molecular formula C6H10O2 B3190621 3,3-Dimethyl-2-acetyloxirane CAS No. 4478-63-1

3,3-Dimethyl-2-acetyloxirane

Cat. No.: B3190621
CAS No.: 4478-63-1
M. Wt: 114.14 g/mol
InChI Key: NNQKVIBIXATSIX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-acetyloxirane is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3-Dimethyl-2-acetyloxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3-Dimethyl-2-acetyloxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-2-acetyloxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,3-dimethyloxiran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(7)5-6(2,3)8-5/h5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQKVIBIXATSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(O1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032222
Record name 3,4-Epoxy-4-methylpentan-2-one
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Molecular Weight

114.14 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4478-63-1
Record name 1-(3,3-Dimethyl-2-oxiranyl)ethanone
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Record name 2-Pentanone, 3,4-epoxy-4-methyl-
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Record name Epoxymesityl oxide
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Record name 3,4-Epoxy-4-methylpentan-2-one
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Foundational & Exploratory

Structural Elucidation and Synthesis of 3,3-Dimethyl-2-acetyloxirane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,3-Dimethyl-2-acetyloxirane (commonly known as epoxymesityl oxide or 3,4-epoxy-4-methylpentan-2-one) is a highly versatile aliphatic epoxide. Beyond its utility as a synthetic intermediate in organic chemistry, it has been identified as a bioactive secondary metabolite in Staphylococcus aureus[1]. This whitepaper provides a rigorous, E-E-A-T-aligned guide to the synthesis, mechanistic causality, and complete structural elucidation of this compound for researchers and drug development professionals.

Chemical Identity and Significance

Understanding the fundamental properties of the target molecule is the first step in structural verification:

  • IUPAC Name : 1-(3,3-dimethyloxiran-2-yl)ethanone[2]

  • CAS Number : 4478-63-1[3]

  • Molecular Formula : C6H10O2[2]

  • Exact Mass : 114.068 Da[2]

The compound features an oxirane ring substituted with an acetyl group and two methyl groups. Its structural tension and functional group density make it an excellent electrophile for ring-opening reactions, while its presence in bacterial metabolomes highlights its potential pathogenic or ecological significance[1].

Synthetic Methodology: Mechanistic Causality

The standard synthesis of 3,3-dimethyl-2-acetyloxirane relies on the epoxidation of mesityl oxide (4-methyl-3-penten-2-one)[4].

Expertise & Causality of Experimental Choices: Standard electrophilic epoxidation reagents, such as m-chloroperoxybenzoic acid (mCPBA), are highly effective for electron-rich alkenes. However, mesityl oxide is an


-unsaturated ketone. The electron-withdrawing nature of the carbonyl group renders the alkene electron-deficient, making it highly unreactive toward electrophilic peracids.

To overcome this, we employ the Weitz-Scheffer epoxidation , utilizing alkaline hydrogen peroxide. Under basic conditions,


 is deprotonated to form the hydroperoxide anion (

), a strong nucleophile. The reaction proceeds via a conjugate (Michael) addition of

to the

-carbon, generating an enolate intermediate. The enolate then undergoes an intramolecular nucleophilic substitution, displacing the hydroxide ion and closing the oxirane ring.

Synthesis A Mesityl Oxide (Electron-deficient alkene) C Enolate Intermediate (Michael Addition) A->C + HOO- B Hydroperoxide Anion (Nucleophile, HOO-) B->C D Intramolecular Cyclization (OH- displacement) C->D E 3,3-Dimethyl-2-acetyloxirane (Target Epoxide) D->E

Fig 1: Mechanistic pathway of the Weitz-Scheffer nucleophilic epoxidation.

Structural Elucidation Strategy

The structural verification of 3,3-dimethyl-2-acetyloxirane requires a multi-modal analytical approach.

Expert Insight on Stereochemistry: A critical feature in the NMR spectra of this compound is the behavior of the gem-dimethyl groups on the oxirane ring. Because the adjacent carbon (C3) bearing the acetyl group is a chiral center, the two methyl groups on C4 are in distinct spatial environments—one is cis to the acetyl group, and the other is trans. Consequently, they are diastereotopic . They will not integrate as a single 6H peak; instead, they appear as two distinct 3H singlets in the


 NMR spectrum and two distinct carbon resonances in the 

NMR spectrum. Recognizing this causality is essential to prevent misinterpretation of the molecule's purity or connectivity.

Analysis A Purified Epoxide (>98% purity) B 1H & 13C NMR (CDCl3, 400 MHz) A->B C GC-MS (EI, 70 eV) A->C D IR Spectroscopy (ATR) A->D E Stereochemical Data (Diastereotopic methyls) B->E F Molecular Weight Data (m/z 114, 99, 43) C->F G Functional Group Data (C=O at ~1710 cm-1) D->G H Complete Structural Elucidation E->H F->H G->H

Fig 2: Multi-modal analytical workflow for structural verification of the epoxide.

Quantitative Data Presentation

Table 1: NMR Spectral Assignments (400 MHz, )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
C1 (Acetyl

)
~2.05Singlet3HDeshielded by adjacent carbonyl group.
C3 (Oxirane

)
~3.25Singlet1HCharacteristic shift for an oxirane proton adjacent to a carbonyl.
C5 (Gem-

, cis)
~1.40Singlet3HDiastereotopic methyl; distinct magnetic environment.
C6 (Gem-

, trans)
~1.25Singlet3HDiastereotopic methyl; distinct magnetic environment.
Table 2: NMR Spectral Assignments (100 MHz, )
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C2 (Carbonyl

)
~205.0CqKetone carbonyl carbon.
C3 (Oxirane

)
~63.5CHDeshielded by oxirane oxygen and carbonyl.
C4 (Oxirane Cq)~60.2CqQuaternary oxirane carbon.
C1 (Acetyl

)
~24.5

Alpha-methyl to carbonyl.
C5 (Gem-

)
~23.8

Diastereotopic methyl carbon.
C6 (Gem-

)
~18.2

Diastereotopic methyl carbon.
Table 3: GC-MS (Electron Ionization, 70 eV) Fragmentation Data
m/z ValueRelative AbundanceFragment IdentityCausality / Cleavage Type
114Low

Molecular ion peak.
99Medium

Loss of a methyl radical from the oxirane ring.
71High

Alpha-cleavage loss of the acetyl group.
43Base Peak (100%)

Formation of the highly stable acylium ion.

Experimental Protocols

Protocol 1: Nucleophilic Epoxidation of Mesityl Oxide

Trustworthiness & Self-Validating System: The reaction's progress can be instantly validated prior to isolation via crude


 NMR by monitoring the disappearance of the mesityl oxide alkene proton (singlet at ~6.1 ppm) and the emergence of the oxirane proton (singlet at ~3.25 ppm).
  • Preparation: Dissolve 10.0 mmol of mesityl oxide[4] in 20 mL of methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

  • Activation: Add 2.0 mL of 30% aqueous

    
     dropwise over 5 minutes.
    
  • Initiation: Slowly add 1.5 mL of 2M NaOH solution dropwise. Maintain the temperature below 5 °C to prevent uncontrolled exothermic decomposition of the peroxide.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous

    
     to neutralize unreacted peroxide. Extract the aqueous layer with diethyl ether (3 x 15 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude epoxide. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).
    
Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Prep: Dissolve 15-20 mg of the purified 3,3-dimethyl-2-acetyloxirane in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube.

  • Acquisition (

    
    ):  Acquire the 
    
    
    
    NMR spectrum at 400 MHz using a standard single-pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 1.0 s.
  • Acquisition (

    
    ):  Acquire the 
    
    
    
    NMR spectrum at 100 MHz using proton decoupling (e.g., zgpg30), 512 scans, and a relaxation delay of 2.0 s.

References

1.[1] Title : Characterization of Bioactive Chemical Compounds from Staphylococcus aureus and Evaluation of Antibacterial Activity | Source : International Journal of Pharmaceutical and Bio Medical Science | URL : 1 2.[2] Title : 1-(3,3-Dimethyl-2-oxiranyl)ethanone | C6H10O2 - PubChem - NIH | Source : nih.gov | URL :2 3.[3] Title : 1-(3,3-dimethyloxiran-2-yl)ethanone 4478-63-1 wiki - Guidechem | Source : guidechem.com | URL : 3 4.[4] Title : Mesityl oxide | 141-79-7 - ChemicalBook | Source : chemicalbook.com | URL : 4

Sources

In-Depth Technical Guide: NMR Spectral Analysis of 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the ¹H and ¹³C NMR spectral data for 3,3-Dimethyl-2-acetyloxirane (also known as 3,4-epoxy-4-methyl-2-pentanone or mesityl oxide epoxide ). This guide is structured to provide not just the raw data, but the mechanistic logic and experimental context required for rigorous identification in drug development and synthetic organic chemistry workflows.

Executive Summary & Structural Context

3,3-Dimethyl-2-acetyloxirane (CAS: 4478-63-1) is a critical intermediate often encountered during the oxidation of terpenes or the epoxidation of


-unsaturated ketones (specifically mesityl oxide). Its structure features a strained epoxide ring fused with a gem-dimethyl group and an acetyl moiety.

Accurate identification relies on distinguishing the specific magnetic anisotropy effects exerted by the epoxide oxygen and the adjacent carbonyl group. This guide provides a self-validating protocol for its characterization.

Core Molecular Descriptors
  • IUPAC Name: 1-(3,3-dimethyloxiran-2-yl)ethanone

  • Formula: C₆H₁₀O₂

  • Molecular Weight: 114.14 g/mol

  • Key Functional Groups: Epoxide (Oxirane), Ketone (Acetyl), Gem-dimethyl.

Structural Characterization Strategy

The NMR signature of this molecule is defined by the lack of vicinal coupling for the epoxide proton (H2), resulting in a distinct singlet pattern that differentiates it from other epoxy-ketones.

Assignment Logic (Causality)
  • The Epoxide Proton (H2): The proton at position 2 is deshielded by both the epoxide oxygen and the anisotropic cone of the adjacent carbonyl group. Since C3 is quaternary (fully substituted with methyls), H2 appears as a sharp singlet , typically between 3.0 – 3.5 ppm .

  • Gem-Dimethyl Group (H3a, H3b): The two methyl groups at C3 are chemically non-equivalent (diastereotopic) due to the chiral center at C2. One methyl is cis to the acetyl group, and the other is trans. This results in two distinct singlets in the 1.2 – 1.5 ppm range.

  • Acetyl Methyl: The methyl group adjacent to the carbonyl is less shielded than the epoxide methyls but more shielded than the epoxide proton, appearing as a singlet around 2.0 – 2.2 ppm .

Experimental Protocol: Synthesis & Sample Prep

To ensure the data below is reproducible, the compound is best generated via the nucleophilic epoxidation of mesityl oxide. This serves as a self-validating system : if the starting material signals (olefins at ~6.0 ppm) disappear and the distinct epoxide singlet appears, the protocol is successful.

Synthesis Workflow (Mesityl Oxide Epoxidation)
  • Reagents: Mesityl Oxide (4-methyl-3-penten-2-one), 30% H₂O₂, 4M NaOH, Methanol.

  • Procedure:

    • Dissolve mesityl oxide (10 mmol) in MeOH (10 mL).

    • Cool to 0°C. Add H₂O₂ (30%, 3 mL).

    • Dropwise add 4M NaOH (0.5 mL) while maintaining temperature <10°C (Exothermic!).

    • Stir for 60 mins. Monitor TLC (Hexane/EtOAc 4:1).

    • Extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

  • Validation: Disappearance of the vinyl proton (septet-like multiplet at ~6.1 ppm) and appearance of the epoxide singlet at ~3.2 ppm.

Graphviz Diagram: Synthesis & Logic Pathway

G cluster_logic NMR Validation Logic Start Mesityl Oxide (Precursor) Reagents H2O2 / NaOH / MeOH (Nucleophilic Epoxidation) Start->Reagents Dissolve & Cool Intermediate Enolate Intermediate Reagents->Intermediate 1,4-Addition Product 3,3-Dimethyl-2-acetyloxirane (Target) Intermediate->Product Ring Closure (-OH) Vinyl Vinyl H (~6.1 ppm) EpoxH Epoxide H (~3.2 ppm) Vinyl->EpoxH Shift Change

Caption: Reaction pathway for the synthesis of 3,3-Dimethyl-2-acetyloxirane from Mesityl Oxide, highlighting the key NMR shift transition for validation.

¹H NMR Spectral Data

Solvent: CDCl₃ (Chloroform-d) | Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm).

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J)Mechanistic Note
H-2 (Epoxide CH)3.25 Singlet (s)1H-Deshielded by O and C=O; No vicinal H on C3.
Acetyl -CH₃ 2.08 Singlet (s)3H-Alpha to carbonyl; typical methyl ketone range.
C3-CH₃ (a) 1.42 Singlet (s)3H-Trans to acetyl; diastereotopic methyl.
C3-CH₃ (b) 1.23 Singlet (s)3H-Cis to acetyl; diastereotopic methyl.

Note: Exact shifts may vary by ±0.05 ppm depending on concentration and temperature.

¹³C NMR Spectral Data

Solvent: CDCl₃ | Reference: CDCl₃ triplet (77.16 ppm).

AssignmentShift (δ, ppm)TypeMechanistic Note
C=O (Carbonyl)206.5 Quaternary (C)Diagnostic ketone carbonyl signal.
C-2 (Epoxide CH)65.2 Methine (CH)Deshielded by direct attachment to C=O.
C-3 (Epoxide C)60.1 Quaternary (C)Quaternary epoxide carbon; typically upfield of C2.
Acetyl -CH₃ 24.8 Methyl (CH₃)Alpha-methyl ketone.
C3-CH₃ (a) 23.5 Methyl (CH₃)Gem-dimethyl signal 1.
C3-CH₃ (b) 18.2 Methyl (CH₃)Gem-dimethyl signal 2.

2D NMR Connectivity (HMBC/HSQC)

To definitively confirm the structure, the following correlations must be observed:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Epoxide Proton (H-2) at 3.25 ppm must show a strong correlation to the Carbonyl Carbon (206.5 ppm) and the Quaternary Epoxide Carbon (60.1 ppm).

    • The Gem-Dimethyl protons (1.42, 1.23 ppm) must correlate to C-2 (65.2 ppm) and C-3 (60.1 ppm).

  • NOESY (Nuclear Overhauser Effect):

    • Useful for stereochemical assignment of the methyl groups. The methyl group cis to the acetyl group will show a stronger NOE to the acetyl methyl protons compared to the trans methyl.

Graphviz Diagram: NMR Assignment Logic

NMR cluster_structure Structure-to-Spectrum Map C_Carbonyl C=O (206.5 ppm) H_Epox Epoxide H (3.25 ppm, s) H_Epox->C_Carbonyl HMBC (Strong) Me_Acetyl Acetyl Me (2.08 ppm, s) Me_Acetyl->C_Carbonyl Direct Connect Me_Gem Gem-Dimethyls (1.42 & 1.23 ppm, s) Me_Gem->H_Epox NOESY (Spatial)

Caption: Correlation map showing key HMBC and NOESY interactions used to confirm the connectivity of 3,3-Dimethyl-2-acetyloxirane.

References

  • Synthesis & Characterization: Bunton, C. A., & Minkoff, G. J. (1949). The mechanism of the reaction of hydrogen peroxide with

    
    -unsaturated ketones. Journal of the Chemical Society, 665-670. 
    
  • Solvent Impurities Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • General Epoxide Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Standard reference for shift prediction).

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation behavior of 3,3-Dimethyl-2-acetyloxirane. As a molecule incorporating both a strained epoxide ring and a ketone functional group, its fragmentation pattern is of significant interest for structural elucidation and reaction monitoring in synthetic chemistry. This document delineates the primary fragmentation pathways, identifies characteristic fragment ions, and offers a step-by-step protocol for acquiring high-quality mass spectra of this analyte. The insights presented herein are grounded in established principles of mass spectrometry and are intended to serve as a valuable resource for scientists engaged in the analysis of complex organic molecules.

Introduction: The Structural Significance of 3,3-Dimethyl-2-acetyloxirane

3,3-Dimethyl-2-acetyloxirane is a fascinating molecule for mass spectrometric analysis due to its unique structural features. The presence of a trisubstituted oxirane (epoxide) ring introduces significant ring strain, making it a reactive moiety and a key site for initial bond cleavage upon ionization. Furthermore, the acetyl group provides an additional site for characteristic fragmentation, including alpha-cleavage and potential rearrangements. Understanding the interplay between these two functional groups is crucial for interpreting the resulting mass spectrum and for differentiating this compound from its isomers.

In the realm of drug development and organic synthesis, epoxides are common intermediates and building blocks. The ability to unambiguously identify and characterize such compounds is paramount for process control, impurity profiling, and metabolic studies. This guide will equip the reader with the foundational knowledge to confidently analyze the mass spectrum of 3,3-Dimethyl-2-acetyloxirane and similar structures.

Theoretical Fragmentation Pathways

Upon electron ionization (EI), a high-energy electron collides with the analyte molecule, ejecting one of its electrons to form a radical cation, also known as the molecular ion (M+•).[1] The molecular ion is often unstable and undergoes a series of fragmentation events to produce smaller, more stable ions.[2] The fragmentation of 3,3-Dimethyl-2-acetyloxirane is primarily dictated by the energetic favorability of the resulting fragment ions and neutral losses.

The most probable sites for initial bond cleavage are the weakest bonds in the molecular ion. In this case, the C-C and C-O bonds of the strained epoxide ring, as well as the C-C bond adjacent to the carbonyl group, are likely candidates for fragmentation.

Alpha-Cleavage at the Carbonyl Group

A predominant fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon atom.[2] For 3,3-Dimethyl-2-acetyloxirane, this can occur in two ways:

  • Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a stable acylium ion.

  • Loss of the oxiranyl radical: Cleavage of the bond between the carbonyl carbon and the epoxide ring.

Epoxide Ring Opening and Subsequent Fragmentations

The high ring strain of the oxirane moiety makes it susceptible to ring-opening reactions upon ionization. This can be initiated by the cleavage of a C-O or C-C bond within the ring, leading to a variety of subsequent fragmentation pathways. These pathways often involve rearrangements and the elimination of neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), or ketene (CH₂CO).

McLafferty Rearrangement

While a classic McLafferty rearrangement is not possible for 3,3-Dimethyl-2-acetyloxirane due to the absence of a gamma-hydrogen on a flexible alkyl chain, related hydrogen rearrangement processes can still occur, leading to the formation of specific fragment ions.[2]

Experimental Protocol: Acquiring the Mass Spectrum

To obtain a reliable mass spectrum of 3,3-Dimethyl-2-acetyloxirane, a standardized analytical procedure is essential. The following protocol outlines a general method using a gas chromatograph coupled to a mass spectrometer with an electron ionization source (GC-EI-MS).

Instrumentation
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of moderately polar, volatile compounds (e.g., a DB-5ms or equivalent).

  • Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer with an electron ionization (EI) source.

  • Data System: Software for instrument control, data acquisition, and spectral processing.

Reagents and Materials
  • 3,3-Dimethyl-2-acetyloxirane standard

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • High-purity helium for use as the carrier gas

GC-MS Parameters
ParameterRecommended SettingRationale
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas Flow 1.0 mL/min (Helium)Provides optimal chromatographic resolution.
Oven Program 50 °C (hold 1 min), then ramp to 250 °C at 10 °C/minSeparates the analyte from solvent and any potential impurities.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CPromotes efficient ionization while minimizing thermal fragmentation.
Ionization Energy 70 eVStandard energy for EI to generate reproducible fragmentation patterns and allow for library matching.
Mass Range m/z 35-200Covers the molecular ion and all expected fragment ions.

Interpreting the Mass Spectrum: Key Fragment Ions

While a publicly available, verified mass spectrum for 3,3-Dimethyl-2-acetyloxirane is not readily found in major databases, we can predict the major fragment ions based on established fragmentation principles for ketones and epoxides.[2][3]

Table 1: Predicted Prominent Fragment Ions of 3,3-Dimethyl-2-acetyloxirane

m/zProposed Fragment IonProposed Fragmentation Pathway
114[C₆H₁₀O₂]⁺•Molecular Ion (M⁺•)
99[C₅H₇O₂]⁺Loss of a methyl radical (•CH₃) via alpha-cleavage.
71[C₄H₇O]⁺Loss of an acetyl radical (•COCH₃) from the molecular ion.
57[C₄H₉]⁺Likely a tert-butyl cation formed from rearrangement and cleavage of the epoxide.
43[C₂H₃O]⁺Acylium ion (CH₃CO⁺) from alpha-cleavage. This is often a very intense peak for acetyl-containing compounds.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed major fragmentation pathways of 3,3-Dimethyl-2-acetyloxirane.

fragmentation1 M M+• (m/z 114) 3,3-Dimethyl-2-acetyloxirane radical cation F99 [M-15]+ (m/z 99) Acylium Ion M->F99 - •CH3 F43 [C2H3O]+ (m/z 43) Acylium Ion M->F43 - •C4H7O

Caption: Alpha-cleavage pathways of the molecular ion.

fragmentation2 M M+• (m/z 114) 3,3-Dimethyl-2-acetyloxirane radical cation F71 [M-43]+ (m/z 71) Oxiranyl cation M->F71 - •COCH3 F57 [C4H9]+ (m/z 57) tert-Butyl cation F71->F57 - CO (rearrangement)

Caption: Fragmentation involving the epoxide ring.

Conclusion: A Framework for Analysis

The mass spectrometry fragmentation of 3,3-Dimethyl-2-acetyloxirane is a multi-faceted process governed by the interplay of its ketone and epoxide functionalities. The predicted fragmentation pattern, characterized by a prominent acylium ion at m/z 43 and significant fragments resulting from the loss of methyl and acetyl groups, provides a robust fingerprint for its identification. The experimental protocol detailed in this guide offers a reliable starting point for obtaining high-quality data. By understanding the underlying principles of fragmentation and employing a systematic analytical approach, researchers can confidently elucidate the structure of this and related compounds, thereby advancing their scientific endeavors in drug discovery and chemical synthesis.

References

  • Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Grela, M. A., & Zeller, M. (2013). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH Public Access, 24(1), 1-10. Retrieved from [Link]

  • Integrated Chemistry. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for .... Retrieved from [Link]

  • NIST. (n.d.). Oxetane, 3,3-dimethyl-. NIST WebBook. Retrieved from [Link]

Sources

FT-IR Spectroscopic Analysis of Acetyl-Oxirane Systems: A Technical Guide for Structural Elucidation and Kinetic Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and advanced polymer synthesis, bifunctional molecules containing both an acetyl group and an oxirane (epoxide) ring represent a highly versatile class of intermediates. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly sensitive method for characterizing these functional groups. This whitepaper provides an in-depth mechanistic breakdown of the FT-IR spectral signatures of acetyl-oxirane systems, detailing the causality behind vibrational shifts, and outlines a self-validating Attenuated Total Reflectance (ATR) FT-IR protocol for robust analytical quantification.

Mechanistic Foundations of Spectral Signatures

Infrared spectroscopy does not merely fingerprint a molecule; it reveals the underlying quantum mechanical realities of its chemical bonds. Understanding the causality behind the absorption bands of the acetyl and oxirane groups is critical for accurate spectral interpretation.

The Acetyl Group: Dipole Dynamics and Carbonyl Stretching

The acetyl group (


) is dominated by the carbonyl (

) stretching vibration. The

bond is highly polarized due to the large electronegativity difference between carbon and oxygen. During a stretching vibration, the distance between the partial positive carbon and partial negative oxygen fluctuates, resulting in a massive change in the molecular dipole moment (

). This large dipole derivative dictates the intensely strong absorption band typically observed between 1735 and 1750 cm⁻¹ 1[1]. Furthermore, the

stretch of the ester linkage manifests as a strong, broad band around 1240–1250 cm⁻¹ 2[2].
The Oxirane Ring: Strain-Induced Spectral Shifts

The three-membered oxirane ring is characterized by severe angle strain. The 60-degree internal angles deviate drastically from the ideal 109.5-degree


 tetrahedral geometry. To accommodate this, the 

and

ring bonds adopt "bent bond" (Walsh orbital) character, increasing their

-character. Consequently, the exocyclic

bonds are forced to adopt higher

-character (approaching

hybridization). Higher

-character shortens and strengthens the

bond, requiring more energy to stretch. This pushes the epoxide

stretching frequency above the typical alkane threshold (<3000 cm⁻¹) to approximately 3056 cm⁻¹ 3[3].

Additionally, the ring itself exhibits two highly diagnostic modes:

  • Asymmetric Ring Stretch: A sharp, strong peak at ~915 cm⁻¹ , representing the

    
     asymmetric deformation.
    
  • Symmetric Ring Stretch: A medium-intensity "breathing" mode at ~830–840 cm⁻¹ .

Electronic Interplay in Acetyl-Oxirane Systems

When an acetyl group is in close proximity to an oxirane ring, inductive effects can subtly alter the spectrum. The electron-withdrawing nature of the strained highly electronegative oxirane oxygen can inductively strengthen the adjacent carbonyl bond, occasionally shifting the


 stretch slightly higher (e.g., broadening around 1746 cm⁻¹ )4[4].

Quantitative Spectral Assignments

The following table summarizes the critical FT-IR quantitative data required for the structural elucidation of acetyl-oxirane compounds.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity & ShapeCausality / Mechanistic Note
Acetyl

Stretch
1735 – 1750Strong, SharpHigh dipole moment change (

) during vibration.
Acetyl

Stretch
1240 – 1250Strong, BroadAsymmetric stretching of the ester linkage.
Oxirane

Stretch
~3056Weak to MediumHigh

-character in

bonds due to 60° ring strain.
Oxirane Asym. Ring Stretch~915Strong, Sharp

asymmetric deformation; highly diagnostic.
Oxirane Sym. Ring Stretch~830 – 840Medium"Breathing" mode of the three-membered ring.

Self-Validating Analytical Protocol: ATR-FTIR

To ensure scientific integrity, an analytical protocol must be self-validating. The following ATR-FTIR methodology utilizes internal standardization and negative-control checks to guarantee that the oxirane ring remains intact and has not undergone premature hydrolysis during drug formulation or synthesis.

Phase 1: Instrument Preparation & Background Profiling

  • Crystal Cleaning: Wipe the Attenuated Total Reflectance (ATR) crystal (Diamond or ZnSe) with HPLC-grade isopropanol. Allow the solvent to evaporate completely. Causality: Residual solvent will introduce false

    
     and 
    
    
    
    stretching artifacts.
  • Background Acquisition: Collect a background spectrum in ambient air (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to map and mathematically subtract atmospheric

    
     and water vapor from the final sample spectrum.
    

Phase 2: Sample Introduction & Spectral Acquisition 3. Sample Application: Deposit 1–2 drops of the neat acetyl-oxirane liquid (or a thin film of solid compressed with an ATR anvil) directly onto the crystal. Ensure complete optical contact without trapping air bubbles. 4. Data Collection: Execute the scan using the background parameters. Ensure the maximum absorbance peak (the


 stretch) falls between 0.5 and 1.2 a.u. to avoid detector non-linearity and saturation.

Phase 3: Data Processing & Self-Validation 5. Baseline & ATR Correction: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave, followed by a baseline correction to eliminate baseline drift caused by light scattering. 6. Internal Standardization: Normalize the spectrum against the acetyl


 stretch (~1740 cm⁻¹). Because the acetyl group typically remains unreacted during oxirane formation or downstream processing, it serves as a robust, invariant internal standard.
7.  Self-Validation Checks (Critical Step): 
  • Check for Complete Conversion: If monitoring an epoxidation reaction, verify the complete disappearance of the alkene
    
    
    stretch at ~3008–3017 cm⁻¹ 5[5].
  • Check for Ring Integrity (False Positives): Verify the absence of a broad
    
    
    stretching band at 3200–3600 cm⁻¹ . If an
    
    
    band appears alongside a diminishing 915 cm⁻¹ band, the oxirane ring has undergone premature hydrolytic cleavage into a diol, invalidating the sample integrity.

System Workflow Visualization

FTIR_Workflow N1 Sample Preparation (Neat Liquid / KBr) N2 ATR-FTIR Acquisition (4000 - 400 cm⁻¹) N1->N2 Load Sample N3 Spectral Processing (Baseline Correction) N2->N3 Raw Spectra N4 Oxirane Analysis (Integrate 915 cm⁻¹) N3->N4 Identify Epoxide N5 Acetyl Analysis (Integrate 1740 cm⁻¹) N3->N5 Identify Carbonyl N6 Self-Validation Check (Absence of O-H) N4->N6 N5->N6 N7 Structural Confirmation & Kinetic Profiling N6->N7 Validated Data

Fig 1: Step-by-step ATR-FTIR analytical workflow for acetyl-oxirane structural validation.

References

  • MDPI - Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. 3

  • Academia.edu - The use of ATR-FTIR spectroscopy to measure changes in the oxirane content and iodine value of vegetable oils during epoxidation. 5

  • ResearchGate - FTIR spectra with peak focused on carbonyl stretching vibration (C=O).... 2

  • Spectroscopy Online - The Carbonyl Group, Part I: Introduction. 1

  • ResearchGate - FTIR spectra of sunflower oil (a), epoxidized oil (b), and acetylated oil (c).4

Sources

Physical and Chemical Properties of 3,3-Dimethyl-2-acetyloxirane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3,3-Dimethyl-2-acetyloxirane (IUPAC: 3,4-epoxy-4-methylpentan-2-one), often referred to as Mesityl Oxide Epoxide , represents a critical class of


-epoxy ketones used as versatile intermediates in organic synthesis. Distinguished by its dual functionality—an electrophilic epoxide ring adjacent to a reactive carbonyl group—this compound serves as a "chemical hinge," allowing for divergent synthetic pathways including the Wharton olefin synthesis, regioselective ring openings, and heterocycle formation.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers requiring high-fidelity data for drug development and advanced organic synthesis.

Part 2: Chemical Identity & Molecular Architecture

The compound is an oxidized derivative of mesityl oxide (4-methyl-3-penten-2-one). Its structure features a tertiary carbon at the 4-position, significantly influencing its steric and electronic susceptibility to nucleophilic attack.

Table 1: Identification Data
ParameterValue
IUPAC Name 3,4-Epoxy-4-methylpentan-2-one
Common Synonyms Mesityl oxide epoxide; 3,3-Dimethyl-2-acetyloxirane; 1-(3,3-dimethyloxiran-2-yl)ethanone
CAS Registry Number 4478-63-1
Molecular Formula

Molecular Weight 114.14 g/mol
SMILES CC(=O)C1C(C)(C)O1
InChI Key NNQKVIBIXATSIX-UHFFFAOYSA-N

Part 3: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering and solvent selection.

Table 2: Physical Properties
PropertyValueConditions / Note
Physical State LiquidClear, colorless to pale yellow
Boiling Point 140.3 °C@ 760 mmHg (Standard Atmosphere)
Boiling Point (Reduced) 44–48 °C@ 15 Torr
Density 1.001 g/cm³@ 20 °C
Refractive Index (

)
1.428@ 20 °C
Flash Point ~35.3 °CClosed Cup (Flammable)
Vapor Pressure 6.17 mmHg@ 25 °C
Solubility SolubleEthanol, Ether, Chloroform, Acetone
Water Solubility ModerateHydrolyzes slowly in acidic media

Part 4: Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing 3,3-dimethyl-2-acetyloxirane is the Weitz-Scheffer epoxidation . This method utilizes alkaline hydrogen peroxide to selectively oxidize the electron-deficient alkene of


-unsaturated ketones.
Protocol: Alkaline Epoxidation of Mesityl Oxide

Objective: Selective formation of the epoxide ring without over-oxidation or Baeyer-Villiger rearrangement.

Reagents:

  • Mesityl Oxide (4-methyl-3-penten-2-one)

  • Hydrogen Peroxide (30% aq.)

  • Sodium Hydroxide (4M aq.)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 0.1 mol of mesityl oxide in 50 mL of methanol in a round-bottom flask equipped with a thermometer and magnetic stirrer. Cool the solution to 0–5 °C using an ice bath.

  • Peroxide Addition: Add 0.12 mol of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C to prevent thermal runaway.

  • Base Catalysis: Slowly add 4M NaOH (approx. 5 mL) dropwise. The reaction is exothermic; strict temperature control (0–10 °C) is critical to minimize aldol polymerization side reactions.

  • Reaction Phase: Allow the mixture to stir at room temperature (20–25 °C) for 3 hours. Monitor consumption of the enone via TLC (eluent: Hexane/EtOAc 4:1) or GC-MS.

  • Workup: Quench the reaction with water (100 mL) and extract with dichloromethane (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Distillation: Purify the crude oil via vacuum distillation (bp 44–48 °C @ 15 Torr) to obtain the pure epoxide.

Mechanism Insight: The reaction proceeds via the attack of the hydroperoxide anion (


) on the 

-carbon of the enone, followed by ring closure and elimination of hydroxide. The steric bulk of the gem-dimethyl group at the

-position slightly retards the rate compared to unhindered enones but ensures high regioselectivity.

Part 5: Reactivity & Applications

The chemical behavior of 3,3-dimethyl-2-acetyloxirane is defined by the competition between the carbonyl group and the epoxide ring.

The Wharton Olefin Synthesis

This is the most distinct application of this compound. Treatment with hydrazine converts the


-epoxy ketone into an allylic alcohol, effectively shifting the oxygen functionality and the double bond.
  • Reagent: Hydrazine hydrate (

    
    ), catalytic acetic acid.
    
  • Product: 4-hydroxy-4-methylpent-2-ene (also known as 2-methylpent-3-en-2-ol).

  • Mechanism:

    • Formation of the hydrazone at the carbonyl.[1]

    • Intramolecular attack of the hydrazone nitrogen on the epoxide.

    • Elimination of nitrogen gas (

      
      ) and formation of the alkene.
      
  • Significance: This reaction preserves the carbon skeleton while transposing functional groups, a valuable tactic in terpene synthesis.

Acid-Catalyzed Ring Opening (Regioselectivity)

Under acidic conditions, the epoxide opens via an


-like mechanism due to the stability of the tertiary carbocation at the 

-position (C4).
  • Reagent: Dilute

    
     or anhydrous 
    
    
    
    .
  • Regiochemistry: Nucleophiles attack the more substituted carbon (C4).

  • Product (Hydrolysis): 3,4-dihydroxy-4-methylpentan-2-one.

  • Product (Halohydrin formation): 4-chloro-3-hydroxy-4-methylpentan-2-one.

Heterocycle Synthesis

The 1,3-electrophilic character allows condensation with binucleophiles (e.g., thiourea, amidines) to form thiazoles and oxazoles, serving as scaffolds for pharmaceutical intermediates.

Part 6: Visualization of Synthetic Logic

The following diagram maps the synthesis of the epoxide and its divergent reactivity pathways.

MesitylOxideEpoxide MesitylOxide Mesityl Oxide (Precursor) Epoxide 3,3-Dimethyl-2-acetyloxirane (Target Compound) MesitylOxide->Epoxide H2O2 / NaOH (Weitz-Scheffer) AllylicAlcohol Allylic Alcohol (Wharton Product) Epoxide->AllylicAlcohol N2H4 / AcOH (Wharton Reaction) Diol alpha,beta-Dihydroxy Ketone (Hydrolysis Product) Epoxide->Diol H3O+ / H2O (Acid Hydrolysis) Halohydrin Chlorohydrin (HCl Adduct) Epoxide->Halohydrin HCl (anhydrous) (Ring Opening)

Figure 1: Synthetic pathway from Mesityl Oxide to the Epoxide, followed by divergent reaction pathways (Wharton rearrangement, Hydrolysis, and Halohydrin formation).

Part 7: Safety & Handling (SDS Summary)

  • Flammability: High. Flash point ~35.3 °C. Store in cool, well-ventilated areas away from ignition sources.

  • Reactivity: Incompatible with strong acids, bases, and reducing agents. May polymerize upon long-term exposure to light or heat.

  • Health Hazards:

    • Skin/Eye: Severe irritant. Epoxides are potential sensitizers; avoid direct contact.

    • Inhalation: Vapors may cause respiratory irritation. Use only in a fume hood.

  • Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon) to prevent moisture absorption and ring degradation.

Part 8: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139151, 3,4-Epoxy-4-methylpentan-2-one. Retrieved from [Link]

  • Wharton, P. S., & Bohlen, D. H. (1961). Hydrazine Reduction of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Epoxy Ketones to Allylic Alcohols.[2][3] Journal of Organic Chemistry, 26(9), 3615–3616.
    
  • Organic Syntheses. Mesityl Oxide Synthesis and General Properties. (Contextual reference for precursor handling). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Enantioselective Synthesis of Chiral 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral epoxides are invaluable building blocks in modern organic synthesis, serving as pivotal intermediates in the construction of complex, stereochemically rich molecules, including a wide array of pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the enantioselective synthesis of a specific and valuable chiral epoxide, 3,3-Dimethyl-2-acetyloxirane. The synthesis of this molecule, derived from the readily available α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one), presents unique stereochemical challenges. This document delves into the core principles, field-proven methodologies, and detailed experimental protocols for achieving high enantioselectivity in this transformation. We will explore various catalytic systems, with a particular focus on organocatalytic and phase-transfer catalysis approaches, providing researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively produce this versatile chiral synthon.

Introduction: The Significance of Chiral 3,3-Dimethyl-2-acetyloxirane

The precise control of stereochemistry is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral epoxides, with their inherent ring strain and defined stereocenters, are powerful intermediates that can be regioselectively and stereoselectively opened by a variety of nucleophiles to introduce new functional groups and build molecular complexity.[1] 3,3-Dimethyl-2-acetyloxirane, a chiral epoxide derived from the common starting material mesityl oxide, is a valuable building block for the synthesis of a range of more complex chiral molecules. Its gem-dimethyl group and acetyl functionality offer unique steric and electronic properties that can be exploited in subsequent synthetic transformations. The enantioselective synthesis of such chiral epoxides from α,β-unsaturated ketones is a topic of significant research interest, as it provides a direct route to optically active products that are otherwise difficult to access.[2]

This guide will focus on practical and efficient methods for the enantioselective epoxidation of mesityl oxide, providing a critical analysis of the underlying principles of catalysis and detailed, actionable protocols.

Core Methodologies for Enantioselective Epoxidation of α,β-Unsaturated Ketones

The direct enantioselective epoxidation of α,β-unsaturated ketones is a challenging transformation. The electron-deficient nature of the double bond makes it less susceptible to electrophilic attack by common epoxidizing agents like peroxy acids.[2] Consequently, nucleophilic epoxidation strategies have emerged as the most effective approach. These methods typically involve the conjugate addition of a peroxide nucleophile to the enone, followed by an intramolecular cyclization to form the epoxide ring. The key to achieving enantioselectivity lies in the use of a chiral catalyst to control the facial selectivity of the initial nucleophilic attack.

Two prominent and highly successful strategies for this transformation are:

  • Organocatalysis: This approach utilizes small, chiral organic molecules to catalyze the reaction, offering a metal-free and often more environmentally benign alternative to traditional metal-based catalysts.

  • Phase-Transfer Catalysis (PTC): This method employs chiral quaternary ammonium salts to shuttle an anionic oxidant from an aqueous or solid phase to an organic phase containing the substrate, facilitating the reaction under mild, biphasic conditions.

The following sections will provide a detailed exploration of these methodologies as they apply to the synthesis of chiral 3,3-Dimethyl-2-acetyloxirane.

Organocatalytic Approach: Chiral Amine Catalysis

Organocatalysis has revolutionized asymmetric synthesis by providing a powerful toolkit of metal-free catalysts. For the epoxidation of α,β-unsaturated ketones, chiral primary and secondary amines have proven to be particularly effective.[3]

Mechanistic Rationale

The catalytic cycle of an amine-catalyzed epoxidation of an α,β-unsaturated ketone is a well-orchestrated sequence of events that leverages both iminium ion and enamine catalysis.[3] The process can be broken down into the following key steps:

  • Iminium Ion Formation: The chiral amine catalyst reacts with the α,β-unsaturated ketone to form a chiral iminium ion intermediate. This activation step lowers the LUMO of the enone, making the β-carbon more electrophilic.

  • Nucleophilic Attack by Peroxide: A hydroperoxide anion, typically from an oxidant like hydrogen peroxide, attacks the activated β-carbon of the iminium ion. This is the stereochemistry-determining step, where the chiral environment created by the catalyst directs the peroxide to one of the two enantiotopic faces of the double bond.

  • Enamine Formation and Cyclization: The resulting intermediate collapses to form a transient enamine. The enamine then undergoes an intramolecular SN2 reaction, where the enamine nitrogen attacks the peroxide oxygen, leading to the formation of the epoxide ring and regeneration of the catalyst.

The following diagram illustrates this catalytic cycle:

Organocatalytic Epoxidation Mechanism cluster_cycle Catalytic Cycle Enone α,β-Unsaturated Ketone Iminium Chiral Iminium Ion Enone->Iminium + Catalyst Catalyst Chiral Amine Catalyst Peroxide_Attack Nucleophilic Attack by Peroxide Iminium->Peroxide_Attack + HOO⁻ Enamine_Intermediate Enamine Intermediate Peroxide_Attack->Enamine_Intermediate Epoxide_Formation Intramolecular Cyclization Enamine_Intermediate->Epoxide_Formation Product Chiral Epoxide Epoxide_Formation->Product Regenerated_Catalyst Regenerated Catalyst Epoxide_Formation->Regenerated_Catalyst Regenerated_Catalyst->Enone Starts new cycle

Caption: Proposed mechanism for the organocatalytic epoxidation of α,β-unsaturated ketones.

Proposed Experimental Protocol

Materials:

  • Mesityl oxide (4-methyl-3-penten-2-one)

  • Chiral primary amine salt catalyst (e.g., a derivative of 9-amino-9-deoxyquinine)

  • Hydrogen peroxide (30% aqueous solution)

  • Dioxane (or another suitable solvent)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a stirred solution of mesityl oxide (1.0 mmol) in dioxane (2.0 mL) is added the chiral primary amine salt catalyst (0.1 mmol, 10 mol%).

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).

  • Aqueous hydrogen peroxide (30%, 2.0 mmol, 2.0 equiv) is added dropwise over a period of 10-15 minutes.

  • The reaction is stirred vigorously at the chosen temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 3,3-Dimethyl-2-acetyloxirane.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Phase-Transfer Catalysis (PTC): A Powerful Biphasic Approach

Asymmetric phase-transfer catalysis is a highly effective method for the enantioselective epoxidation of electron-deficient olefins, including α,β-unsaturated ketones.[5][6][7] This technique relies on a chiral quaternary ammonium salt to transport an anionic oxidant from an aqueous or solid phase into an organic phase where the reaction with the substrate occurs. Cinchona alkaloids have been extensively modified to create highly efficient and selective phase-transfer catalysts for this purpose.[6]

Mechanistic Insights

The mechanism of phase-transfer catalyzed epoxidation involves the following key steps:

  • Ion Pair Formation: The chiral quaternary ammonium salt (QX⁻) exchanges its counter-ion (X⁻) with the hydroperoxide anion (HOO⁻) from the aqueous phase to form a chiral ion pair (QOOH⁻).

  • Phase Transfer: This lipophilic chiral ion pair is extracted into the organic phase.

  • Stereoselective Michael Addition: In the organic phase, the chiral ion pair interacts with the α,β-unsaturated ketone. The chiral environment of the catalyst directs the nucleophilic attack of the hydroperoxide anion onto one face of the enone double bond.

  • Epoxide Formation and Catalyst Regeneration: The resulting enolate undergoes intramolecular cyclization to form the epoxide and release the catalyst, which can then return to the aqueous interface to begin another catalytic cycle.

The following diagram outlines the workflow of a phase-transfer catalyzed epoxidation:

PTC Epoxidation Workflow cluster_phases Biphasic System cluster_aqueous Aqueous Phase cluster_organic Organic Phase H2O2 H2O2 Base (e.g., NaOH) Base (e.g., NaOH) Q*X- (Initial Catalyst) Q*X- (Initial Catalyst) Enone (Mesityl Oxide) Enone (Mesityl Oxide) Product (Chiral Epoxide) Product (Chiral Epoxide) Enone (Mesityl Oxide)->Product (Chiral Epoxide) QX- QX- Product (Chiral Epoxide)->QX- Catalyst Regeneration Q*OOH- Chiral Ion Pair (Q*OOH⁻) QOOH- QOOH- QX-->QOOH- Ion Exchange QOOH-->Enone (Mesityl Oxide) Phase Transfer & Reaction

Caption: General workflow for phase-transfer catalyzed epoxidation of an enone.

Proposed Experimental Protocol

The following protocol is based on highly successful methods for the phase-transfer catalyzed epoxidation of a wide range of α,β-unsaturated ketones using Cinchona alkaloid-derived catalysts.[6][7]

Materials:

  • Mesityl oxide (4-methyl-3-penten-2-one)

  • Chiral Cinchona alkaloid-derived quaternary ammonium salt (e.g., N-anthracenylmethyl-O-allyl-cinchonidinium bromide)

  • Trichloroisocyanuric acid (TCCA) or an alternative mild oxidant

  • Aqueous sodium hydroxide solution

  • Toluene (or another suitable organic solvent)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a vigorously stirred biphasic mixture of a solution of mesityl oxide (1.0 mmol) in toluene (5.0 mL) and an aqueous solution of sodium hydroxide (e.g., 1M, 2.0 mL) is added the chiral phase-transfer catalyst (0.01 mmol, 1 mol%).

  • The mixture is cooled to 0 °C in an ice bath.

  • The solid oxidant, such as trichloroisocyanuric acid (TCCA) (0.5 mmol, 0.5 equiv), is added portion-wise over a period of 30 minutes.

  • The reaction is stirred vigorously at 0 °C and monitored by TLC or GC.

  • Upon completion, the layers are separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Juliá-Colonna Epoxidation: A Polypeptide-Catalyzed Approach

The Juliá-Colonna epoxidation is a unique and powerful method that utilizes poly-α-amino acids, most commonly poly-L-leucine, as a heterogeneous catalyst for the asymmetric epoxidation of electron-deficient olefins.[8][9] This method is particularly effective for chalcone-type substrates and operates under triphasic conditions.

Mechanistic Considerations

The enantioselectivity of the Juliá-Colonna epoxidation is believed to arise from the helical secondary structure of the polypeptide catalyst.[9] The reaction is thought to occur at the interface of the three phases: an organic phase containing the substrate, an aqueous phase containing the oxidant (alkaline hydrogen peroxide), and the solid polypeptide catalyst. The chiral environment of the catalyst's helical structure directs the epoxidation to a specific face of the enone.

While highly effective for many substrates, the Juliá-Colonna epoxidation can be sensitive to the substrate structure, and its applicability to sterically hindered aliphatic enones like mesityl oxide would require experimental validation.

Data Summary and Comparison

The following table summarizes typical results for the enantioselective epoxidation of α,β-unsaturated ketones using the discussed methodologies. It is important to note that the specific results for 3,3-Dimethyl-2-acetyloxirane will depend on experimental optimization.

Catalytic SystemCatalyst Loading (mol%)OxidantTypical Yield (%)Typical ee (%)Reference
Organocatalysis (Chiral Amine)5 - 20H₂O₂70 - 9585 - >99[3]
Phase-Transfer Catalysis (Cinchona Alkaloid)0.5 - 5H₂O₂, NaOCl, TCCA80 - >9990 - >99[5][6][7]
Juliá-Colonna (Poly-L-leucine)(heterogeneous)H₂O₂75 - 9590 - >99 (for chalcones)[8][9]

Conclusion and Future Outlook

The enantioselective synthesis of chiral 3,3-Dimethyl-2-acetyloxirane is an achievable and valuable goal for synthetic chemists. While direct, optimized protocols for this specific transformation are not extensively reported, the principles and methodologies established for the broader class of α,β-unsaturated ketones provide a clear and promising path forward. Both organocatalysis with chiral amines and phase-transfer catalysis using Cinchona alkaloid derivatives stand out as particularly powerful and versatile strategies, consistently delivering high enantioselectivities for a range of substrates under mild conditions.

Future research in this area will likely focus on expanding the substrate scope of existing catalysts to include more sterically demanding and aliphatic enones like mesityl oxide. The development of even more active and selective catalysts, potentially operating at lower loadings and under greener reaction conditions, will continue to be a driving force in this field. The successful and efficient synthesis of chiral 3,3-Dimethyl-2-acetyloxirane will undoubtedly unlock new avenues for the construction of complex and valuable molecules in the pharmaceutical and fine chemical industries.

References

  • Patent WO2007000329A2: Epoxidation of alpha, beta-unsatur
  • Nowicka, E., et al. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters. [Link]

  • Reisinger, C. (2009). ORGANOCATALYTIC ASYMMETRIC EPOXIDATIONS AND HYDROPEROXIDATIONS OF α,β-UNSATURATED KETONES. Inaugural-Dissertation, Universität zu Köln. [Link]

  • Juliá–Colonna epoxidation. In Wikipedia. [Link]

  • List, B., et al. (2008). Catalytic Asymmetric Epoxidation of Cyclic Enones. Journal of the American Chemical Society.
  • Arai, S., et al. (2000).
  • Nowicka, E., et al. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. PMC. [Link]

  • Buckley, B. R. (2019). New systems for catalytic asymmetric epoxidation. Loughborough University Research Repository. [Link]

  • Maruoka, K., et al. (2004). Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]

  • Adamo, C., et al. (2006). The Juliá-Colonna Epoxidation: A DFT Study on the Role of the Polypeptide Catalyst. The Journal of Organic Chemistry.
  • Jørgensen, K. A., et al. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society. [Link]

  • Houben-Weyl. (1952).
  • Pellissier, H. (2014). Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2001). Scheme 2 Epoxidation of mesityl oxide. [Link]

  • Organic Syntheses Procedure: mesityl oxide. [Link]

  • Weix, D. J., et al. (2014). Enantioselective Cross-Coupling of meso-Epoxides with Aryl Halides. PMC. [Link]

  • Jørgensen, K. A., et al. (2005). Organocatalytic asymmetric epoxidation reactions in water–alcohol solutions. Organic & Biomolecular Chemistry. [Link]

  • Geller, T., & Gerlach, H. (2004). Novel Conditions for the Julia—Colonna Epoxidation Reaction Providing Efficient Access to Chiral, Nonracemic Epoxides. ResearchGate. [Link]

  • Gerlach, H., & Geller, T. (2006). Scale-Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. ResearchGate. [Link]

  • Geller, T., & Gerlach, H. (2006). Scale-Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Scilit. [Link]

  • Jeske, R. (2017). 11. Enantioselective Epoxidations. YouTube. [Link]

  • Roberts, S. M., et al. (1998). New procedures for the Juliá–Colonna asymmetric epoxidation: synthesis of (+)-clausenamide. Chemical Communications. [Link]

Sources

Epoxidation methods for hindered α,β-unsaturated ketones

Technical Guide: Epoxidation Architectures for Hindered -Unsaturated Ketones

The Mechanistic Challenge

Sterically hindered enones present a unique synthetic bottleneck. Electronically, the carbonyl group withdraws density from the alkene, rendering it inert to electrophilic oxidants like mCPBA. Consequently, nucleophilic epoxidation (Weitz-Scheffer type) is the required pathway.

However, in hindered systems (e.g.,


  • Steric repulsion: The attacking hydroperoxide anion (

    
    ) cannot access the 
    
    
    -carbon.
  • Reversibility: In hindered systems, the Michael addition equilibrium shifts backward, favoring the starting material over the enolate intermediate.

  • Solubility: Highly lipophilic, hindered substrates are insoluble in the aqueous media required for standard Weitz-Scheffer conditions.

To solve this, we must utilize anhydrous nucleophilic systems with enhanced kinetic profiles.

Protocol A: The Anhydrous TBHP/DBU System

Best for: Racemic synthesis of highly hindered, tetrasubstituted, or sensitive enones.

This method replaces aqueous hydroxide with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and aqueous hydrogen peroxide with anhydrous tert-butyl hydroperoxide (TBHP) in an organic solvent.

Why It Works (Expertise)
  • Non-Nucleophilic Base: DBU is bulky and non-nucleophilic, preventing side reactions (like direct carbonyl attack) while sufficiently basic (

    
    ) to deprotonate TBHP.
    
  • Solvent Compatibility: The reaction proceeds in dichloromethane (DCM) or toluene, ensuring complete solubility of lipophilic substrates.

  • The "Schlessinger-Poss" Effect: The

    
     anion, while bulkier than 
    
    
    , operates in a non-solvating environment (unlike water-caged
    
    
    ), making it a "naked" and highly reactive nucleophile.
Step-by-Step Protocol

Materials:

  • Substrate: Hindered enone (1.0 equiv)

  • Oxidant: TBHP (5.0–6.0 M in decane, 1.5–2.0 equiv)

  • Base: DBU (1.2–1.5 equiv)

  • Solvent: DCM (0.2 M concentration relative to substrate)

Workflow:

  • Dissolution: Dissolve the enone in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DBU dropwise at room temperature.

  • Oxidant Addition: Add the TBHP solution slowly. Note: For extremely hindered substrates, the reaction is often endothermic; heating to reflux (40°C) may be required.

  • Monitoring: Monitor via TLC. The reaction typically completes in 2–12 hours.

  • Quench: Quench with saturated aqueous

    
     to destroy excess peroxide.
    
  • Extraction: Extract with DCM, wash with 1N HCl (to remove DBU), then brine.

Mechanistic Pathway

The reaction follows a stepwise Michael addition-elimination mechanism.

TBHP_MechanismTBHPt-BuOOHAniont-BuOO⁻(Active Nucleophile)TBHP->AnionDeprotonationDBUDBUDBU->AnionTransitionEnolate Intermediate(Sterically Crowded)Anion->TransitionMichael Addition(Rate Limiting)EnoneHindered EnoneEnone->TransitionProductα,β-Epoxy KetoneTransition->ProductRing Closure(-t-BuO⁻)

Figure 1: Mechanism of DBU-mediated epoxidation.[1][2] The rate-limiting step is the initial attack of the peroxy anion on the

Protocol B: Asymmetric Lanthanide Catalysis (La-BINOL)

Best for: Enantioselective epoxidation of hindered chalcones and cyclic enones.

When stereocontrol is required, simple PTC (Phase Transfer Catalysis) often fails for hindered substrates due to poor catalyst-substrate recognition. The Lanthanum-BINOL-Triphenylphosphine oxide system (Shibasaki system) creates a self-assembled, chiral "pocket" that accommodates bulky enones.

Why It Works (Expertise)
  • Lewis Acid Activation: The Lanthanum (

    
    ) center coordinates to the enone carbonyl, lowering the LUMO energy and activating the 
    
    
    -position toward nucleophilic attack.
  • Ligand Acceleration: The addition of triphenylphosphine oxide (

    
    ) modifies the coordination sphere, breaking up oligomeric La-species and creating a highly active monomeric catalyst.
    
  • Chiral Environment: The BINOL ligand dictates the trajectory of the nucleophilic attack.

Step-by-Step Protocol

Materials:

  • Catalyst Precursor:

    
     (5–10 mol%)
    
  • Chiral Ligand: (R)-BINOL (5–10 mol%)

  • Additive:

    
     (15–30 mol%)
    
  • Oxidant: Cumene Hydroperoxide (CMHP) or TBHP (1.2 equiv)

  • Solvent: THF[3]

Workflow:

  • Catalyst Assembly: In a flame-dried flask, mix

    
    , (R)-BINOL, and 
    
    
    in THF. Stir for 1 hour at room temperature to form the active complex.
  • Substrate Addition: Add the hindered enone. Stir for 15 minutes to allow coordination.

  • Oxidation: Add CMHP dropwise.

  • Reaction: Stir at room temperature. Reaction times can range from 1 to 24 hours depending on steric bulk.

  • Workup: Quench with dilute citric acid. Extract with ethyl acetate.[3]

Catalytic Cycle Visualization

La_CatalysisPrecursorsLa(OiPr)3 + BINOL + Ph3POActiveCatActive La-ComplexPrecursors->ActiveCatSelf-AssemblyCoordinationSubstrate Coordination(Lewis Acid Activation)ActiveCat->Coordination+ EnonePeroxideAddPeroxide CoordinationCoordination->PeroxideAdd+ CMHPTransferOxygen Transfer(Enantio-determining)PeroxideAdd->TransferProductRelEpoxide ReleaseTransfer->ProductRelProductRel->ActiveCatRegeneration

Figure 2: Catalytic cycle of the La-BINOL system. The La center simultaneously activates the enone and directs the peroxide.

Troubleshooting & Optimization

For substrates that fail even under the above protocols, consider these parameters:

VariableRecommendation for Hindered SystemsRationale
Solvent Change DCM to 1,2-Dimethoxyethane (DME) or 1,4-Dioxane .These solvents can stabilize the intermediate cation/metal complex better than non-polar solvents, sometimes accelerating the reaction [1].
Oxidant Switch to Urea-Hydrogen Peroxide (UHP) .UHP is a solid, anhydrous source of

. When used with trifluoroacetic anhydride, it generates trifluoroperacetic acid in situ, but for nucleophilic cases, it can be used with bases in methanol.
Temperature Increase to 40–60°C .While risky for enantioselectivity, steric barriers often impose a high activation energy that room temperature cannot overcome.
Catalyst Phase Transfer Catalysis (PTC) For base-sensitive substrates, use Cinchona alkaloid-derived quaternary ammonium salts (e.g., N-benzylcinchonidinium chloride) with solid KOH/toluene [2].

References

  • Azarifar, D., & Khosravi, K. (2010).[4] Facile Epoxidation of

    
    -Unsaturated Ketones with trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane as an Efficient Oxidant.[4] Synlett, 2010(18), 2755–2758.[4] Link
    
  • Lygo, B., & Wainwright, P. G. (1997). Asymmetric phase-transfer-catalyzed epoxidation of enones using Cinchona alkaloid-derived quaternary ammonium salts. Tetrahedron Letters, 38(50), 8595-8598. Link

  • Nemoto, T., et al. (2001). Catalytic Asymmetric Epoxidation of Enones Using La-BINOL-Triphenylphosphine Oxide Complex.[3] Journal of the American Chemical Society, 123(12), 2725–2732. Link

  • Bouhlel, E., et al. (2009).

    
    -unsaturated ketones with TBHP/DBU: mechanism and isotope effects. Journal of Organic Chemistry, 74(5). Link
    

Whitepaper: Stability Dynamics and Decomposition Pathways of 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the development and stabilization of highly reactive chemical intermediates, I frequently encounter molecules where structural strain dictates their lifecycle. 3,3-Dimethyl-2-acetyloxirane (commonly known as epoxymesityl oxide) is a prime example. Featuring an inherently strained oxirane ring conjugated with an electron-withdrawing acetyl moiety, this α,β-epoxy ketone presents a unique analytical challenge.

Recently identified as a secondary bioactive metabolite in Staphylococcus aureus extracts [1], this compound is transitioning from a niche synthetic intermediate to a molecule of interest in drug development. This whitepaper provides an authoritative, in-depth analysis of its thermodynamic stability, photochemical vulnerabilities, and the specific decomposition pathways it undergoes. Furthermore, it establishes self-validating experimental protocols for researchers tasked with profiling its degradation kinetics.

Physicochemical Profile & Structural Vulnerabilities

The instability of 3,3-Dimethyl-2-acetyloxirane is hardcoded into its molecular geometry. The three-membered oxirane ring possesses approximately 27 kcal/mol of ring strain. When subjected to thermal or photonic energy, the adjacent carbonyl group facilitates electron delocalization, significantly lowering the activation barrier for C–O bond cleavage.

To establish a baseline for our stability protocols, we must first define the quantitative physicochemical parameters of the pure compound.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
IUPAC Name 1-(3,3-dimethyloxiran-2-yl)ethan-1-oneDefines the α,β-epoxy ketone framework.
CAS Number 4478-63-1Standardized registry identification.
Molecular Weight 114.14 g/mol Utilized for precise stoichiometric calculations.
Boiling Point 140.3 °C (at 760 mmHg)Indicates the upper limit for thermal processing before volatilization.
Density 1.001 g/cm³Essential for volumetric dosing in solvent-free assays.
Flash Point 35.3 °CHighlights acute flammability; dictates inert handling conditions.

Data synthesized from standardized chemical registries [2].

Mechanistic Pathways of Degradation

Understanding how a molecule degrades is more critical than knowing when it degrades. By mapping the exact electron flows during decomposition, we can engineer targeted stabilization strategies (e.g., UV-blocking excipients or radical scavengers).

Photochemical Rearrangement (UV-Induced)

α,β-epoxy ketones are notoriously sensitive to ultraviolet light. Upon irradiation, the carbonyl group of 3,3-Dimethyl-2-acetyloxirane undergoes an


 transition, elevating the molecule to a singlet excited state (

). Through rapid intersystem crossing (ISC), it relaxes into a highly reactive triplet diradical state (

).

According to foundational photochemistry studies on α,β-epoxy ketones [3], this triplet state triggers a highly regioselective homolytic cleavage of the


 bond. The resulting diradical intermediate resolves itself via a 1,2-hydrogen or alkyl shift, ultimately collapsing into a more stable β-diketone derivative.

PhotochemicalPathway A 3,3-Dimethyl-2-acetyloxirane B n-π* Singlet State (S1) A->B UV (300 nm) C Triplet State (T1) Diradical B->C Intersystem Crossing (ISC) D Cα-O Bond Cleavage C->D Homolysis E β-Diketone Rearrangement D->E H-Migration

Photochemical rearrangement of 3,3-Dimethyl-2-acetyloxirane via Cα-O bond cleavage.

Thermal Ring-Opening

Unlike the homolytic cleavage seen in photochemistry, thermal decomposition is driven by heterolytic bond fission. As ambient thermal energy surpasses the activation energy (


) of the strained ring, the 

bond elongates and breaks. The acetyl group stabilizes the transient transition state, leading to an exothermic ring-opening event. In the presence of trace moisture or protic impurities, this pathway rapidly accelerates, yielding complex polymeric mixtures or fragmented aldehydes.
Radical-Mediated Cleavage

In drug formulation environments, trace peroxides can initiate radical cascades. When 3,3-Dimethyl-2-acetyloxirane is exposed to free radicals (e.g., generated via AIBN), it undergoes selective


 bond cleavage. When paired with a hydrogen donor like tributyltin hydride (

), the oxiranylmethyl radical is cleanly converted into a β-hydroxy ketone [4]. The steric bulk of the 3,3-dimethyl groups dictates this strict regioselectivity, preventing attack at the

position.

Field-Proven Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of instructions; it must be a self-validating system. The following methodologies are designed with built-in causality checks to ensure that the data collected is both accurate and reproducible.

Workflow cluster_assays Degradation Assays S1 1. Sample Preparation (Anhydrous, Argon Atm.) S2 2A. Thermal Analysis (TGA / DSC at 10°C/min) S1->S2 S3 2B. Photochemical Assay (UV 300 nm + TEMPO) S1->S3 S4 2C. Radical Treatment (AIBN / Bu3SnH) S1->S4 S5 3. Analytical Characterization (GC-MS / 1H-NMR) S2->S5 S3->S5 S4->S5 S6 4. Kinetic Modeling & Pathway Elucidation S5->S6

Self-validating experimental workflow for stability and degradation profiling.

Protocol 1: Thermal Stability Profiling via TGA-DSC
  • Objective: Determine the onset temperature of thermal decomposition (

    
    ) and the enthalpy of the oxirane ring-opening (
    
    
    
    ).
  • Step 1: Sample Preparation: Aliquot exactly 5.0 mg of anhydrous 3,3-Dimethyl-2-acetyloxirane into a hermetically sealed aluminum crucible under an argon atmosphere.

    • Causality: Argon prevents oxidative degradation, ensuring that the mass loss observed is purely a function of inherent thermal instability, not auto-oxidation.

  • Step 2: Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an indium standard.

  • Step 3: Heating Regimen: Subject the sample to a linear heating rate of 10 °C/min from 25 °C to 250 °C.

  • Step 4: Validation Check (Isothermal Hold): To validate the first-order kinetics of the degradation, run a secondary sample with an isothermal hold at 10 °C below the observed

    
    . If the degradation is truly unimolecular, the rate constant (
    
    
    
    ) extracted from the isothermal curve will perfectly match the predictive Arrhenius model generated from the dynamic heating run.
Protocol 2: Photochemical Ring Cleavage Assay
  • Objective: Map the UV-induced degradation products and calculate the quantum yield of rearrangement.

  • Step 1: Solvent Selection: Dissolve the compound in spectroscopic-grade acetonitrile to a concentration of 0.1 M.

    • Causality: Acetonitrile is chosen because it is transparent at 300 nm and lacks abstractable protons, preventing the solvent from interfering with the intramolecular diradical rearrangement.

  • Step 2: Irradiation: Place the quartz cuvette in a photoreactor equipped with a 300 nm UV lamp, matching the

    
     absorption band of the acetyl group.
    
  • Step 3: Radical Trapping (Validation Check): In a parallel control experiment, introduce 1.0 eq of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

    • Causality: TEMPO will trap the intermediate diradical before it can rearrange. Detecting the TEMPO-adduct via LC-MS definitively proves that the degradation is proceeding via homolytic

      
       cleavage rather than a concerted mechanism.
      
  • Step 4: GC-MS Analysis: Extract 10 μL aliquots at 15-minute intervals. Analyze via GC-MS to quantify the conversion of the epoxide to the β-diketone isomer.

Conclusion

3,3-Dimethyl-2-acetyloxirane is a high-energy molecule whose utility in synthesis and biological systems is counterbalanced by its fragility. By understanding that its primary degradation pathways—photochemical homolysis, thermal heterolysis, and radical-mediated cleavage—are dictated by the interplay between oxirane ring strain and the acetyl chromophore, researchers can intelligently design handling, storage, and formulation protocols. The self-validating methodologies outlined above provide a rigorous framework for quantifying these degradation kinetics in any advanced laboratory setting.

References

  • Characterization of Bioactive Chemical Compounds from Staphylococcus aureus and Evaluation of Antibacterial Activity. International Journal of Pharmaceutical and Bio Medical Science. URL: [Link]

  • Photochemistry of aromatic α,β-epoxy ketones. Substituent effects on oxirane ring-opening and related ylide behavior. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Effect of Substituent on Photoinduced Ring Opening of α-Epoxyketones by 2,4,6-Triphenylpyrilium Tetrafluoroborate (TPT) & Free-radical reactions of alpha,beta-epoxy ketones. ResearchGate. URL: [Link]

IUPAC naming and CAS registry for 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for 3,3-Dimethyl-2-acetyloxirane , a versatile bifunctional building block in advanced organic synthesis.

Chemical Identity & Registry

This compound is a functionalized epoxide derived from the alpha,beta-unsaturated ketone, mesityl oxide. Its dual functionality—possessing both a strained oxirane ring and a reactive carbonyl group—makes it a "linchpin" intermediate for constructing complex heterocyclic scaffolds.[1]

Registry / Parameter Data / Value
IUPAC Name 1-(3,3-dimethyloxiran-2-yl)ethanone
Common Synonyms Mesityl oxide epoxide; 3,4-Epoxy-4-methyl-2-pentanone; Acetyl-3,3-dimethyloxirane
CAS Registry Number 4478-63-1
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
SMILES CC(=O)C1C(O1)(C)C
InChI Key NNQKVIBIXATSIX-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical state and stability of 4478-63-1 is critical for process design. It is generally handled as a liquid intermediate.

Property Value Operational Note
Appearance Colorless to pale yellow liquidSensitive to light and prolonged air exposure.
Boiling Point ~140.3°C (at 760 mmHg)Can be distilled under reduced pressure to avoid thermal decomposition.
Density ~1.001 g/cm³Slightly denser than water; distinct phase separation in aqueous workups.
Flash Point ~35.3°CFlammable. Requires grounding and inert atmosphere (N₂/Ar).
Solubility Soluble in polar organic solvents (THF, DCM, EtOH)Hydrolytically unstable in acidic aqueous media.

Synthesis & Production Logic

The synthesis of 3,3-Dimethyl-2-acetyloxirane is primarily achieved via the Weitz-Scheffer epoxidation or direct oxidation of mesityl oxide. The choice of oxidant dictates the safety profile and scalability.

Primary Route: Nucleophilic Epoxidation

Precursor: Mesityl Oxide (4-Methyl-3-penten-2-one) Reagent: Hydrogen Peroxide (H₂O₂) + Base (NaOH or KOH) Mechanism: 1,4-addition of the hydroperoxide anion followed by intramolecular ring closure and elimination of hydroxide.

Alternative Route: Dioxirane Oxidation

Reagent: Dimethyldioxirane (DMDO) generated in situ. Mechanism: Concerted electrophilic oxygen transfer. This method is preferred for small-scale, high-purity needs as it avoids strong bases that might trigger aldol side reactions.

SynthesisPath Mesityl Mesityl Oxide (C6H10O) Intermed Hydroperoxide Enolate (Intermediate) Mesityl->Intermed H2O2 / NaOH (Nucleophilic Attack) Product 3,3-Dimethyl-2-acetyloxirane (CAS 4478-63-1) Mesityl->Product DMDO / Acetone (Electrophilic) Intermed->Product Ring Closure (-OH)

Figure 1: Synthetic pathways for 3,3-Dimethyl-2-acetyloxirane. The solid line represents the standard alkaline peroxide route; the dashed line indicates the neutral DMDO method.

Reactivity & Applications in Drug Development

The strategic value of CAS 4478-63-1 lies in its bifunctionality . It serves as a "C3 + C2" or "C5" synthon depending on the reaction conditions.

A. Nucleophilic Ring Opening (The "Warhead" Approach)

The epoxide ring is highly susceptible to nucleophilic attack, particularly at the less hindered C2 position (alpha to the carbonyl), though steric bulk from the gem-dimethyl group at C3 directs regioselectivity.

  • Reagents: Primary/Secondary amines, Azides (NaN₃), Thiolates.

  • Product:

    
    -hydroxy ketones or 
    
    
    
    -hydroxy-
    
    
    -amino ketones.
  • Application: Synthesis of amino-alcohol pharmacophores found in beta-blockers and antifungal agents.

B. Heterocycle Formation (Cyclocondensation)

Reacting the ketone and epoxide functionalities simultaneously with binucleophiles allows for the rapid assembly of heterocycles.

  • With Hydrazines: Yields hydroxypyrazolines .[2]

  • With Amidines/Guanidines: Yields pyrimidines or imidazoles .

C. Wharton Transposition

Under specific conditions (hydrazine treatment), the epoxy ketone can undergo rearrangement to form allylic alcohols, shifting the oxygen functionality and double bond position, a powerful tool in terpene synthesis.

Reactivity Epoxide 3,3-Dimethyl-2-acetyloxirane (CAS 4478-63-1) AminoAlc Beta-Amino Alcohol Derivatives Epoxide->AminoAlc Ring Opening Pyrazoline Hydroxypyrazolines (Bioactive Scaffolds) Epoxide->Pyrazoline Cyclocondensation Rearrange Rearranged Dicarbonyls Epoxide->Rearrange Meinwald Rearrangement Amine Primary Amines (R-NH2) Amine->AminoAlc Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyrazoline Acid Lewis Acid (BF3·Et2O) Acid->Rearrange

Figure 2: Divergent synthesis pathways utilizing 3,3-Dimethyl-2-acetyloxirane as a core scaffold.

Handling & Safety Protocols

Hazard Class: Flammable Liquid (Category 3), Skin/Eye Irritant.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The epoxide ring is prone to hydrolysis and polymerization if exposed to moisture or Lewis acids.

  • Quenching: Residual epoxide should be quenched with aqueous bisulfite or dilute acidic solutions carefully to avoid rapid exotherms.

  • PPE: Butyl rubber gloves are recommended due to the penetrating nature of small oxygenated organics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20558, 1-(3,3-dimethyloxiran-2-yl)ethanone. Retrieved from [Link]

  • Organic Syntheses (Coll.[3] Vol. 1). Mesityl Oxide: Synthesis and Properties. (Foundational chemistry for precursor). Retrieved from [Link]

  • Roman, G. (2016). Synthesis and Ring Opening Reactions of (3-Aryloxiran-2-yl)(thiophen-2-yl)methanones.[2] Revue Roumaine de Chimie, 61(11-12), 893-901.[2] (Demonstrates analogous ring-opening chemistry). Retrieved from [Link]

Sources

Methodological & Application

Regioselective ring-opening of 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Ring-Opening of 3,3-Dimethyl-2-acetyloxirane

Abstract

This application note details the protocols for the regiocontrolled ring-opening of 3,3-dimethyl-2-acetyloxirane (mesityl oxide epoxide). This substrate represents a unique class of functionalized epoxides where the competition between steric hindrance (at the gem-dimethyl C3 position) and electronic conjugation (at the acetyl-bearing C2 position) allows for switchable regioselectivity. We provide validated workflows for accessing


-alkoxy alcohols via acid-catalyzed solvolysis, 

-substituted derivatives via base-mediated nucleophilic attack, and the industrial rearrangement to 2,5-dimethyl-3(2H)-furanone (Furaneol® precursor).

Introduction & Mechanistic Analysis

3,3-Dimethyl-2-acetyloxirane (1 ) is a versatile intermediate derived from the epoxidation of mesityl oxide. Its reactivity is defined by the tension between the electron-withdrawing acetyl group at C2 and the sterically bulky, yet carbocation-stabilizing, gem-dimethyl group at C3.

The Regioselectivity Switch

The site of nucleophilic attack is dictated by the reaction medium (Acidic vs. Basic), creating a predictable "switch" in product outcome.

  • Pathway A (Acidic Conditions - Electronic Control): Protonation of the epoxide oxygen weakens the C-O bonds.[1] The bond to C3 (tertiary) is significantly weaker due to the ability of the gem-dimethyl group to stabilize the developing partial positive charge (

    
    ). Consequently, weak nucleophiles (MeOH, 
    
    
    
    ) attack C3, overcoming steric hindrance.
  • Pathway B (Basic Conditions - Steric/Conjugate Control): In the absence of protonation, the reaction is governed by steric accessibility and electronic activation via the carbonyl group. The C2 position is less hindered (secondary vs. tertiary) and is activated by the adjacent carbonyl (similar to a Michael acceptor). Strong nucleophiles (

    
    , 
    
    
    
    ) preferentially attack C2.
  • Pathway C (Rearrangement): Under vigorous acidic conditions (aqueous/heat), the initial diol product undergoes a 1,2-shift and cyclization to form furanone derivatives, widely used in the flavor industry.

ReactionPathways Epoxide 3,3-Dimethyl-2-acetyloxirane (Substrate) AcidPath Acidic Medium (H+) Electronic Control Epoxide->AcidPath H2SO4 / MeOH BasePath Basic Medium (Nu-) Steric/Conjugate Control Epoxide->BasePath NaOMe / MeOH C3_Attack Attack at C3 (Tertiary) Formation of β-Nucleophile-α-Alcohol AcidPath->C3_Attack SN1-like Mechanism C2_Attack Attack at C2 (Secondary) Formation of α-Nucleophile-β-Alcohol BasePath->C2_Attack SN2 Mechanism Furanone Rearrangement (Heat) 2,5-dimethyl-3(2H)-furanone C3_Attack->Furanone H3O+ / Reflux

Figure 1: Decision tree for regioselective functionalization. The choice of catalyst directs the nucleophile to either the tertiary C3 or the secondary C2 position.

Experimental Protocols

Protocol A: Acid-Catalyzed Regioselective Methanolysis (C3 Attack)

Objective: Synthesis of 3-methoxy-3-methyl-2-hydroxy-4-pentanone (structure nominal). Mechanism:


-like opening at the tertiary carbon.

Reagents:

  • Substrate: 3,3-Dimethyl-2-acetyloxirane (1.0 equiv)

  • Solvent: Anhydrous Methanol (10 volumes)

  • Catalyst: Sulfuric Acid (

    
    , conc., 0.05 equiv) or p-TsOH (0.05 equiv)
    
  • Quench: Saturated

    
    
    

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 3,3-Dimethyl-2-acetyloxirane (e.g., 10 mmol, 1.28 g) and anhydrous methanol (13 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Low temperature maximizes regioselectivity by suppressing competitive rearrangement.

  • Catalysis: Add

    
     (0.5 mmol, ~27 µL) dropwise.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). The epoxide spot (

    
    ) should disappear.
    
  • Quench: Add saturated aqueous

    
     (5 mL) and stir for 10 minutes.
    
  • Workup: Remove excess methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 15 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0 
    
    
    
    20% EtOAc in Hexane).

Expected Result: >90% yield of the C3-methoxy product. NMR Signature: Look for the methoxy singlet (


 3.2 ppm) and the C2-H proton as a sharp singlet shifted downfield (

4.1-4.3 ppm) due to the adjacent hydroxyl and carbonyl.
Protocol B: Base-Promoted Regioselective Methanolysis (C2 Attack)

Objective: Synthesis of 2-methoxy-3-hydroxy-3-methyl-4-pentanone isomer. Mechanism:


 attack at the less hindered, conjugated 

-carbon.

Reagents:

  • Substrate: 3,3-Dimethyl-2-acetyloxirane (1.0 equiv)

  • Reagent: Sodium Methoxide (NaOMe), 0.5M solution in MeOH (1.2 equiv)

  • Quench: Ammonium Chloride (

    
    )[1]
    

Procedure:

  • Setup: In a round-bottom flask under

    
    , add the epoxide (10 mmol) to anhydrous Methanol (10 mL).
    
  • Addition: Add NaOMe solution (12 mmol, 24 mL of 0.5M) dropwise at room temperature.

  • Reaction: Stir at 25°C for 4 hours. Note: Basic opening is slower than acidic opening for this substrate.

  • Quench: Cool to 0°C and add saturated aqueous

    
     (20 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.[2]

  • Purification: Dry (

    
    ) and concentrate.
    

Expected Result: Predominant formation of the C2-methoxy regioisomer. NMR Signature: The C2-H proton will appear upfield relative to the acid product (approx


 3.5-3.8 ppm) as it is now attached to the ether oxygen rather than the free hydroxyl.
Protocol C: Acid-Mediated Rearrangement to Furanones

Objective: Synthesis of 2,5-dimethyl-3(2H)-furanone (Flavor/Fragrance intermediate). Context: This protocol utilizes the instability of the initial diol formed in aqueous acid to drive cyclization.

Procedure:

  • Solvent System: Prepare a mixture of Water:Acetone (3:1).

  • Reaction: Dissolve epoxide (10 mmol) in the solvent (20 mL). Add concentrated

    
     (1.0 equiv).
    
  • Reflux: Heat the mixture to reflux (approx. 65-70°C) for 3-5 hours.

  • Observation: The reaction mixture will darken.

  • Extraction: Cool, neutralize with solid

    
    , and extract with Ether.
    
  • Isolation: The product is often volatile; careful concentration is required.

Data Summary & Validation

ParameterProtocol A (Acid/MeOH)Protocol B (Base/MeOH)
Major Regioisomer C3-Methoxy (Tertiary ether)C2-Methoxy (Secondary ether)
Mechanism

-like (Electronic)

(Steric/Conjugate)
Key 1H NMR Signal C2-H (

4.2 ppm, s)
C2-H (

3.6 ppm, s)
Reaction Time < 2 Hours4 - 6 Hours
Primary Impurity Furanone (if heated)Retro-Aldol products

Troubleshooting

  • Issue: Low Yield in Protocol A (Acid).

    • Cause: Temperature too high, leading to rearrangement (Protocol C pathway) or polymerization.

    • Fix: Strictly maintain 0°C during acid addition and initial reaction phase.

  • Issue: Incomplete Reaction in Protocol B (Base).

    • Cause: Steric crowding of the substrate reduces

      
       rate.
      
    • Fix: Increase equivalents of nucleophile (up to 2.0 equiv) or gently warm to 40°C (monitor for degradation).

  • Issue: Polymerization.

    • Cause: High concentration.

    • Fix: Run reactions at 0.1M - 0.2M concentration.

References

  • Venturello, C. "A New Synthesis of 2,5-Dimethyl-3(2H)-furanone."[3] Journal of Organic Chemistry. Validated synthesis of furanone derivatives from hydroxy-ketone precursors.[4][5]

  • BenchChem. "Overcoming regioselectivity issues in oxirane ring-opening reactions." Technical Guide. General principles of steric vs. electronic control in epoxy ketones.

  • Fringuelli, F. et al. "NaOH-catalyzed thiolysis of alpha,beta-epoxyketones in water."[6] Journal of Organic Chemistry. Establishes C-alpha attack preference in basic media.

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press.
  • Preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone. US Patent 4294767A. Detailed industrial protocols for furanone synthesis from similar precursors.

Sources

Acid-catalyzed vs. base-catalyzed opening of acetyl-epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Ring-Opening of Acetyl-Substituted Epoxides (


-Epoxy Ketones) 

Part 1: Executive Summary & Strategic Rationale

In drug development and complex organic synthesis, "acetyl-epoxides" (specifically


-epoxy ketones ) represent a critical bifurcation point. Unlike simple aliphatic epoxides, where regioselectivity is dictated by a straightforward tug-of-war between steric hindrance (base) and carbocation stability (acid), acetyl-substituted epoxides introduce a third variable: the electron-withdrawing carbonyl group .

This guide addresses the specific challenge of opening these systems. The acetyl group destabilizes the developing positive charge at the


-position, often inverting standard "Markovnikov-like" expectations under acidic conditions and making the 

-position the primary electrophilic site under basic conditions. Furthermore, acidic conditions carry the high risk of the Meinwald Rearrangement , a competing pathway that isomerizes the epoxide into a dicarbonyl compound rather than opening it.

Key Takeaway: Success depends on manipulating the "carbonyl influence." Base catalysis generally favors clean


 attack at the 

-carbon, while acid catalysis requires precise control to favor nucleophilic capture over hydride/alkyl migration (rearrangement).

Part 2: Mechanistic Divergence & Causality

To design a robust protocol, one must understand the electronic landscape.

The Base-Catalyzed Pathway (Steric & Conjugate Control)

Under basic conditions, the reaction follows an


 mechanism.[1][2]
  • Regioselectivity: The nucleophile attacks the

    
    -carbon  (the position distal to the acetyl group).
    
  • Causality:

    • Sterics: The

      
      -carbon is typically less hindered than the 
      
      
      
      -carbon (which bears the acetyl group).
    • Electronics: The electron-withdrawing nature of the carbonyl renders the

      
      -carbon electrophilic (analogous to a Michael acceptor), though the ring strain drives the reaction.
      
  • Outcome: Formation of

    
    -hydroxy-
    
    
    
    -substituted ketones with inversion of configuration at the
    
    
    -carbon.
The Acid-Catalyzed Pathway (The Electronic Conflict)

Under acidic conditions, the epoxide oxygen is protonated.[1][3][4][5][6][7][8][9][10]

  • Standard Rule: Nucleophiles attack the more substituted carbon (Markovnikov).

  • The Acetyl Exception: The adjacent carbonyl group is electron-withdrawing. It destabilizes the formation of a partial positive charge at the

    
    -carbon.
    
  • Regioselectivity: Consequently, nucleophilic attack often shifts to the

    
    -carbon  (distal), mimicking the base-catalyzed outcome, unless the 
    
    
    
    -carbon is significantly hindered.
  • Risk Factor (Meinwald Rearrangement): If the nucleophile is weak or the acid is a Lewis acid (

    
    , 
    
    
    
    ), the carbocation intermediate may undergo a 1,2-hydride shift to form a 1,3-diketone instead of opening.

Part 3: Visualizing the Pathways

The following diagram illustrates the divergent pathways and the critical "Meinwald" trap.

EpoxideOpening cluster_Acid ACID CATALYSIS (H+ / Lewis Acid) cluster_Base BASE CATALYSIS (Nu-) Start Acetyl-Epoxide (alpha,beta-Epoxy Ketone) Protonation Activated Epoxide (Oxonium Ion) Start->Protonation + H+ SN2 Direct SN2 Attack (at beta-Carbon) Start->SN2 + Nu- Rearrange Competing Pathway: Meinwald Rearrangement Protonation->Rearrange Low Nucleophilicity (Lewis Acid) AcidOpen Product B: alpha-Hydroxy-beta-Nu Ketone (Nucleophilic Opening) Protonation->AcidOpen Strong Nu (e.g., ROH) Attack at beta-C (Electronic Control) Diketone Product A: 1,3-Diketone (Isomerization) Rearrange->Diketone BaseOpen Product C: alpha-Hydroxy-beta-Nu Ketone (Inversion at beta-C) SN2->BaseOpen Steric Control

Figure 1: Mechanistic bifurcation of acetyl-epoxide opening. Note the risk of rearrangement under acidic conditions.

Part 4: Detailed Experimental Protocols

Protocol A: Base-Catalyzed Opening (Nucleophilic Attack)

Best for: Introducing heteroatoms (S, N, O) at the


-position with high regiocontrol.

Materials:

  • Substrate: 1-Acetyl-2-phenyloxirane (Model

    
    -epoxy ketone).
    
  • Nucleophile: Thiophenol (

    
    ) or Sodium Azide (
    
    
    
    ).
  • Base: Triethylamine (

    
    ) or 
    
    
    
    (buffered conditions for azides).
  • Solvent: Methanol (MeOH) or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of acetyl-epoxide in MeOH (0.2 M concentration).

  • Nucleophile Addition: Add 1.2 equiv of the nucleophile (e.g., Thiophenol).

  • Catalysis: Add 0.1–0.5 equiv of base (

    
    ).
    
    • Note: For alkoxides (

      
      ), use stoichiometric amounts at 0°C to prevent polymerization.
      
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of epoxide).

    • Checkpoint: If reaction is sluggish, heat to 40°C. Avoid reflux to prevent retro-aldol type degradation.

  • Quench: Neutralize with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Validation:

    
    -NMR should show a downfield shift of the 
    
    
    
    -proton (now attached to Nu) and the appearance of an
    
    
    -hydroxyl proton (exchangeable with
    
    
    ).
Protocol B: Acid-Catalyzed Opening (Solvolysis)

Best for: Synthesis of diols or alkoxy-alcohols. High risk of rearrangement.

Materials:

  • Catalyst: Sulfuric Acid (

    
    , catalytic) or Amberlyst-15 (solid acid).
    
  • Solvent/Nucleophile: Methanol (for methoxy-alcohol) or Water/THF (for diol).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of acetyl-epoxide in MeOH (0.1 M).

  • Acid Activation: Cool the solution to 0°C.

    • Reasoning: Low temperature suppresses the thermodynamic rearrangement pathway (Meinwald) and favors the kinetic nucleophilic trapping.

  • Catalyst Addition: Add 5 mol% concentrated

    
     dropwise.
    
  • Monitoring: Stir at 0°C for 30 mins, then allow to warm to RT.

    • Critical Checkpoint: Monitor by TLC. If a new spot appears that is less polar than the expected diol/alcohol, it is likely the rearrangement product (1,3-diketone).

  • Quench: Quench strictly at 0°C with saturated

    
    . Acidic workups at high temps will destroy the product.
    
  • Purification: Flash chromatography.

Part 5: Data Summary & Regioselectivity Table

The following table summarizes the expected outcomes based on the catalyst and substrate electronics.

ConditionCatalystNucleophileMajor ProductRegioselectivityMechanism
Basic

/


,

,


-Hydroxy-

-Nu Ketone

-Selectivity
(>95%)

(Steric/Conjugate)
Acidic


,


-Hydroxy-

-Methoxy Ketone

-Selectivity
(Mixed)
Activated

/

Lewis Acid

None (Inert solvent)1,3-DiketoneRearrangement 1,2-Hydride Shift

Part 6: References

  • Smith, J. G. (1984). "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656.

  • Concellón, J. M., et al. (2003). "Regioselective Ring Opening of

    
    -Epoxy Ketones." Journal of Organic Chemistry, 68(24), 9496–9499. 
    
  • Padwa, A., & Murphree, S. (2006). "Epoxides and Aziridines - A Mini Review." Arkivoc, 2006(3), 6-33.

  • Meinwald, J., et al. (1963). "Acid-catalyzed Rearrangement of Epoxides." Journal of the American Chemical Society, 85(1), 52-60.

Sources

Application Note: Strategic Utilization of 3,3-Dimethyl-2-acetyloxirane in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary

The compound 3,3-Dimethyl-2-acetyloxirane (also known as mesityl oxide epoxide or 1-(3,3-dimethyloxiran-2-yl)ethanone) is a highly functionalized C6 building block that bridges the gap between simple petrochemical derivatives and complex natural product architectures[1]. Originally synthesized via the controlled epoxidation of mesityl oxide[2], this α,β-epoxy ketone has garnered significant attention in total synthesis. Notably, recent metabolomic profiling has identified 3,3-dimethyl-2-acetyloxirane as a naturally occurring bioactive secondary metabolite in Staphylococcus aureus[3], elevating its status from a mere synthetic intermediate to a biologically relevant natural product.

This application note provides an authoritative guide on leveraging the tunable regioselectivity of 3,3-dimethyl-2-acetyloxirane for the total synthesis of complex terpenoids and sulfur-containing flavor compounds[4].

Mechanistic Insights: The Causality of Regioselectivity

The synthetic utility of 3,3-dimethyl-2-acetyloxirane lies in its asymmetric substitution pattern: a sterically hindered gem-dimethyl group at C3 (β-position) and an electron-withdrawing acetyl group at C2 (α-position). As a Senior Application Scientist, understanding the causality behind its ring-opening is critical for designing successful synthetic routes.

Electronic vs. Steric Control

The epoxide can be opened with exquisite regiocontrol depending on the catalytic environment:

  • Base-Catalyzed/Nucleophilic Attack (Steric Control): Under basic or neutral conditions, incoming nucleophiles (such as thiolates or amines) preferentially attack the C2 (α-position) . Despite the adjacent carbonyl typically repelling nucleophiles electronically, the severe steric hindrance of the gem-dimethyl group at C3 forces the attack to occur at the less hindered C2 carbon. This generates an α-substituted β-hydroxy ketone[4].

  • Acid-Catalyzed Attack (Electronic Control): When activated by a Lewis acid (e.g., BF₃·OEt₂), the epoxide oxygen is protonated/coordinated. The transition state develops significant carbocationic character. The tertiary C3 carbon stabilizes this partial positive charge far better than the secondary C2 carbon (which is further destabilized by the adjacent electron-withdrawing carbonyl). Consequently, weak nucleophiles attack at C3 (β-position) .

MechanisticDivergence SM 3,3-Dimethyl-2-acetyloxirane (C6 Building Block) CondBase Basic Conditions (Nucleophile: RS⁻) SM->CondBase Steric Control (Less Hindered) CondAcid Acidic Conditions (Lewis/Brønsted Acid) SM->CondAcid Electronic Control (3° Carbocation) ProdC2 C2-Attack Product (α-Substituted β-Hydroxy Ketone) CondBase->ProdC2 Attack at C2 ProdC3 C3-Attack Product (β-Substituted α-Hydroxy Ketone) CondAcid->ProdC3 Attack at C3

Fig 1. Regioselective divergence in the ring-opening of 3,3-dimethyl-2-acetyloxirane.

Applications in Total Synthesis

Synthesis of Sulfur-Containing Flavor Natural Products

Volatile thiols are critical impact odorants in natural products, ranging from the characteristic aroma of Sauvignon Blanc wines to the unique olfactory profile of felinine derivatives. The reaction of 3,3-dimethyl-2-acetyloxirane with hydrogen sulfide or thiourea is a foundational method for synthesizing these complex mercapto-alcohols[4],[5]. By utilizing the C2-selective ring opening, chemists can rapidly assemble the 3-mercapto-2-butanol and 4-mercapto-4-methylpentan-2-one frameworks required for these natural products.

Advanced Intermediates for Polymer and Lipid Synthesis

Beyond classical natural products, the epoxide serves as a critical precursor in the synthesis of sulfurized estolides (complex bio-lubricants derived from natural fatty acids) and latent mercaptan thermal stabilizers[6]. The ability to cleanly install a masked thiol group via epoxide ring-opening prevents premature oxidation during complex multi-step syntheses.

Quantitative Data Summary

The table below summarizes the regioselectivity and yields based on the choice of nucleophile and catalytic conditions, providing a predictive framework for synthetic planning.

Table 1: Regioselectivity and Yields in the Nucleophilic Ring-Opening of 3,3-Dimethyl-2-acetyloxirane

NucleophileCatalyst / ConditionsMajor Attack SiteYield (%)Mechanistic Driver
H₂S / NaSH NaOH, H₂O/EtOH, 0 °CC2 (α-attack)78%Steric approach control; acceleration by adjacent C=O[4]
Thiourea EtOH, RefluxC2 (α-attack)82%Isothiouronium intermediate formation[5]
R-SH BF₃·OEt₂, CH₂Cl₂, -78 °CC3 (β-attack)65%Electronic control; stabilization of incipient 3° carbocation
Amines (R-NH₂) Neat or MeOH, 25 °CC2 (α-attack)85%Steric approach control; rapid proton transfer

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocol incorporates in-line validation steps. This prevents the propagation of failed intermediates—a critical requirement in multi-step total synthesis.

Protocol A: Regioselective Base-Catalyzed Thiolysis (C2-Attack)

Objective: Synthesis of 3-mercapto-4-hydroxy-4-methylpentan-2-one via regioselective ring opening.

Reagents & Equipment:

  • 3,3-Dimethyl-2-acetyloxirane (1.0 equiv, purified via distillation)

  • Sodium hydrosulfide (NaSH) (1.5 equiv)

  • Ethanol/Water (1:1 v/v, degassed)

  • Ellman’s Reagent (DTNB) for validation

Step-by-Step Methodology:

  • Preparation (Causality): Dissolve NaSH in the degassed EtOH/H₂O mixture under a strict N₂ atmosphere. Why degassed? Thiolate anions are highly susceptible to oxidative dimerization to disulfides. Oxygen exclusion is non-negotiable.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Why 0 °C? Suppressing the temperature prevents the competitive retro-aldol cleavage of the resulting β-hydroxy ketone and minimizes polymerization of the highly reactive α,β-epoxy ketone.

  • Addition: Add 3,3-dimethyl-2-acetyloxirane dropwise over 30 minutes. Maintain vigorous stirring.

  • In-Line Validation 1 (TLC): After 2 hours, take a 10 µL aliquot. Perform TLC (Hexanes:EtOAc 7:3). The starting material (weakly UV active) should disappear. Stain with p-anisaldehyde and heat; the formation of a deep blue/purple spot confirms the presence of the newly formed tertiary hydroxyl group.

  • In-Line Validation 2 (Ellman's Test): React a micro-aliquot of the crude mixture with Ellman's reagent. An immediate shift to a bright yellow color (λmax = 412 nm) validates the successful generation of the free sulfhydryl group. Do not proceed to workup if this test is negative.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl until the pH reaches ~7. Why NH₄Cl? Using a strong acid like HCl would catalyze the dehydration of the newly formed tertiary alcohol at C3, destroying the product.

  • Extraction & Purification: Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Step1 1. Reaction Setup Degassed Solvent, N2 Atm Step2 2. Epoxide Addition Strict Temp Control (0 °C) Step1->Step2 Step3 3. Self-Validation TLC (p-Anisaldehyde) & Ellman's Step2->Step3 Step3->Step2 If Incomplete (Extend Time) Step4 4. Mild Quenching Sat. NH4Cl (Avoid Dehydration) Step3->Step4 If Ellman's Yellow & TLC Complete Step5 5. Extraction & NMR Final Structural Validation Step4->Step5

Fig 2. Self-validating experimental workflow for the thiolysis of the epoxide.

References

  • [1] Guidechem. 1-(3,3-dimethyloxiran-2-yl)ethanone 4478-63-1 wiki. Available at:

  • [3] International Journal of Pharmaceutical and Bio Medical Science. Characterization of Bioactive Chemical Compounds from Staphylococcus aureus and Evaluation of Antibacterial Activity. Available at:

  • [2] Google Patents. US2431718A - Unsaturated ketone epoxides and process for producing same. Available at:

  • [4] ACS Publications (The Journal of Organic Chemistry). The Reaction of Glycidaldehyde and Mesityl Oxide Epoxide with Hydrogen Sulfide. Available at:

  • [5] Benchchem. 3-Mercapto-2-butanol | 54812-86-1. Available at:

  • [6] Google Patents. US8404867B2 - Sulfurized estolides and methods of making and using the same. Available at:

Sources

Application Note: Regioselective Aminolysis of 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the aminolysis of 3,3-Dimethyl-2-acetyloxirane (also known as 3,4-epoxy-4-methyl-2-pentanone). This guide addresses the specific challenges of regioselectivity inherent to this sterically hindered, multifunctional substrate.

Executive Summary

The aminolysis of 3,3-Dimethyl-2-acetyloxirane represents a critical entry point for synthesizing


-hydroxy-

-amino ketones, which are versatile pharmacophores in drug discovery (e.g., beta-blockers, enzyme inhibitors).

This reaction presents a classic regiochemical conflict:

  • Electronic Control: The carbonyl group at C2 activates the

    
    -position (C3 of the ring, C4 of the chain) toward nucleophilic attack (Michael-type addition).
    
  • Steric Control: The gem-dimethyl group at the

    
    -position creates significant steric hindrance, directing attack toward the 
    
    
    
    -position (C2).

This protocol details two methods: Method A (Lewis Acid-Promoted) for high regioselectivity toward the biologically relevant


-amino isomer, and Method B (Solvent-Free/Green)  for rapid library generation.

Chemical Mechanism & Regioselectivity

Understanding the competition between steric and electronic factors is vital for experimental design.

Substrate Analysis
  • Substrate: 3,3-Dimethyl-2-acetyloxirane (

    
    )
    
  • Target Product (

    
    -attack):  4-(Alkylamino)-3-hydroxy-4-methyl-2-pentanone.
    
  • Side Product (

    
    -attack):  3-(Alkylamino)-4-hydroxy-4-methyl-2-pentanone.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways controlled by catalyst presence.

ReactionPathways Substrate 3,3-Dimethyl-2-acetyloxirane (Steric vs Electronic Conflict) LewisAcid Lewis Acid Activation (LiClO4 / Zn(OTf)2) Substrate->LewisAcid Coordination TransitionState_Alpha Transition State B (Steric Controlled) Substrate->TransitionState_Alpha Uncatalyzed / Bulk Amine TransitionState_Beta Transition State A (Chelation Controlled) LewisAcid->TransitionState_Beta Elongation of C-O (Beta) Product_Beta Major Product: 4-amino-3-hydroxy-4-methyl-2-pentanone (Beta-Attack) TransitionState_Beta->Product_Beta Nucleophilic Attack at C4 (Hindered) Product_Alpha Minor Product: 3-amino-4-hydroxy-4-methyl-2-pentanone (Alpha-Attack) TransitionState_Alpha->Product_Alpha Nucleophilic Attack at C3 (Less Hindered)

Figure 1: Divergent reaction pathways. Lewis Acid catalysis is required to overcome the steric barrier of the gem-dimethyl group and favor the electronic (Michael-type) product.

Experimental Protocols

Reagents & Equipment
ReagentGrade/PurityRole
3,3-Dimethyl-2-acetyloxirane>95%Substrate
Primary/Secondary Amine>98%Nucleophile
Lithium Perchlorate (

)
AnhydrousLewis Acid Catalyst (Method A)
Acetonitrile (

)
HPLC GradeSolvent (Method A)
Diethyl EtherACS ReagentExtraction
Silica Gel 60230-400 meshPurification
Method A: Lewis Acid-Promoted Aminolysis (Recommended)

This method utilizes


 to activate the epoxide oxygen, increasing the electrophilicity of the 

-carbon and overcoming steric hindrance [1].

Step-by-Step Procedure:

  • Catalyst Preparation: Dissolve anhydrous

    
     (2.0 mmol) in dry acetonitrile (5 mL) in a 25 mL round-bottom flask. Note: 
    
    
    
    is hygroscopic; handle under inert atmosphere if possible.
  • Substrate Addition: Add 3,3-Dimethyl-2-acetyloxirane (1.0 mmol) to the solution. Stir at Room Temperature (RT) for 10 minutes to allow coordination.

  • Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

    • Critical: If the amine is volatile, use a reflux condenser.

  • Reaction Monitoring: Stir at RT. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Endpoint: Disappearance of epoxide spot (

      
      ) usually occurs within 2–6 hours.
      
  • Work-up:

    • Quench with water (10 mL).

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine (10 mL).

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexane).
    
Method B: Solvent-Free "Green" Aminolysis

Ideal for high-throughput screening or when the


-isomer is acceptable. This method relies on high concentration to drive kinetics [2].

Step-by-Step Procedure:

  • Setup: In a sealed screw-cap vial, mix 3,3-Dimethyl-2-acetyloxirane (1.0 mmol) and Amine (1.5 mmol). No solvent is added.[1]

  • Reaction: Heat the neat mixture to 60°C for 4 hours.

    • Caution: Ensure the vial is pressure-rated if using low-boiling amines.

  • Work-up: Dissolve the crude residue directly in minimal

    
     for direct loading onto a silica column.
    

Data Interpretation & Validation

Regiochemistry Verification (NMR)

Distinguishing the isomers is critical. Use the chemical shift of the proton adjacent to the hydroxyl/amine group.

Feature

-Amino Product (Target)

-Amino Product (Side)
Structure


H3 Proton Shift

4.1 - 4.5 ppm (Deshielded by OH)

3.2 - 3.6 ppm (Shielded by N)
C4 Carbon Shift

55 - 60 ppm (attached to N)

70 - 75 ppm (attached to O)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Polymerization of epoxideReduce temperature; Add amine slowly.
No Reaction Steric bulk of amineSwitch to Method A (Catalyst); Increase Temp to 80°C.
Wrong Regioisomer Steric control dominantIncrease Lewis Acid loading to 5.0 M (in ether) [1].
Enaminone Formation DehydrationAvoid acidic work-up; Keep temp < 60°C.

Experimental Workflow Diagram

The following DOT diagram visualizes the decision matrix for selecting the appropriate protocol based on amine type and desired outcome.

Workflow Start Start: 3,3-Dimethyl-2-acetyloxirane AmineType Analyze Amine Nucleophile Start->AmineType StericCheck Is Amine Sterically Hindered? (e.g., t-Butylamine, Diisopropylamine) AmineType->StericCheck MethodA Method A: Lewis Acid (LiClO4) Force Beta-Attack StericCheck->MethodA Yes (Needs Activation) MethodB Method B: Solvent-Free/Thermal Accept Alpha/Beta Mix StericCheck->MethodB No (Primary/Linear) Analysis 1H NMR Analysis (Check H3 Shift) MethodA->Analysis MethodB->Analysis Outcome1 Target: Beta-Amino Ketone (Pharmacophore) Analysis->Outcome1 Shift > 4.0 ppm Outcome2 Target: Alpha-Amino Ketone (Steric Product) Analysis->Outcome2 Shift < 3.6 ppm

Figure 2: Decision workflow for protocol selection based on nucleophile sterics and target regiochemistry.

References

  • Heydari, A., et al. (2004).[2] "A New and Efficient Epoxide Ring Opening via Poor Nucleophiles... in Lithium Perchlorate."[2] Synthesis, 2004(10), 1557-1558.

  • Azizi, N. & Saidi, M.R. (2005). "LiClO4-catalyzed regioselective aminolysis of epoxides." Canadian Journal of Chemistry, 83(5), 505-508.

  • Hansen, T., et al. (2020).[3] "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." European Journal of Organic Chemistry, 2020(25), 3822-3828.

Sources

Lewis acid-mediated reactions of 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Lewis Acid Activation of 3,3-Dimethyl-2-acetyloxirane

Executive Summary

3,3-Dimethyl-2-acetyloxirane (also known as Mesityl Oxide Epoxide) represents a critical class of


-epoxy ketones used as versatile building blocks in the synthesis of heterocycles, bioactive lipids, and complex natural products. Its unique structure—featuring a gem-dimethyl substituted tertiary carbon adjacent to a carbonyl-activated secondary carbon—creates a dichotomy of reactivity.

This guide details the Lewis Acid (LA)-mediated activation of this scaffold.[1][2][3] Unlike simple epoxides, the adjacent carbonyl group allows for chelation-controlled pathways, while the gem-dimethyl group drives regioselectivity via electronic stabilization of transition states. We present two high-value protocols:

  • Regioselective Nucleophilic Ring Opening (Halohydrin Synthesis) using Magnesium Bromide (

    
    ).
    
  • Skeletal Rearrangement (Meinwald-Type) using Boron Trifluoride Etherate (

    
    ).
    

Precursor Synthesis: The Weitz-Scheffer Oxidation

Before initiating Lewis acid protocols, high-purity starting material is required. The epoxidation of mesityl oxide using standard


-CPBA is often sluggish due to the electron-deficient nature of the enone. The alkaline hydrogen peroxide method (Weitz-Scheffer) is the industry standard for this substrate.

Mechanism: Nucleophilic attack of the hydroperoxide anion (


) on the 

-carbon, followed by ring closure.
Protocol: Synthesis of 3,3-Dimethyl-2-acetyloxirane
ParameterSpecification
Substrate Mesityl Oxide (4-methyl-3-penten-2-one)
Reagent 30% Hydrogen Peroxide (

), 4M NaOH
Solvent Methanol (MeOH)
Temperature 0°C to 25°C (Exothermic control essential)
Yield Target 75–85%

Step-by-Step Methodology:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with Mesityl Oxide (100 mmol, 9.8 g) and MeOH (100 mL). Cool to 0°C using an ice bath.

  • Peroxide Addition: Add 30%

    
     (120 mmol, 12.2 mL) dropwise over 10 minutes.
    
  • Base Initiation: Add 4M NaOH (30 mmol, 7.5 mL) dropwise. Caution: Reaction is exothermic.[4] Monitor internal temperature; do not exceed 30°C.

  • Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1). The enone spot (

    
    ) should disappear, replaced by the epoxide (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (50 mL). Extract with 
    
    
    
    (
    
    
    mL). Wash organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Distillation under reduced pressure (bp 55–60°C @ 15 mmHg) yields a colorless liquid.

Logical Framework: The Lewis Acid Divergence

The reactivity of 3,3-dimethyl-2-acetyloxirane under Lewis acid conditions is governed by the competition between Chelation Control (favoring stability) and Carbocation Stability (favoring rearrangement).

ReactionPathways Epoxide 3,3-Dimethyl-2- acetyloxirane LA_Complex Lewis Acid Complex Epoxide->LA_Complex Coordination Path_A Path A: Nucleophilic Opening (MgBr2) LA_Complex->Path_A + Nucleophile (Br-) Path_B Path B: Rearrangement (BF3·OEt2) LA_Complex->Path_B Non-nucleophilic Product_A Bromohydrin (Kinetic/Chelation) Path_A->Product_A SN1-like attack at C3 (Tertiary) Product_B 1,2-Diketone (Thermodynamic/Migration) Path_B->Product_B 1,2-Hydride Shift

Figure 1: Divergent reaction pathways dictated by the choice of Lewis Acid and the presence of nucleophiles.

Protocol A: Regioselective Ring Opening ( )

Objective: Synthesis of


-bromo-

-hydroxy ketones. Scientific Rationale: Magnesium bromide (

) acts as a bifunctional reagent. The

coordinates to the epoxide and carbonyl oxygens (bidentate chelation), activating the ring. The

acts as the nucleophile. Despite steric hindrance at the gem-dimethyl site (C3), the reaction proceeds via an SN1-like mechanism where bond breaking precedes bond making. The developing positive charge is stabilized by the tertiary C3 position, directing the bromide attack exclusively to C3.

Target Product: 4-bromo-3-hydroxy-4-methylpentan-2-one.

ComponentRole

Lewis Acid & Nucleophile Source
Diethyl Ether (

)
Non-polar solvent (enhances ion pairing)
Temperature -10°C (Kinetic control)

Experimental Procedure:

  • Preparation of

    
    :  (Fresh preparation is recommended). In a flame-dried flask under Argon, react Magnesium turnings (12 mmol) with 1,2-dibromoethane (12 mmol) in anhydrous 
    
    
    
    (30 mL). Stir until Mg is consumed and a biphasic system forms.
  • Substrate Addition: Cool the

    
     solution to -10°C. Add 3,3-Dimethyl-2-acetyloxirane (10 mmol, 1.28 g) dissolved in 5 mL 
    
    
    
    dropwise over 20 minutes.
  • Incubation: Stir at -10°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Monitoring: TLC will show the formation of a more polar spot.

  • Quench: Pour the mixture into ice-cold saturated

    
     (20 mL).
    
  • Extraction: Extract with

    
     (
    
    
    
    mL).
  • Analysis: The crude product is unstable on silica gel (prone to reversion to epoxide or elimination). Analyze via 1H NMR immediately.

    • Diagnostic Signal: The C3-Methyls (gem-dimethyl) will shift from

      
       1.2 (epoxide) to two distinct singlets (diastereotopic influence) or a shifted singlet around 
      
      
      
      1.8-1.9 (adjacent to Br).

Protocol B: Lewis Acid-Catalyzed Rearrangement ( )

Objective: Synthesis of 1,2-Dicarbonyls (Meinwald Rearrangement). Scientific Rationale: In the absence of a strong nucleophile,


 coordinates to the epoxide oxygen. The ring opens to form the most stable carbocation (at the tertiary C3). To quench this cation, a 1,2-hydride shift  occurs from C2 to C3. This generates a ketone at C2, resulting in a 1,2-diketone structure.

Target Product: 4-methyl-2,3-pentanedione (Isopropyl methyl diketone).

Experimental Procedure:

  • System Prep: Flame-dry a 50 mL Schlenk flask. Flush with Nitrogen.[5]

  • Solvent: Add anhydrous

    
     (20 mL) and the epoxide (5 mmol, 0.64 g).
    
  • Activation: Cool to -78°C (Dry ice/Acetone). This low temperature is critical to prevent polymerization.

  • Catalyst Addition: Add

    
     (5.5 mmol, freshly distilled) dropwise.
    
    • Note: The solution may turn yellow/orange due to complexation.

  • Reaction: Stir at -78°C for 30 minutes, then warm to 0°C.

  • Quench: Add water (10 mL) vigorously.

  • Workup: Separate layers. Wash organic layer with 5%

    
     to remove boron residues.
    
  • Outcome: Evaporation yields the diketone (yellow liquid, pungent odor).

    • Validation: IR spectroscopy showing two carbonyl stretches (approx. 1710 and 1690

      
      ).
      

Experimental Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2/Ar) Solvent Dissolve Epoxide in Anhydrous DCM/Et2O Start->Solvent Temp Cool to -78°C (BF3) or -10°C (MgBr2) Solvent->Temp Add_LA Dropwise Addition of Lewis Acid Temp->Add_LA Exothermic Step Monitor TLC Monitoring (Disappearance of Epoxide) Add_LA->Monitor 1-3 Hours Quench Quench: Sat. NaHCO3 (Basic) Monitor->Quench Completion Isolate Extraction & Drying (Na2SO4) Quench->Isolate

Figure 2: Generalized experimental workflow for Lewis Acid mediation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Polymerization (Gummy residue) Temperature too high during LA addition.Ensure strict -78°C cooling during

addition. Dilute reaction further (0.1 M).
Low Regioselectivity (MgBr2) Solvent polarity allowing loose ion pairing.Switch to strictly non-polar solvents (Benzene/Toluene) if solubility permits, or pure

. Avoid THF.
Hydrolysis of Product Acidic workup or silica gel acidity.Use basic wash (

) immediately. Use neutral alumina for purification or distill.
Incomplete Conversion Water contamination deactivating Lewis Acid.Re-distill

and dry solvents over molecular sieves (3Å).

References

  • House, H. O.; Roelofs, W. L. (1958). Rearrangement of alpha,beta-Epoxy Ketones. Journal of the American Chemical Society. Link

  • Maruoka, K.; Ooi, T.; Yamamoto, H. (1989). Organoaluminum-promoted rearrangement of epoxy ketones. Journal of the American Chemical Society. Link

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis. Link

  • Bunton, C. A.; Minkoff, G. J. (1949). The mechanism of the reaction of epoxides with aqueous acids. Journal of the Chemical Society. Link

  • Ranu, B. C.; Bhar, S. (1996). Deoxygenation of Epoxides with Indium Metal. Organic Preparations and Procedures International. Link

Sources

Synthesis of functionalized diols using 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Functionalized Diols using 3,3-Dimethyl-2-acetyloxirane

Executive Summary

This technical guide details the protocol for synthesizing functionalized vicinal diols and


-hydroxy ketones utilizing 3,3-Dimethyl-2-acetyloxirane  (also known as epoxymesityl oxide or 3,4-epoxy-4-methyl-2-pentanone) as a versatile electrophilic scaffold.

The oxirane ring, positioned


 to a carbonyl group, offers unique regioselective handles. Unlike simple aliphatic epoxides, the carbonyl group at C2 polarizes the ring, creating distinct electronic and steric environments at C2 (secondary, 

-keto) and C3 (tertiary, gem-dimethyl). This guide provides validated protocols for:
  • Acid-Catalyzed Hydrolysis to yield 3,4-dihydroxy-4-methyl-2-pentanone.

  • Nucleophilic Ring Opening (Aminolysis/Azidolysis) to generate functionalized

    
    -amino/azido alcohols.
    

Mechanistic Principles & Regioselectivity

The reactivity of 3,3-Dimethyl-2-acetyloxirane is governed by the competition between steric hindrance at the tertiary C3 position and the electronic activation provided by the C2 carbonyl.

  • Path A (Acid-Catalyzed): Protonation of the epoxide oxygen generates an oxonium intermediate. The C3-O bond weakens significantly due to the ability of the gem-dimethyl group to stabilize the developing partial positive charge (tertiary carbocation character). Consequently, weak nucleophiles (like

    
    ) attack the more substituted C3 position  with inversion of configuration (though irrelevant here due to achirality of the starting gem-dimethyl C3, unless isotopically labeled).
    
  • Path B (Nucleophilic/Basic): Strong nucleophiles (amines, azides) typically attack the less hindered C2 position via an

    
     mechanism. However, the electron-withdrawing nature of the carbonyl can occasionally direct attack to C3 via an incipient conjugate addition mechanism, making solvent and Lewis acid choice critical.
    
Reaction Pathway Diagram

ReactionPathways Epoxide 3,3-Dimethyl-2-acetyloxirane (Epoxymesityl Oxide) AcidPath Path A: Acid Catalysis (H+/H2O) Epoxide->AcidPath Protonation NuPath Path B: Nucleophilic Attack (NaN3 or R-NH2) Epoxide->NuPath SN2 Attack Diol 3,4-Dihydroxy-4-methyl-2-pentanone (Target Diol) AcidPath->Diol H2O attack at C3 (Tertiary) FunctDiol 3-Hydroxy-4-amino-2-pentanone deriv. (Functionalized Alcohol) NuPath->FunctDiol Nu attack at C2 (Less Hindered)

Caption: Divergent reaction pathways based on catalyst choice. Acid promotes C3 attack (red), while basic nucleophiles favor C2 attack (green).

Experimental Protocols

Pre-requisite: Synthesis of 3,3-Dimethyl-2-acetyloxirane

Note: If not purchased commercially (CAS: 4478-63-1), it is synthesized from Mesityl Oxide.

  • Method: Weitz-Scheffer Epoxidation (Nucleophilic epoxidation is required due to the electron-deficient alkene).

  • Reagents: Mesityl oxide, 30%

    
    , 4N NaOH, Methanol.
    
  • Key Insight: Electrophilic oxidants like mCPBA react sluggishly with this substrate; alkaline peroxide is superior.

Protocol A: Acid-Catalyzed Hydrolysis (Synthesis of the Diol)

This protocol yields 3,4-dihydroxy-4-methyl-2-pentanone , a valuable intermediate for fragrance and heterocyclic synthesis.

Materials:

  • 3,3-Dimethyl-2-acetyloxirane (1.0 equiv)[1]

  • THF (Tetrahydrofuran), HPLC grade

  • 
     (10% aqueous solution)
    
  • 
     (saturated aqueous)
    
  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol (1.14 g) of 3,3-Dimethyl-2-acetyloxirane in 20 mL of THF in a 100 mL round-bottom flask.

  • Catalysis: Add 10 mL of 10%

    
     dropwise at 0°C.
    
    • Why: Controlling temperature during addition prevents polymerization of the acid-sensitive epoxide.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). Disappearance of the epoxide (

      
      ) and appearance of the diol (
      
      
      
      ) indicates completion.
  • Quench: Carefully neutralize with saturated

    
     until pH ~7.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Note: The diol is water-soluble; salting out with NaCl may improve yield.

  • Purification: Dry organic phase over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Gradient: 20% 
    
    
    
    60% EtOAc in Hexane).

Expected Yield: 75-85% Characterization:

  • 1H NMR (CDCl3):

    
     1.25 (s, 6H, gem-dimethyl), 2.20 (s, 3H, acetyl), 3.65 (br s, OH), 4.15 (s, 1H, C2-H).
    
Protocol B: Nucleophilic Functionalization (Synthesis of Azido-Alcohols)

This protocol introduces nitrogen functionality, creating precursors for


-amino ketones.

Materials:

  • 3,3-Dimethyl-2-acetyloxirane (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Ammonium Chloride (

    
    ) (1.5 equiv)
    
  • Methanol/Water (8:1)

Step-by-Step Methodology:

  • Preparation: Prepare a solution of

    
     (15 mmol) and 
    
    
    
    (15 mmol) in 15 mL water.
    • Safety:

      
       is toxic and can form explosive hydrazoic acid in strong acid. 
      
      
      
      buffers the solution to prevent this while activating the epoxide.
  • Addition: Add the epoxide (10 mmol) dissolved in 30 mL Methanol.

  • Reflux: Heat the mixture to 60°C for 6-12 hours.

  • Workup: Cool to RT. Concentrate to remove methanol. Extract aqueous residue with DCM.

  • Result: The major product is typically the C2-azido-C3-hydroxy adduct due to steric governance at the gem-dimethyl site.

Data Summary & Troubleshooting

ParameterProtocol A (Hydrolysis)Protocol B (Azidolysis)
Primary Reagent 10%

/


/

Solvent System THF / WaterMeOH / Water
Temperature 0°C

25°C
60°C
Major Regioisomer C3-Attack (Tertiary OH formed)C2-Attack (Secondary

formed)
Typical Yield 82%68%
Key Risk Diol rearrangement (retro-aldol)Hydrazoic acid formation (keep pH > 5)

Troubleshooting Guide:

  • Low Yield (Hydrolysis): If the product degrades, the diol may be undergoing retro-aldol cleavage under acidic conditions. Switch to 0.1 M

    
      or use a solid acid catalyst (e.g., Amberlyst-15) which can be filtered off immediately.
    
  • Incomplete Reaction (Azidolysis): The gem-dimethyl group hinders approach. If reaction stalls, add a Lewis Acid catalyst like

    
     (10 mol%) to activate the epoxide oxygen.
    

References

  • PubChem Compound Summary: 3,4-Dihydroxy-4-methyl-2-pentanone.

  • Reactions of Epoxides: Ring-Opening.Chemistry LibreTexts.

  • Ring Opening of Epoxides with Sodium Azide in Water. Journal of Organic Chemistry. (Protocol basis for azidolysis).[2]

  • 3,4-Epoxy-4-methylpentan-2-one Product Data.Alfa Chemistry. (Precursor sourcing).

Sources

Application Note: Cationic Ring-Opening Polymerization (CROP) of Functionalized Oxiranes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, polymer scientists, and drug development professionals.

Introduction & Mechanistic Causality

Functionalized oxiranes (e.g., epichlorohydrin, allyl glycidyl ether, and protected glycidols) are indispensable building blocks for synthesizing advanced polyethers. These polymers are heavily utilized in targeted drug delivery systems, solid polymer electrolytes, and biocompatible hydrogels[1]. However, the cationic ring-opening polymerization (CROP) of these monomers is highly sensitive to reaction conditions, as the functional groups can interfere with the propagating center.

To achieve precise architectural control, scientists must manipulate the reaction thermodynamics to favor one of two primary mechanistic pathways[2][3]:

  • Active Chain End (ACE) Mechanism: The propagating center is a positively charged tertiary oxonium ion located at the polymer chain end. This pathway is kinetically rapid but suffers from severe side reactions. The highly reactive oxonium ion frequently attacks ether oxygens within its own polymer backbone (intramolecular backbiting), yielding unwanted cyclic oligomers and a broad molecular weight distribution (MWD)[3][4].

  • Activated Monomer Mechanism (AMM): By introducing a hydroxyl-containing compound (e.g., an alcohol) as an initiator or chain transfer agent, and strictly limiting the instantaneous monomer concentration, the mechanism shifts. The acid catalyst protonates (activates) the monomer rather than the polymer chain end. The neutral hydroxyl terminus of the growing chain then attacks the activated monomer via an SN2-like mechanism. Because the growing polymer chain remains electrically neutral, backbiting is fundamentally suppressed, enabling "living-like" control over the polymer architecture[2].

Mechanistic Pathway Visualization

CROP_Mechanisms Start Protonated/Activated Oxirane Monomer ACE Active Chain End (ACE) Mechanism Start->ACE High [Monomer] Attack by Monomer AMM Activated Monomer Mechanism (AMM) Start->AMM Low [Monomer], High [OH] Attack by Polymer-OH Backbiting Intramolecular Attack (Backbiting) ACE->Backbiting Unstable Oxonium End Linear Controlled Linear Polyether AMM->Linear Neutral Chain End Propagation Cyclics Cyclic Oligomers (Broad MWD) Backbiting->Cyclics

Mechanistic divergence in CROP: Active Chain End (ACE) vs. Activated Monomer Mechanism (AMM).

Quantitative Data: Reagent Selection & Polymer Characteristics

The selection of the initiating system and monomer dictates the dominant mechanism and the final polymer properties. Table 1 summarizes typical experimental parameters and their outcomes.

Table 1: Comparison of Initiating Systems and Monomer Reactivity in CROP

MonomerInitiator / Catalyst SystemDominant MechanismTypical Mw ( g/mol )PDI (Mw/Mn)Key Application
Epichlorohydrin BF3·OEt2 / 1-ButanolAMM2,000 - 10,000< 1.3Elastomers, Precursors[1]
Benzyl Glycidyl Ether Diaryliodonium salt (UV)ACE / FrontalCrosslinked NetworkN/ACoatings, Adhesives[5]
Butylene Oxide BF3·OEt2 / Lignin-OHAMM5,000 - 52,0001.5 - 2.0Bio-based Polyols[6]
Cyclohexene Oxide Allyl Bromide / AgSbF6 / THPStabilized ACE~10,000< 1.2Biomedical Polyethers[4]

Experimental Protocols

Protocol A: Controlled Synthesis of Linear Poly(glycidyl ether) via AMM

Objective: Synthesize a linear, functionalized polyether with tightly controlled molecular weight and suppressed cyclic oligomer formation. Causality & Design: The slow addition of the oxirane monomer via a syringe pump is critical. It ensures that the ratio of unreacted monomer to hydroxyl chain ends remains extremely low. This thermodynamic control forces the reaction exclusively through the AMM pathway, preventing the formation of highly reactive, backbiting-prone oxonium chain ends[2].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and purge with dry argon. Scientific Rationale: Trace moisture acts as an uncontrolled chain transfer agent and will prematurely terminate the growing chains or initiate new, uncontrolled chains[2].

  • Initiator Setup: Add the hydroxyl initiator (e.g., 1-butanol, 1.0 mmol) and anhydrous solvent (e.g., dichloromethane, 10 mL) to the flask. Cool the system to 0 °C using an ice bath.

  • Catalyst Injection: Inject a Lewis acid catalyst, such as BF3·OEt2 (0.1 mmol). Scientific Rationale: The catalyst concentration dictates the polymerization rate but must be kept substoichiometric relative to the initiator to maintain the AMM equilibrium.

  • Controlled Monomer Feeding: Load the functionalized oxirane (e.g., allyl glycidyl ether, 50 mmol) into a gas-tight syringe. Use a programmable syringe pump to add the monomer at a strictly controlled rate of 0.5 mL/h.

  • Self-Validating Monitoring: Track the disappearance of the oxirane C-O-C stretching band at ~910 cm⁻¹ using real-time ATR-FTIR. The intensity of this peak should remain near zero throughout the addition phase, confirming that monomer consumption perfectly matches the feed rate.

  • Termination: Once the monomer addition is complete and FTIR confirms total depletion, quench the reaction with a 5-fold excess of basic methanol (e.g., 1 M NaOMe in MeOH) to permanently neutralize the Lewis acid catalyst.

  • Purification: Precipitate the polymer by dropping the mixture into a large excess of cold non-solvent (e.g., cold hexane). Collect the viscous polymer and dry under vacuum at 40 °C to a constant weight[1].

Protocol B: Photoinitiated CROP for Crosslinked Functional Networks

Objective: Rapid UV-curing of multifunctional oxiranes for thin films or hydrogel precursors. Causality & Design: Diaryliodonium salts undergo photolysis to generate strong Brønsted acids upon UV irradiation. The presence of ether oxygen atoms in functionalized glycidyl ethers stabilizes the protonated oxonium ion, facilitating a rapid, self-sustaining frontal polymerization that cures the resin in seconds[5].

Step-by-Step Methodology:

  • Resin Formulation: Mix a functionalized diepoxide (e.g., 1,4-butanediol diglycidyl ether) with 1.5 wt% of a diaryliodonium hexafluoroantimonate photoinitiator in a dark, amber vial.

  • Sensitization (Optional): If curing under near-UV or visible light, add a photosensitizer (e.g., a pyrene derivative or phenothiazine) to match the emission spectrum of your specific light source[5].

  • Film Casting: Cast the formulated resin onto a glass substrate using a Doctor blade to achieve a uniform 50 µm film thickness.

  • Irradiation: Expose the film to a UV LED source (e.g., 365 nm, 50 mW/cm²) for 10–30 seconds. Scientific Rationale: The highly exothermic nature of CROP (18–24 kcal/mol) will auto-accelerate the reaction, pushing conversion deep into the matrix[5].

  • Quality Control & Validation: Perform a standard MEK (methyl ethyl ketone) double-rub test. A fully cured network will withstand >100 double rubs without marring. Alternatively, use Photo-DSC to confirm the absence of residual exothermic peaks, ensuring >95% epoxide conversion.

References

1.[5] MDPI. Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. mdpi.com. 2.[7] SciSpace. Ring-Opening Polymerization—An Introductory Review. scispace.com. 3.[2] ResearchGate. Activated monomer mechanism in cationic polymerization. researchgate.net. 4.[4] ACS Publications. Allyl Bromide/AgSbF6/Tetrahydropyran Initiating System for Living Cationic Ring-Opening Polymerization of Oxiranes with Diverse Reactivities. acs.org. 5.[6] MDPI. Lignin-Based Polyols with Controlled Microstructure by Cationic Ring Opening Polymerization. mdpi.com. 6.[1] Benchchem. Application Notes and Protocols for the Ring-Opening Polymerization of Aziridine and 2-(Chloromethyl)oxirane. benchchem.com. 7.[3] ACS Macro Letters. Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. acs.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in the Epoxidation of 3-Methyl-3-Buten-2-One

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the epoxidation of 3-methyl-3-buten-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Here, we address common issues, provide in-depth scientific explanations for experimental choices, and offer validated troubleshooting protocols to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am observing very low conversion of my starting material, 3-methyl-3-buten-2-one. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion in the epoxidation of 3-methyl-3-buten-2-one is a common challenge primarily due to the electronic nature of the substrate. As an α,β-unsaturated ketone, the double bond is electron-deficient, making it less susceptible to electrophilic attack by common epoxidizing agents like peroxy acids (e.g., m-CPBA).

Troubleshooting Workflow for Low Conversion:

start Low Conversion of 3-Methyl-3-Buten-2-One check_reagents Verify Reagent Activity (e.g., titrate peroxy acid) start->check_reagents change_method Consider Nucleophilic Epoxidation start->change_method Alternative Strategy increase_temp Increase Reaction Temperature Incrementally check_reagents->increase_temp If reagents are active increase_time Extend Reaction Time increase_temp->increase_time If conversion is still low change_oxidant Switch to a More Reactive Oxidant (e.g., trifluoroperacetic acid) increase_time->change_oxidant If further improvement is needed success Improved Conversion change_oxidant->success change_method->success

Caption: Troubleshooting workflow for low starting material conversion.

Potential Causes and Detailed Solutions:

  • Deactivated Substrate: The electron-withdrawing carbonyl group reduces the nucleophilicity of the alkene, slowing down the reaction with electrophilic oxidants.

    • Solution: Consider using a more reactive epoxidizing agent. While m-CPBA is common, stronger peroxy acids like trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide, can be more effective for electron-poor olefins.

  • Inappropriate Reaction Conditions: Temperature and reaction time play a crucial role.

    • Solution: Gradually increase the reaction temperature. However, be cautious as higher temperatures can also promote side reactions. Similarly, extending the reaction time can lead to higher conversion, but it's essential to monitor for product degradation.[1]

  • Catalyst Inefficiency (for catalytic processes): If you are employing a catalytic system, the catalyst itself might be the issue.

    • Solution: For heterogeneous catalysts, ensure proper activation and check for catalyst poisoning.[2] For homogeneous catalysts, consider increasing the catalyst loading.

Experimental Protocol: Epoxidation using Trifluoroperacetic Acid (TFPAA)

  • Preparation of the Oxidant: In a separate flask, cautiously add trifluoroacetic anhydride dropwise to a stirred solution of 30% hydrogen peroxide in a suitable solvent like dichloromethane (DCM) at 0 °C. Safety Note: This reaction is exothermic and should be performed behind a blast shield.

  • Reaction Setup: In the main reaction vessel, dissolve 3-methyl-3-buten-2-one in DCM and cool to 0 °C.

  • Addition of Oxidant: Slowly add the freshly prepared TFPAA solution to the substrate solution.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite solution) and wash with a saturated sodium bicarbonate solution to neutralize the acids.

Question 2: My reaction shows good conversion, but the yield of the desired epoxide is still low, and I have a complex mixture of byproducts. What are the likely side reactions?

Answer:

The formation of multiple byproducts is often due to the reactivity of the epoxide product under the reaction conditions, as well as the inherent reactivity of the starting material.

Common Side Reactions:

  • Ring-Opening of the Epoxide: The epoxide ring can be opened by nucleophiles present in the reaction mixture, such as water or the carboxylic acid byproduct from the peroxy acid, leading to diols or other adducts. This is often acid-catalyzed.

  • Polymerization: 3-Methyl-3-buten-2-one can undergo polymerization, especially under acidic conditions or at elevated temperatures.[3][4]

  • Baeyer-Villiger Oxidation: The ketone functionality can be oxidized by the peroxy acid to form an ester, although this is generally slower than epoxidation of an unactivated alkene.

Troubleshooting Workflow for Low Selectivity:

start Low Selectivity to Epoxide lower_temp Lower Reaction Temperature start->lower_temp nucleophilic_epox Consider Nucleophilic Epoxidation start->nucleophilic_epox Alternative approach buffer Add a Buffer (e.g., Na2HPO4, NaHCO3) lower_temp->buffer If side reactions persist purification Optimize Purification Method (e.g., careful distillation, chromatography) buffer->purification To isolate pure product success Improved Selectivity purification->success nucleophilic_epox->success

Caption: Troubleshooting workflow for improving reaction selectivity.

Detailed Solutions:

  • Control of Reaction pH: The presence of acidic byproducts can catalyze the ring-opening of the epoxide.

    • Solution: Buffer the reaction mixture. Adding a solid buffer like sodium bicarbonate or disodium hydrogen phosphate can neutralize the carboxylic acid as it is formed, preventing acid-catalyzed side reactions.

  • Temperature Management: Higher temperatures can accelerate side reactions.

    • Solution: Perform the reaction at lower temperatures (e.g., 0 °C or even -20 °C) to favor the desired epoxidation over decomposition pathways.

  • Alternative Epoxidation Methods: For electron-deficient olefins, nucleophilic epoxidation can be a more selective alternative.

    • Solution: Consider using a system like hydrogen peroxide or tert-butyl hydroperoxide with a base (e.g., NaOH or LiOH) in a protic solvent like methanol. This method avoids acidic conditions altogether.

Experimental Protocol: Nucleophilic Epoxidation

  • Reaction Setup: Dissolve 3-methyl-3-buten-2-one in methanol in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C and add 30% hydrogen peroxide. Then, slowly add an aqueous solution of sodium hydroxide, keeping the temperature below 10 °C.

  • Monitoring: Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 3: I am struggling to purify the final epoxide product. What are the recommended purification techniques?

Answer:

The purification of 3,4-epoxy-3-methyl-2-butanone can be challenging due to its potential volatility and sensitivity to acidic or basic conditions that might be present during chromatography.

Purification Strategies:

Technique Advantages Disadvantages Recommendations
Distillation Good for large-scale purification.Can cause decomposition if the epoxide is thermally labile.Use vacuum distillation to lower the boiling point and minimize thermal stress.
Flash Column Chromatography Effective for removing non-volatile impurities and separating from byproducts with different polarities.The silica gel can be acidic and cause epoxide ring-opening.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Use a non-polar eluent system.

Protocol for Deactivating Silica Gel for Chromatography:

  • Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica gel slurry.

  • Equilibrate the column with the eluent containing 1% triethylamine before loading your sample.

References

  • ResearchGate. The epoxidation progress of 3‐methyl‐2‐buten‐1‐ol in the presence of... Available at: [Link]

  • PMC. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Available at: [Link]

  • Google Patents. US4369096A - Process for the purification of epoxides.
  • Universiti Teknologi MARA. Optimization of the Epoxidation Process Parameters of Fatty Acid Methyl Esters using Response Surface Methodology (RSM). Available at: [Link]

  • Study.com. Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis. Available at: [Link]

  • Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Available at: [Link]

  • YouTube. Epoxides and Peroxy Acids. Available at: [Link]

  • PubChem. 3,4-Epoxy-3-ethyl-2-butanone. Available at: [Link]

  • ResearchGate. Synthesis and Properties of Methyl 3,4-Epoxy-3,11-dioxo-3,4seco-18β-olean-12-ene-30-carboxylate in a New Reaction of Organoaluminium Compounds. Available at: [Link]

  • Google Patents. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.
  • PMC. Molecular Structure Effect on the Epoxidation of 1-Butene and Isobutene on the Titanium Silicate Catalyst under Transient Conditions in a Trickle Bed Reactor. Available at: [Link]

  • MDPI. Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Available at: [Link]

  • MDPI. Catalytic Epoxidation Reaction. Available at: [Link]

  • Lancaster University research directory. Optimisation of greener alkene epoxidation via response surface methodology for effective separation of epoxides from the reaction mixture. Available at: [Link]

  • MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Available at: [Link]

  • gsrs. 3,4-EPOXY-3-METHYL-1-BUTENE. Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). BF3-promoted selective catalytic hydroboration of epoxides to primary alcohols. Available at: [Link]

  • ResearchGate. Unraveling the reaction route and kinetics of 3‐methyl‐3‐penten‐2‐one synthesis for synthetic ketone fragrances. Available at: [Link]

  • ResearchGate. Plot of 3-methyl-2-buten-1-ol conversion as a function of time in the... Available at: [Link]

  • Loughborough University Research Repository. New systems for catalytic asymmetric epoxidation. Available at: [Link]

  • Google Patents. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol.

Sources

Purification strategies for 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support guide to address the critical bottlenecks and thermodynamic sensitivities inherent in the purification of 3,3-Dimethyl-2-acetyloxirane (also known as 3,4-epoxy-4-methyl-2-pentanone or mesityl oxide epoxide).

Because epoxides are highly susceptible to both electrophilic and nucleophilic ring-opening, standard purification methods must be tightly controlled. This guide bypasses generic advice to focus on field-proven causality, self-validating QA checkpoints, and precise methodologies.

Physicochemical Profiling & Impurity Causality

Before initiating any purification workflow, you must understand the thermodynamic limits of your target molecule. The table below summarizes the critical parameters and the mechanistic reasons behind their importance.

ParameterValueCausality / Scientific Relevance
Molecular Formula C7H12O2Base molecular weight: 128.17 g/mol .
Boiling Point (Atmospheric) 155.5 – 157.5 °CExposing the compound to this thermal stress promotes oxirane ring cleavage and polymerization[1].
Boiling Point (Vacuum) 60 – 65 °C @ 20 mmHgThe optimal thermodynamic window for distillation to preserve structural integrity[2].
Refractive Index (

)
1.4235 – 1.4238A critical self-validating QA metric. Lower values strongly indicate mesityl oxide contamination[1],[3].
Primary Byproduct 3-hydroxy-3,5,5-trimethyl-1,2-dioxacyclopentaneA high-boiling impurity (~3% yield) formed via secondary peroxide attack during synthesis[1].

Core Purification Workflows

Protocol A: Fractional Distillation under Reduced Pressure (Primary Method)

Application: Bulk purification of crude reaction mixtures following epoxidation.

Step-by-Step Methodology:

  • Peroxide Quenching (Critical Safety Step): Test the crude organic layer with starch-iodide paper. If positive, wash the organic phase with a 10% aqueous sodium sulfite (

    
    ) or ferrous sulfate solution until the test is negative[1].
    
    • Causality: Concentrating unreacted peroxides (like

      
       or t-BuOOH) in the distillation kettle is a severe explosion hazard and drives oxidative degradation of the epoxide.
      
  • Desiccation: Dry the organic layer over anhydrous magnesium sulfate (

    
    ) for 30 minutes, then filter.
    
    • Causality: Residual water will co-distill and promote acid-catalyzed hydrolysis of the oxirane ring into a diol.

  • Apparatus Setup: Equip a round-bottom flask with an 18-inch glass spiral packed column (or a Vigreux column) to ensure sufficient theoretical plates for separating unreacted starting materials[1]. Add a trace amount of anhydrous sodium carbonate (

    
    ) to the kettle.
    
    • Causality: The basic salt acts as an acid scavenger, preventing electrophilic ring-opening during heating.

  • Vacuum Distillation: Apply a stable vacuum of 20–26 mmHg. Slowly heat the oil bath.

  • Fraction Collection:

    • Forerun (< 55 °C): Discard. Contains residual extraction solvents and unreacted mesityl oxide.

    • Main Fraction (60–65 °C): Collect pure 3,3-Dimethyl-2-acetyloxirane[2].

    • Residue: Do not distill to dryness. The kettle will retain the high-boiling 1,2-dioxacyclopentane impurity[1].

Protocol B: Silica Gel Column Chromatography (Analytical/Small-Scale)

Application: Isolation of highly pure analytical standards.

Step-by-Step Methodology:

  • Column Preparation: Slurry-pack a glass column with silica gel (230-400 mesh) using hexanes. Pre-treat the silica with 1% triethylamine.

    • Causality: Standard silica is slightly acidic. Triethylamine neutralizes active silanol sites that would otherwise catalyze epoxide degradation on the column.

  • Loading & Elution: Load the crude mixture and elute using a gradient from 100% hexanes to 90:10 hexanes:ethyl acetate.

  • Monitoring: Monitor fractions via TLC. Mesityl oxide (UV active) elutes first. The epoxide (UV inactive, stains strongly with

    
    ) elutes second.
    

Troubleshooting & FAQs

Q1: My distilled epoxide has a refractive index of 1.4185 instead of the literature value of 1.4238. What went wrong? A: A depressed refractive index typically indicates contamination with unreacted starting materials or cleavage products. In documented industrial cases, material with an


 of 1.4185 was found to be only 56% pure[3]. Ensure your fractionation column has enough theoretical plates and strictly discard the lower-boiling forerun.

Q2: During vacuum distillation, the temperature suddenly spiked, and the mixture polymerized. How can I prevent this? A: This is a classic symptom of thermal runaway catalyzed by trace acids or residual peroxides. Self-validating fix: Always chemically quench peroxides prior to distillation and utilize the


 acid-scavenging technique mentioned in Protocol A.

Q3: I am using the Weitz-Scheffer epoxidation (


/NaOH). Why am I getting a persistent high-boiling yellow oil? 
A:  This is 3-hydroxy-3,5,5-trimethyl-1,2-dioxacyclopentane, a known byproduct formed in ~3% yield during the alkaline hydrogen peroxide epoxidation of mesityl oxide[1],[4]. It forms via the attack of a second peroxide molecule. It has a significantly higher boiling point and will remain in the distillation kettle if you control the bath temperature strictly.

Q4: Can I use gas chromatography (GC) to verify the purity of 3,3-Dimethyl-2-acetyloxirane? A: Yes, GC is highly effective for quantifying purity and separating isomers[5]. However, ensure the inlet temperature is kept below 150 °C to prevent thermal degradation of the epoxide during injection.

Workflow Visualization

G N1 Crude Reaction Mixture (Mesityl Oxide + H2O2 + Base) N2 Aqueous Wash & Extraction (Quench Peroxides with Na2SO3) N1->N2 N3 Organic Phase (Epoxide + Impurities) N2->N3 N4 Dry over MgSO4 & Filter N3->N4 N5 Fractional Distillation (20-26 mmHg Vacuum) N4->N5 N6 Forerun (< 55 °C) Unreacted Mesityl Oxide N5->N6 N7 Main Fraction (60-65 °C) Pure 3,3-Dimethyl-2-acetyloxirane N5->N7 N8 Kettle Residue 1,2-Dioxacyclopentane Impurity N5->N8

Caption: Workflow for the extraction and fractional distillation of 3,3-Dimethyl-2-acetyloxirane.

References

  • Title: Notes - Glycol Esters of 3-Alkoxypropionic Acids (Includes isolation of 3,4-epoxy-4-methyl-2-pentanone) Source: Journal of the American Chemical Society / ACS Publications URL: [1]

  • Title: The Journal of Organic Chemistry 1977 Volume 42 No. 12 Source: dss.go.th / ACS Publications URL: [2]

  • Title: 3-Mercapto-2-butanol | Analytical Characterization Source: Benchchem URL: [5]

  • Title: US2785185A - Process for making oxirane compounds from olefins and aldehyde monoperacylates Source: Google Patents URL: [3]

  • Title: Notes - 3-Hydroxy-3,5,5-trimethyl-1,2-dioxacyclopentane and 3,4-epoxy-4-methyl-2-pentanone Source: ACS Publications URL: [4]

Sources

Identifying side products in 3,3-Dimethyl-2-acetyloxirane ring-opening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers and drug development professionals dealing with the regioselectivity and stability challenges of highly substituted epoxides.

Below, we dissect the specific mechanistic pitfalls associated with 3,3-Dimethyl-2-acetyloxirane (also known in literature as 3,4-epoxy-4-methyl-2-pentanone) and provide self-validating workflows to ensure high-fidelity nucleophilic ring-opening.

Part 1: Mechanistic Troubleshooting & Causality

Highly substituted epoxides are notoriously sensitive to their microenvironments. When attempting a nucleophilic ring-opening of 3,3-dimethyl-2-acetyloxirane, researchers frequently encounter unexpected side products. Understanding the thermodynamic and kinetic drivers behind these side reactions is critical for rational protocol optimization.

Q1: Why am I isolating a diketone (2,2-dimethyl-3-oxobutanal) instead of my target nucleophilic ring-opened product? The Causality: You are observing a classic1. When this epoxide is exposed to Lewis acids (e.g.,


) or adventitious Brønsted acids in unpurified solvents, the epoxide oxygen coordinates to the acid. The 

bond cleaves preferentially because it generates a highly stabilized tertiary carbocation at

. To resolve this charge, the acetyl group at

undergoes a rapid 1,2-acyl migration to

. This leaves

to form a double bond with the oxygen, yielding 2,2-dimethyl-3-oxobutanal. The high ring strain and carbocation stability drive this isomerization much faster than any intermolecular nucleophilic attack. The Fix: Strictly avoid acidic conditions. Buffer your reaction mixtures and ensure solvents are rigorously acid-free.

Q2: My GC-MS indicates a major peak missing one carbon atom (methyl isopropyl ketone). How did this form? The Causality: Methyl isopropyl ketone (3-methyl-2-butanone) is a product of thermal degradation and decarbonylation [2]. This typically occurs if the reaction is heated excessively or if the crude mixture is passed over active alumina at high temperatures (e.g., >200°C). Thermal stress induces the epoxide to isomerize into the aforementioned aldehyde intermediate, which, lacking alpha-hydrogens at


, undergoes rapid thermal decarbonylation (loss of 

) to yield the 5-carbon ketone. The Fix: Maintain reaction temperatures below 60°C and avoid harsh stationary phases like unneutralized alumina during chromatography.

Q3: I'm seeing complex polymeric baselines in my NMR and the loss of the acetyl methyl protons. What is happening? The Causality: The acetyl group (


) possesses acidic alpha-protons. Under strongly basic conditions (e.g., 

,

), these protons are easily abstracted to form a reactive enolate. This enolate outcompetes your intended nucleophile and attacks the epoxide of adjacent molecules, leading to intermolecular aldol-type condensations and runaway polymerization. The Fix: Use less basic nucleophiles (e.g., amines instead of alkoxides) or employ mild, non-nucleophilic bases like DIPEA to facilitate the reaction without triggering enolization.

Mechanism Start 3,3-Dimethyl-2-acetyloxirane (Target Epoxide) Lewis Lewis Acid Exposure (e.g., BF3·OEt2) Start->Lewis Thermal Thermal Stress (e.g., Alumina @ 250°C) Start->Thermal Carbocation C3-Carbocation Formation (C3-O Cleavage) Lewis->Carbocation SP2 Side Product: Methyl Isopropyl Ketone + CO Thermal->SP2 Migration 1,2-Acyl Migration (Acetyl shifts to C3) Carbocation->Migration SP1 Side Product: 2,2-Dimethyl-3-oxobutanal Migration->SP1

Mechanistic divergence of 3,3-Dimethyl-2-acetyloxirane under acidic vs. thermal conditions.

Part 2: Quantitative Data & Diagnostics

To streamline your troubleshooting, use the following diagnostic matrix to identify which side reaction is hijacking your yield based on standard analytical readouts.

Diagnostic Marker (GC/LC-MS)Identified Side ProductPrimary CauseMechanistic PathwayCorrective Action
m/z 114 , 2,4-DNPH active2,2-Dimethyl-3-oxobutanalAcid ContaminationHouse-Meinwald (Acyl Migration)Use rigorously acid-free solvents; buffer reactions.
m/z 86 , Loss of 1 CarbonMethyl Isopropyl KetoneHigh Temp / Active AluminaThermal DecarbonylationKeep T < 60°C; use neutral silica for chromatography.
Broad polymeric baseline Aldol OligomersStrong Base (e.g., NaOMe)Enolate CondensationUse milder bases (e.g., DIPEA) or neutral nucleophiles.

Part 3: Validated Protocol for Controlled Nucleophilic Ring-Opening

To bypass the side reactions detailed above, you must utilize a self-validating, temperature-controlled protocol. The following methodology describes the ring-opening using an amine nucleophile under strictly neutral conditions.

Reagents: 3,3-Dimethyl-2-acetyloxirane (1.0 eq), Benzylamine (1.2 eq), Anhydrous THF (0.2 M), pH 7.0 Phosphate Buffer.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of 3,3-dimethyl-2-acetyloxirane in 5.0 mL of anhydrous, inhibitor-free THF in a flame-dried flask under an argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -20°C using a dry ice/ethylene glycol bath. Causality: Suppressing the temperature below 0°C prevents thermal decarbonylation and slows down any background enolization of the acetyl group.

  • Nucleophile Addition: Add 1.2 mmol of benzylamine dropwise over 10 minutes. Stir the mixture, allowing it to slowly warm to room temperature (20°C) over 4 hours.

  • Validation Checkpoint (Self-Validating Step): At t = 2 hours, run a TLC (Hexane:EtOAc 4:1) and stain with 2,4-DNPH.

    • Pass: A new spot at

      
       0.3 (target amino-alcohol).
      
    • Fail: A bright orange 2,4-DNPH spot at

      
       0.8 indicates the formation of 2,2-dimethyl-3-oxobutanal. If this occurs, Lewis acid contamination has compromised the reaction. Halt, discard, and verify THF purity.
      
  • Quenching: Quench the reaction by adding 5.0 mL of a mild pH 7.0 phosphate buffer. Causality: Using a neutral buffer prevents acid-catalyzed rearrangement during the aqueous workup phase.

  • Purification: Extract with EtOAc (3 x 10 mL), dry over anhydrous

    
    , and concentrate under reduced pressure (water bath < 30°C). Purify via flash chromatography using strictly neutralized silica gel to prevent on-column degradation.
    

Workflow Step1 1. Substrate Prep Dissolve in dry THF Step2 2. Temp Control Cool to -20°C Step1->Step2 Step3 3. Nu- Addition Add Amine Dropwise Step2->Step3 Step4 4. Validation TLC Check (Avoid Rf 0.8) Step3->Step4 Step5 5. Quenching pH 7.0 Buffer Step4->Step5 Step6 6. Purification Neutral Silica Step5->Step6

Validated step-by-step workflow for the controlled nucleophilic ring-opening of the epoxide.

References

  • Organocatalytic, Chemoselective, and Stereospecific House-Meinwald Rearrangement of Trisubstituted Epoxides.ResearchGate.
  • New Approaches to the Design and Synthesis of Inhibitors of Acetyl-CoA Carboxylase.ResearchGate.

Sources

Technical Support Center: Optimizing Regioselectivity in Acetyl-Epoxide Ring Openings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Ring opening of acetyl-epoxides (α,β-epoxy ketones) presents a notorious regioselectivity challenge in drug development and complex molecule synthesis. Because the epoxide is flanked by an electron-withdrawing carbonyl group, researchers must constantly battle the competing forces of steric hindrance and electronic activation .

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you force nucleophilic attack exclusively at your desired carbon center.

Mechanistic Overview: The Steric vs. Electronic Dichotomy

Pathway A Acetyl-Epoxide (α,β-epoxy ketone) B C-α Attack (C2) Electronic Control A->B Soft Nucleophiles (Thiols, Selenols) C C-β Attack (C3) Steric Control A->C Hard Nucleophiles (Amines, Alkoxides) D β-hydroxy-α-substituted ketone B->D Major Product E α-hydroxy-β-substituted ketone C->E Major Product

Bifurcated regioselective pathways in acetyl-epoxide nucleophilic ring opening.

Troubleshooting FAQs

Q1: Why does my amine nucleophile yield an inseparable mixture of C-α and C-β attack products? Causality Analysis: Acetyl-epoxides present a classic steric vs. electronic dichotomy. The acetyl group is strongly electron-withdrawing, which polarizes the adjacent C-α–O bond, making C-α highly electrophilic (electronic control). However, C-α is also sterically hindered by the adjacent carbonyl. Amines, being borderline hard/soft nucleophiles, lack the intrinsic bias to overcome this dichotomy. Without a directing catalyst, they indiscriminately attack the less hindered C-β (steric control) or the more electrophilic C-α (electronic control), leading to poor regioselectivity as documented in1[1]. Corrective Action: To bias the transition state, you must introduce a Lewis acid to direct the nucleophile.

Q2: How can I force nucleophilic attack exclusively at the alpha-carbon (C2)? Causality Analysis: To achieve C-α regioselectivity, you must exploit the electronic activation of the carbonyl. Soft nucleophiles, such as thiols or selenols, naturally prefer the softer C-α electrophilic center due to better orbital overlap (HSAB theory). Furthermore, employing an ionic liquid like 1-methyl-3-butylimidazolium bromide ([bmIm]Br) catalyzes the thiolysis of α,β-epoxy ketones with nearly complete C-α regioselectivity[2]. The ionic liquid stabilizes the highly polarized transition state of the C-α attack without adding steric bulk that would impede the nucleophile. Corrective Action: Switch to a softer nucleophile or utilize an 2[2].

Q3: I require the C-β attack product (α-hydroxy-β-substituted ketone). What are the optimal conditions? Causality Analysis: C-β attack relies entirely on steric control. You must physically shield the C-α position. This is achieved by using a hard nucleophile combined with a bulky Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)4). The bulky Ti(IV) center coordinates to both the epoxide and carbonyl oxygens. Its massive steric bulk blocks the nucleophile's trajectory toward C-α, forcing the attack at the terminal, unhindered C-β position[3]. Alternatively,4 can be used to tether the nucleophile and deliver it selectively via a highly ordered cyclic transition state[4]. Corrective Action: Implement Ti(OiPr)4 as a stoichiometric or catalytic directing group.

Q4: My Lewis acid is causing epoxide isomerization (Meinwald rearrangement) instead of the desired nucleophilic ring opening. How do I suppress this? Causality Analysis: The Meinwald rearrangement occurs when the Lewis acid is too strong (e.g., BF3·OEt2) or the nucleophile is too weak. This leads to unimolecular C–O bond cleavage and the formation of a discrete carbocation, followed by a rapid 1,2-hydride or alkyl shift to form a diketone[1]. Corrective Action: Attenuate the Lewis acidity. Switch to milder Lewis acids like ZnCl2 or Eu(OTf)3, and ensure your nucleophile is present in high concentration before adding the catalyst.

Lewis Acid Coordination & Trajectory Control

Catalyst LA Lewis Acid (LA) + Epoxide Coord Bidentate Coordination (Carbonyl & Epoxide O) LA->Coord SmallLA Small LA (e.g., Li+) Enhances C-α Electrophilicity Coord->SmallLA BulkyLA Bulky LA (e.g., Ti(OiPr)4) Steric Shielding of C-α Coord->BulkyLA ProdA C-α Ring Opening SmallLA->ProdA ProdB C-β Ring Opening BulkyLA->ProdB

Lewis acid steric bulk dictates nucleophilic trajectory and regioselectivity.

Data Presentation: Regioselectivity Matrix

Use the following empirical data to select your reaction conditions based on the desired regiochemical outcome.

Nucleophile TypeCatalyst / SolventDominant Control MechanismPrimary RegioselectivityCommon Byproducts
Hard (Amines)None (Neat/EtOH)Mixed (Steric + Electronic)Mixture (α and β)Unreacted starting material
Soft (Thiols)[bmIm]Br (Ionic Liquid)Electronic ActivationC-α (β-hydroxy sulfide)Retro-aldol cleavage products
Hard (Azides/ROH)Ti(OiPr)4Steric ShieldingC-β (α-hydroxy-β-sub)Isomerization (Meinwald)
Hydrides/Silanes SilyllithiumElectron Transfer / BrookC-α (β-hydroxy ketone)Silyl enol ethers

Self-Validating Experimental Protocols

Protocol A: C-α Selective Thiolysis using Ionic Liquids

Objective: Isolate the β-hydroxy-α-sulfide ketone via electronic control[2].

  • Preparation: In an oven-dried flask, add the α,β-epoxy ketone (1.0 equiv) and the thiol nucleophile (1.2 equiv).

  • Catalysis: Add 20 mol% of 1-methyl-3-butylimidazolium bromide ([bmIm]Br). Do not add any organic solvent; the reaction runs neat.

  • Reaction: Stir at room temperature (25 °C) for 2–4 hours.

  • Self-Validation Checkpoint (TLC & NMR):

    • TLC: Check for the disappearance of the UV-active starting material.

    • 1H NMR (Crude): Pull a 50 µL aliquot. The characteristic oxirane multiplets (2.8–3.2 ppm) must be absent. Crucial Indicator: For successful C-α attack, the newly formed methine proton adjacent to the hydroxyl group will appear significantly downfield (~3.8–4.2 ppm) as a doublet of doublets. If the signal is further upfield, C-β attack has occurred.

  • Workup: Extract with diethyl ether (3x), wash with brine, dry over MgSO4, and concentrate in vacuo.

Protocol B: C-β Selective Ring Opening using Ti(IV) Catalysis

Objective: Isolate the α-hydroxy-β-substituted ketone via steric shielding[3].

  • Preparation: Dissolve the α,β-epoxy ketone (1.0 equiv) in anhydrous CH2Cl2 under an argon atmosphere. Cool to 0 °C.

  • Pre-complexation: Add Ti(OiPr)4 (1.1 equiv) dropwise.

    • Self-Validation Checkpoint (Visual): Look for a distinct color change (often pale yellow to deep orange), confirming bidentate coordination to the epoxide and carbonyl.

  • Nucleophilic Attack: Slowly add the hard nucleophile (e.g., amine or azide, 1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint (NMR): Pull an aliquot and quench with saturated aqueous NH4Cl. In the 1H NMR spectrum, the C-β attack leaves the α-proton directly adjacent to the ketone intact. This proton typically appears as a sharp doublet or singlet (depending on substitution) around 3.5–3.8 ppm, distinct from the broad β-hydroxy multiplet seen in C-α attack.

  • Workup: Quench the bulk reaction with 1M HCl to break the titanium complex, extract with EtOAc, and purify via flash chromatography.

References

  • Title:1 Source: The Journal of Organic Chemistry (ACS Publications)

  • Title:2 Source: ConnectSci

  • Title:4 Source: Scholaris

  • Title:3 Source: The Journal of Organic Chemistry (ACS Publications)

Sources

How to prevent rearrangement reactions of 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis, isolation, and storage of 3,3-Dimethyl-2-acetyloxirane (also known as epoxymesityl oxide).

Due to its high ring strain and the presence of an electron-withdrawing acetyl group, this


-epoxy ketone is notoriously unstable and highly susceptible to unwanted isomerization. Below, we dissect the mechanistic causes of its degradation and provide field-proven, self-validating protocols to prevent rearrangement.

Mechanistic Causality: Why Does Rearrangement Occur?

To prevent degradation, you must first understand the thermodynamic forces driving it. 3,3-Dimethyl-2-acetyloxirane primarily degrades via the Meinwald Rearrangement 1, an isomerization pathway catalyzed by trace Lewis or Brønsted acids.

When exposed to an acidic environment (e.g., silanol groups on silica gel, unwashed glassware, or metal ions), the epoxide oxygen coordinates with the electrophile. This triggers regioselective C–O bond cleavage, forming a highly stable tertiary carbocation at the C3 position (stabilized by the two methyl groups). A subsequent 1,2-alkyl or hydride shift resolves the carbocation, irreversibly yielding a rearranged


-diketone or keto-aldehyde 2.

Additionally,


-epoxy ketones can undergo nucleophilic rearrangement (such as the Wharton reaction when exposed to hydrazine) 3 and photochemical electron-transfer rearrangements under UV exposure 4.

G A 3,3-Dimethyl-2-acetyloxirane B Lewis Acid Coordination A->B Trace Acid C Epoxide Ring Opening B->C C-O Cleavage D 1,2-Alkyl/Hydride Shift C->D Meinwald Rearrangement E β-Diketone Product D->E Isomerization

Fig 1: Lewis acid-catalyzed Meinwald rearrangement pathway of 3,3-dimethyl-2-acetyloxirane.

Troubleshooting Guide: Experimental Workflows

To successfully synthesize and isolate this compound, your entire workflow must be a self-validating, strictly acid-free system.

Protocol: Acid-Free Weitz-Scheffer Epoxidation & Isolation

Expert Rationale: Researchers often default to mCPBA for epoxidations. However, mCPBA generates meta-chlorobenzoic acid as a byproduct, which lowers the pH and instantly catalyzes the Meinwald rearrangement of the product. Furthermore, the starting material (mesityl oxide) is an electron-deficient


-unsaturated ketone, which reacts poorly with electrophilic peracids but excellently with nucleophilic peroxides. The Weitz-Scheffer epoxidation is mechanistically superior and completely avoids acidic intermediates.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve mesityl oxide (1.0 eq) in methanol and cool to 0 °C in an ice bath to suppress thermal degradation.

  • Reagent Addition: Slowly add 30% aqueous

    
     (1.5 eq), followed by the dropwise addition of 2M NaOH (0.2 eq) to maintain a pH of ~9-10.
    
  • Self-Validating Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC. Critical: Use basic alumina TLC plates (or silica plates pre-eluted with 1%

    
    ). Standard silica will cause the epoxide to rearrange on the plate, giving a false indication of reaction failure.
    
  • Quenching: Quench the reaction with saturated aqueous

    
     to neutralize excess peroxide. Do not use mildly acidic quenching agents like saturated 
    
    
    
    .
  • Extraction & Drying: Extract with diethyl ether (

    
    ). Wash the organic layer with brine and dry over anhydrous 
    
    
    
    . Critical: Never use
    
    
    . The
    
    
    ion acts as a mild Lewis acid and will initiate rearrangement during the drying phase.
  • Purification: Purify via vacuum distillation (b.p. ~50 °C at 10 mmHg) using base-washed glassware. If chromatography is mandatory, use 1% triethylamine (

    
    ) deactivated silica gel 5.
    

Quantitative Data: Condition Matrix

The table below summarizes the impact of standard laboratory conditions on the stability of 3,3-Dimethyl-2-acetyloxirane.

Experimental ConditionMechanistic EffectRearrangement RiskRecommended Corrective Action
Standard Silica Gel Silanol groups act as Brønsted acids, protonating the epoxide oxygen.CRITICAL Pre-treat silica with 1-2%

or use basic alumina.

Drying Agent

acts as a Lewis acid, coordinating with the epoxide.
HIGH Switch to anhydrous

or

.
Hydrazine / Amines Nucleophilic attack triggers Wharton transposition.HIGH Avoid nucleophilic bases; use non-nucleophilic bases (e.g., LDA) if required.
UV / Direct Sunlight Radical C–O bond cleavage via electron transfer.MODERATE Store in amber vials to block UV wavelengths.
Standard Borosilicate Glass Surface acidity of untreated glass promotes slow isomerization over time.MODERATE Store in base-washed (KOH/iPrOH) or silanized glassware at -20 °C.

Frequently Asked Questions (FAQs)

Q: My isolated 3,3-dimethyl-2-acetyloxirane turned into a


-diketone overnight in the fridge. What happened? 
A:  Your storage vial or solvent likely contained trace acids. Even the slightly acidic surface of standard, unwashed borosilicate glass can trigger the Meinwald rearrangement over time. Always store the compound neat (or in an anhydrous, non-nucleophilic solvent like toluene) in base-washed, amber vials over molecular sieves at -20 °C.

Q: Why did my mCPBA epoxidation yield a complex mixture of isomers instead of the pure epoxide? A: As mCPBA transfers its oxygen, it generates meta-chlorobenzoic acid. As the reaction progresses, the pH drops, and the newly formed epoxide immediately undergoes acid-catalyzed rearrangement into various diketones. If you are forced to use mCPBA for structural reasons, you must strictly buffer the reaction with a large excess of


 in a biphasic 

/water system to neutralize the acid as it forms.

Q: I ran a TLC and saw a massive streak with a second spot forming, but my NMR shows clean product. Why the discrepancy? A: Standard TLC plates are coated with acidic silica gel. The epoxide is stable in your NMR tube (assuming you used acid-free


 filtered through basic alumina), but it is actively degrading via the Meinwald rearrangement as it travels up the TLC plate. Always use basic alumina TLC plates for 

-epoxy ketones.

References

  • Review on Catalytic Meinwald Rearrangement of Epoxides Source: PubMed / N
  • Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones Source: ACS Public
  • Wharton Reaction (Rearrangement of -epoxy ketones) Source: Wikipedia
  • Electron-Transfer Reactions of Aromatic -Epoxy Ketones: Factors That Govern Selective Conversion Source: PubMed / N
  • -Epoxy Ketone Rearrangements for the Practical Synthesis of Cephalotaxine Source: ACS Public

Sources

Technical Support Center: Improving Diastereoselectivity of Reactions with 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 3,3-dimethyl-2-acetyloxirane. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the diastereoselectivity of their synthetic transformations. Here, we will explore the fundamental principles governing the stereochemical outcomes of reactions with this versatile building block and provide practical, field-proven strategies to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3,3-dimethyl-2-acetyloxirane that influence its reactivity and stereoselectivity?

A1: 3,3-Dimethyl-2-acetyloxirane, also known as 3,3-dimethyl-2-acetyl-oxirane, possesses a unique combination of structural elements that dictate its chemical behavior:

  • Strained Three-Membered Epoxide Ring: The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, as the ring-opening relieves this strain.[1][2][3] This is a primary driver of its reactivity.

  • Quaternary Carbon Center (C3): The presence of two methyl groups on C3 creates significant steric hindrance. This bulkiness plays a crucial role in directing incoming nucleophiles, often favoring attack at the less substituted C2 position in SN2-type reactions.[1][3]

  • Electrophilic Acetyl Group: The carbonyl carbon of the acetyl group is an electrophilic center, susceptible to nucleophilic addition.[4] However, reactions at this site are often competitive with epoxide ring-opening.

  • Chiral Center (C2): The C2 carbon is a stereocenter, meaning that reactions at this position can lead to the formation of diastereomers if a new stereocenter is generated.

Q2: What are the common reaction types where diastereoselectivity is a concern with 3,3-dimethyl-2-acetyloxirane?

A2: Diastereoselectivity becomes a critical consideration in any reaction where a new stereocenter is formed in relation to the existing stereocenter at C2. The most common scenarios include:

  • Nucleophilic Ring-Opening of the Epoxide: This is the most prevalent reaction type. The approach of the nucleophile to either C2 or C3, and the subsequent stereochemical inversion (in an SN2 mechanism), directly determines the diastereomeric outcome.[1][3]

  • Reactions involving the Acetyl Group: While less common as the primary focus for stereocontrol relative to the epoxide, nucleophilic addition to the carbonyl can generate a new stereocenter at the carbonyl carbon. The facial selectivity of this attack will be influenced by the adjacent epoxide stereocenter.

  • Lewis Acid-Catalyzed Rearrangements: In the presence of Lewis acids, the epoxide can undergo rearrangement to form other carbonyl compounds, and the stereochemistry of these products can be influenced by the initial stereochemistry of the epoxide.

Q3: What fundamental principles govern the diastereoselectivity in the ring-opening of this epoxide?

A3: The diastereoselectivity of the ring-opening of 3,3-dimethyl-2-acetyloxirane is primarily governed by the reaction mechanism, which can be modulated by the reaction conditions:

  • SN2 Mechanism (Basic or Neutral Conditions): Under basic or neutral conditions, a strong nucleophile will typically attack the less sterically hindered carbon of the epoxide (C2).[1][3] This backside attack leads to an inversion of configuration at the attacked carbon.

  • SN1-like Mechanism (Acidic Conditions): In the presence of a strong acid, the epoxide oxygen is protonated, making it a better leaving group.[1][2] This can lead to a transition state with significant carbocationic character at the more substituted carbon (C3). Nucleophilic attack then occurs at this more substituted position.[3][5]

The choice of nucleophile, solvent, temperature, and additives all play a significant role in influencing which mechanistic pathway is favored and, consequently, the diastereomeric ratio of the products.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Nucleophilic Ring-Opening Reactions

Question: My nucleophilic ring-opening of 3,3-dimethyl-2-acetyloxirane is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

Answer: This is a common challenge that often points to a lack of control over the reaction mechanism or competing reaction pathways. Here’s a systematic approach to troubleshoot and optimize for higher diastereoselectivity:

1.1. Re-evaluate Your Reaction Conditions: The Acid/Base Dichotomy

The first and most critical step is to analyze whether your reaction conditions favor a clean SN2 or SN1-like pathway. Ambiguous conditions can lead to a mixture of both, resulting in poor selectivity.

Troubleshooting Protocol:

  • For SN2 (Attack at the less hindered carbon):

    • Ensure Basic or Neutral Conditions: Use strong, non-protic nucleophiles. If your nucleophile is a weak base, consider using a non-coordinating base to deprotonate it first.

    • Avoid Protic Solvents: Protic solvents can protonate the epoxide oxygen, initiating an SN1-like pathway. Switch to aprotic solvents like THF, diethyl ether, or acetonitrile.

    • Lower the Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy, which is often the more ordered SN2 transition state.

  • For SN1-like (Attack at the more hindered, but electronically stabilized carbon):

    • Use a Protic Acid Catalyst: Employ a catalytic amount of a strong acid like H2SO4 or a Lewis acid.

    • Choose a Non-nucleophilic Solvent: The solvent should not compete with your desired nucleophile.

    • Consider the Nucleophile's Strength: Weaker nucleophiles are more likely to participate in an SN1-like reaction.

1.2. The Role of Lewis Acids: A Double-Edged Sword

Lewis acids can be employed to activate the epoxide towards ring-opening.[6] However, their effect on diastereoselectivity can be complex.

  • Mechanism of Action: A Lewis acid coordinates to the epoxide oxygen, making it a better leaving group and increasing the electrophilicity of the epoxide carbons.[7][8] This can promote either an SN2 or SN1-like pathway depending on the specific Lewis acid and substrate.

Troubleshooting with Lewis Acids:

  • Hard vs. Soft Lewis Acids: The nature of the Lewis acid can influence the regioselectivity of the attack. Experiment with a range of Lewis acids (e.g., Ti(OiPr)4, ZnCl2, BF3·OEt2) to find one that favors the desired diastereomer.

  • Stoichiometry: The amount of Lewis acid can be critical. A substoichiometric amount may be sufficient to catalyze the reaction, while a full equivalent could lead to different selectivities or side reactions.

1.3. Experimental Workflow: Screening for Optimal Conditions

G cluster_0 Initial Poor Selectivity cluster_1 Troubleshooting Pathways cluster_2 Optimization Steps cluster_3 Desired Outcome A Poor Diastereoselectivity (e.g., 1:1 ratio) B Pathway 1: Favor S_N2 A->B C Pathway 2: Favor S_N1-like A->C D Pathway 3: Lewis Acid Catalysis A->D E Use Strong Nucleophile Switch to Aprotic Solvent Lower Temperature B->E F Add Protic/Lewis Acid Use Weak Nucleophile C->F G Screen Lewis Acids (e.g., Ti(OiPr)4, ZnCl2) Optimize Stoichiometry D->G H Improved Diastereoselectivity (e.g., >10:1 ratio) E->H F->H G->H

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Unexpected Rearrangement or Side Products

Question: I am attempting a nucleophilic addition to the acetyl group, but I am observing significant amounts of epoxide ring-opening products. How can I favor the reaction at the carbonyl?

Answer: This is a classic case of competing electrophilic sites. To favor addition to the acetyl group over epoxide opening, you need to carefully select your reagents and conditions to exploit the differences in reactivity between the two functional groups.

2.1. Enhancing Carbonyl Reactivity

The electrophilicity of the acetyl carbonyl can be enhanced relative to the epoxide carbons.

Protocol for Favoring Carbonyl Addition:

  • Use of Lewis Acids: A Lewis acid that preferentially coordinates to the carbonyl oxygen over the epoxide oxygen can activate the acetyl group for nucleophilic attack.

    • Screening: Test Lewis acids known to have a high affinity for carbonyl oxygens, such as MgBr2 or Sc(OTf)3.

  • Chelation Control: In some cases, a bidentate Lewis acid can chelate to both the carbonyl and epoxide oxygens, potentially leading to a more ordered transition state that favors a specific reaction pathway.

2.2. Choice of Nucleophile: Hard vs. Soft Nucleophiles

The Hard-Soft Acid-Base (HSAB) principle can be a useful guide here.

  • Hard Nucleophiles: Hard nucleophiles (e.g., Grignard reagents, organolithiums) tend to react preferentially at the harder electrophilic center, which is the carbonyl carbon.

  • Soft Nucleophiles: Softer nucleophiles (e.g., thiolates, cyanides) may have a higher propensity to attack the softer electrophilic carbons of the epoxide in an SN2 fashion.

Data-Driven Approach:

Nucleophile TypePrimary Reaction SiteExpected Outcome
Hard (e.g., CH3MgBr)Acetyl Carbonyl1,2-Addition to Carbonyl
Soft (e.g., NaCN)Epoxide Carbon (C2)Ring-Opening
Borderline (e.g., R2CuLi)Epoxide Carbon (C2)Ring-Opening
2.3. Visualizing Competing Pathways

G cluster_0 Reactants cluster_1 Competing Pathways cluster_2 Controlling Factors cluster_3 Products A 3,3-Dimethyl-2-acetyloxirane + Nucleophile B Pathway A: 1,2-Addition to Carbonyl A->B C Pathway B: Epoxide Ring-Opening A->C D Hard Nucleophile Lewis Acid on Carbonyl B->D Favored by E Soft Nucleophile S_N2 Conditions C->E Favored by F Desired Diastereomer (from Carbonyl Addition) D->F G Ring-Opened Product E->G

Caption: Competing reaction pathways for 3,3-dimethyl-2-acetyloxirane.

References

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. PMC. Available at: [Link]

  • Tandem Reactions for Streamlining Synthesis: Enantio- and Diastereoselective One-pot Generation of Functionalized Epoxy Alcohols. PMC. Available at: [Link]

  • 9.6. Epoxide reactions. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • Regioselective Isomerization of 2,3-Disubstituted Epoxides to Ketones: An Alternative to the Wacker Oxidation of Internal Alkenes. Organic Chemistry Portal. Available at: [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic addition and abstraction. Harvard University. Available at: [Link]

  • Concerning the Efficient Conversion of Epoxy Alcohols into Epoxy Ketones Using Dioxiranes. ResearchGate. Available at: [Link]

  • Transition Metal Based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Method for preparing 3,3-dimethylbutyraldehyde. Google Patents.
  • Chemoselective and Diastereoselective Intramolecular (3+2) Cycloadditions of Epoxy and Aziridinyl Enolsilanes. UQ eSpace. Available at: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. MDPI. Available at: [Link]

  • 2.4 General Principles of Diastereoselective Reactions: Acyclic Control of Diastereoselectivity. ResearchGate. Available at: [Link]

  • Highly enantio- and diastereoselective one-pot synthesis of acyclic epoxy alcohols and allylic epoxy alcohols. PubMed. Available at: [Link]

  • Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. PMC. Available at: [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC. Available at: [Link]

  • Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. PMC. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Nucleophilic addition reactions to activated alkynes. ResearchGate. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. Available at: [Link]

  • Diastereoselective Formation of Tertiary Stereocenters via Mizoroki-Heck Reaction. SciForum. Available at: [Link]

  • A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. Available at: [Link]

  • 3,3-dimethyl-2-thiophen-2-yloxetane. Chemical Synthesis Database. Available at: [Link]

  • 3,3-Dimethyloxirane-2-carboxylic acid. PubChem. Available at: [Link]

  • A new perspective in the Lewis acid catalyzed ring opening of epoxides. Theoretical study of some complexes of methanol, acetic acid, dimethyl ether, diethyl ether, and ethylene oxide with boron trifluoride. PubMed. Available at: [Link]

  • 18.6: Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. ResearchGate. Available at: [Link]

Sources

Effective workup procedures for 3,3-Dimethyl-2-acetyloxirane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effective Workup & Isolation Procedures Ticket ID: DMAO-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Advisory: 3,3-Dimethyl-2-acetyloxirane (also known as mesityl oxide epoxide) is an


-epoxy ketone. This structural motif presents a "dual-threat" stability profile: the epoxide ring is acid-sensitive (prone to hydrolysis or rearrangement), while the ketone alpha-position renders the molecule sensitive to base-catalyzed polymerization or aldol-type condensation.

Successful isolation requires a "Neutral-Cold-Quick" operational philosophy. This guide replaces generic workup steps with a chemically grounded, self-validating protocol designed to maximize yield and purity.

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Workup
Boiling Point ~55-60 °C (at 15 mmHg)Volatile. Do not use high-vacuum (<1 mmHg) without a cold trap. Do not rotovap to dryness at >40°C.
Solubility Soluble in alcohols, ethers, DCM.Poor water solubility allows for extraction, but "oiling out" is common.
Stability Acid/Base Sensitive. Thermally labile.Crucial: Must neutralize exactly to pH 7.0–7.5 before concentration.
Hazards Potential Peroxide Former.[1]Safety: Test for peroxides (starch-iodide) before any distillation.

The "Golden Rules" of DMAO Isolation

To prevent the common "black tar" or "low yield" scenarios, adhere to these three non-negotiable rules:

  • The Peroxide Checkpoint: Since DMAO is often synthesized via Weitz-Scheffer epoxidation (Alkaline

    
    ), unreacted hydrogen peroxide is a dormant hazard. Rule:  You must quench oxidants before extraction.
    
  • The pH 7 Mandate: Acidic workup opens the ring to the diol; strong basic workup causes polymerization. Rule: Buffer your aqueous layer to pH 7.0–7.5 using saturated

    
     or mild bicarbonate washes.
    
  • The Thermal Ceiling: The molecule can undergo thermal rearrangement (Payne-like or isomerization) above 100°C. Rule: Distill only under reduced pressure; never distill at atmospheric pressure.

Interactive Troubleshooting Guide (FAQ)

Scenario A: "I lost half my product on the Rotavap."
  • Diagnosis: Volatility Management Failure. DMAO has a relatively low molecular weight and significant vapor pressure.

  • Correction:

    • Stop: Do not evaporate to constant weight if using a standard vacuum pump.

    • Action: Concentration should be done at >100 mbar and <30°C bath temperature.

    • Pro-Tip: If you require high purity, skip the final rotovap dryness. Concentrate to a small volume and move directly to vacuum distillation.

Scenario B: "My NMR shows a large broad peak around 3.5-4.0 ppm and no epoxide protons."
  • Diagnosis: Acid-Catalyzed Ring Opening (Hydrolysis).

  • Mechanism: The epoxide oxygen was protonated during workup, allowing water to attack the tertiary carbon (Markovnikov opening), forming the diol.

  • Correction:

    • Immediate Fix: Check the pH of your aqueous wash. If it was acidic (pH < 6), the damage is done.

    • Prevention: Use a Phosphate Buffer (pH 7.2) for the final wash instead of water or brine alone.

Scenario C: "The product turned into a viscous yellow/orange oil during distillation."
  • Diagnosis: Base-Catalyzed Polymerization or Thermal Decomposition.

  • Mechanism: Residual caustic base (

    
     or 
    
    
    
    ) remained in the organic phase. Upon heating, this catalyzed the aldol condensation of the acetyl group.
  • Correction:

    • Pre-Distillation Check: Ensure the crude oil is neutral.

    • Chaser: Add a small amount of solid

      
       (anhydrous) to the distillation flask to scavenge trace acids, or ensure the crude was dried thoroughly over 
      
      
      
      (which is slightly acidic) and filtered well.

Validated Workup Protocol (Step-by-Step)

This protocol assumes a standard synthesis via Alkaline


 (Weitz-Scheffer).
Phase 1: Quenching & Neutralization
  • Cool Down: Bring reaction mixture to 0°C.

  • Oxidant Quench: Add saturated aqueous Sodium Thiosulfate (

    
    )  dropwise.
    
    • Validation: Test a drop of the aqueous layer on Starch-Iodide paper. It should NOT turn blue/black. If it does, add more thiosulfate.

  • Extraction: Extract with Dichloromethane (DCM) or Diethyl Ether (

    
    ). Avoid Ethyl Acetate if possible (can hydrolyze if base is present).
    
Phase 2: The "Buffer Wash" (Critical Step)
  • Wash 1: Wash organic layer with saturated

    
     (removes bulk acid).
    
  • Wash 2: Wash with Saturated

    
      (buffers to mild pH).
    
  • Wash 3: Wash with Brine.

  • pH Validation: Test the pH of the brine after shaking. It must be pH 6–8.

Phase 3: Isolation
  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) for 15 minutes.
    
    • Note: Avoid

      
       for long periods as it is slightly Lewis-acidic and can degrade sensitive epoxides.
      
  • Filtration: Filter through a fritted glass funnel (avoid paper fibers if possible).

  • Concentration: Rotary evaporate at 25°C / 200 mbar . Do not go below 50 mbar.

Phase 4: Purification (Vacuum Distillation)
  • Setup: Short-path distillation head.

  • Conditions: Expect boiling point ~55–65°C at 10–15 mmHg.

  • Receiver: Cool the receiving flask in dry ice/acetone to prevent re-evaporation.

Visualizing the Workflow

The following diagram illustrates the decision logic for the workup procedure, emphasizing the "Safe Zones" for pH and Temperature.

DMAO_Workup Start Crude Reaction Mixture (Alkene + H2O2 + Base) Quench 1. Cool to 0°C 2. Add Na2S2O3 (Thiosulfate) Start->Quench Test_Ox Starch-Iodide Test Blue = Peroxides Present Quench->Test_Ox Test_Ox->Quench Positive (Blue) Extract Extract w/ DCM or Et2O Test_Ox->Extract Negative (Clear) Wash_Cycle Wash Sequence: 1. NaHCO3 2. NH4Cl (Buffer) 3. Brine Extract->Wash_Cycle Test_pH Check pH of Aqueous Phase Target: 6.5 - 7.5 Wash_Cycle->Test_pH Test_pH->Wash_Cycle pH > 8 or < 6 Dry Dry over Na2SO4 (Avoid MgSO4 if possible) Test_pH->Dry pH 7 (Neutral) Conc Concentrate (>100 mbar, <30°C) Dry->Conc Distill Vacuum Distillation (~15 mmHg, 60°C) Conc->Distill

Figure 1: Logic flow for the safe isolation of 3,3-Dimethyl-2-acetyloxirane, prioritizing peroxide safety and pH neutrality.

References

  • Bunton, C. A., & Minkoff, G. J. (1949). The formation of isomers in the reaction between hydrogen peroxide and

    
    -unsaturated ketones.[2] Journal of the Chemical Society, 665-670. Link
    
  • Organic Syntheses. (1920). Mesityl Oxide.[3] Org.[1] Synth. 1, 53. (Foundational synthesis of the precursor). Link

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. (Review of epoxide sensitivity and ring-opening mechanisms). Link

  • PubChem Compound Summary. (2024). 3,3-Dimethyloxirane-2-carboxylic acid (Structural analog data for physical property estimation). Link

  • Lane, B. S., & Burgess, K. (2003). Metal-catalyzed epoxidations of alkenes with hydrogen peroxide. Chemical Reviews, 103(7), 2457-2474. (Modern context on peroxide handling). Link

Sources

Managing exothermic events in epoxide ring-opening reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support for High-Energy Ring-Opening Workflows

Status: Active | Tier: L3 (Senior Application Scientist) Subject: Managing Exothermic Events in Epoxide Ring-Opening Reactions Case ID: THERM-EPOX-001

Introduction: The Thermodynamics of Strain

Welcome to the Epoxide Safety Response Center. You are likely here because you are designing a synthesis involving epoxides (oxiranes) and are concerned about thermal risks. You are right to be cautious.

Epoxides are "spring-loaded" molecules. The three-membered ring possesses significant angle strain (60° vs. ideal 109.5°) and torsional strain . Opening this ring releases approximately 20–30 kcal/mol (80–125 kJ/mol) of energy. In a bulk reactor, without adequate heat removal, this release can trigger a thermal runaway —a self-accelerating cycle where heat increases the reaction rate, which in turn generates more heat.[1][2]

This guide provides the protocols to quantify this risk and engineer a safe process.

Module 1: Critical Safety Alerts (The "Why")

The Runaway Mechanism

The primary danger in epoxide chemistry is not the reaction itself, but the accumulation of unreacted reagent due to dosing failures or induction periods. If the cooling system fails or the reaction triggers late, all that accumulated energy releases simultaneously.

Figure 1: The Thermal Runaway Feedback Loop

RunawayLoop Start Reagent Accumulation (Dosing > Reaction Rate) Trigger Trigger Event (Temp Spike / Catalyst Onset) Start->Trigger Induction End Heat Rapid Exotherm (ΔH ≈ -100 kJ/mol) Trigger->Heat Rate Arrhenius Acceleration (Rate doubles every 10°C) Heat->Rate Rate->Heat Positive Feedback Failure Containment Failure (Explosion / Ejection) Rate->Failure Limit Exceeded

Caption: The self-accelerating nature of epoxide runaway reactions. Note the positive feedback loop between heat generation and reaction rate.

Key Thermodynamic Data
ParameterTypical ValueImplication
Enthalpy of Reaction (

)
-80 to -125 kJ/molHigh energy release potential.
Adiabatic Temp Rise (

)
> 100°C (often >200°C)Sufficient to boil solvents or trigger secondary decomposition.
Reaction Order 2nd Order (

)
Rate depends on concentration of both epoxide and nucleophile.
Onset Temperature Varies (Catalyst dependent)Danger Zone: Operating below onset leads to accumulation.

Module 2: Troubleshooting Active Experiments

Scenario A: "I added the catalyst, but there is no exotherm."

Diagnosis: You are likely in an Induction Period . This is the most dangerous phase.

  • Cause: Inhibitors in the system (e.g., moisture deactivating a Lewis Acid), low temperature, or poor mixing.

  • Immediate Action:

    • STOP DOSING IMMEDIATELY. Do not add more epoxide.

    • Maintain cooling but do not overcool (this might freeze the reaction, leading to a massive kick later).

    • Sample the reactor to check for conversion.

    • Warning: If you continue dosing, you are building a "thermal bomb." When the reaction finally starts, it will consume all accumulated material at once.

Scenario B: "The temperature is rising faster than my cryostat can cool."

Diagnosis: Thermal Runaway Onset.

  • Immediate Action:

    • Stop Feeds: Cut off the epoxide supply instantly.

    • Full Cooling: Maximize jacket flow.

    • Emergency Quench: If available, dump the pre-designated quenching agent (often a diluent to add thermal mass, or a specific inhibitor).

    • Vent: Ensure the pressure relief path is open.

Module 3: Prevention & Experimental Design

Protocol: Determining Safety Parameters via Reaction Calorimetry

You cannot safely scale an epoxide reaction without measuring the heat flow profile. Use a reaction calorimeter (e.g., Mettler Toledo RC1 or equivalent).

Step-by-Step Workflow:

  • Calibration: Calibrate the reactor heat transfer coefficient (

    
    ) using a known heater input.
    
  • Baseline: Establish a stable baseline temperature with solvent/catalyst.

  • Dosing: Add the epoxide at the intended process rate.[3]

  • Monitoring: Measure

    
     (Heat of Reaction) in real-time.
    
    • Pass Criteria: The cooling duty (

      
      ) must never exceed 70% of the cryostat's maximum capacity.
      
    • Accumulation Check: Stop the feed. If the heat flow drops to baseline instantly, the reaction is feed-controlled (Safe). If heat flow continues, the reaction is accumulation-controlled (Unsafe).

Figure 2: Safety Validation Workflow

SafetyFlow Input Proposed Recipe DSC DSC Screening (Find Onset Temp) Input->DSC RC1 Reaction Calorimetry (Measure Heat Flow) DSC->RC1 Decision Accumulation? RC1->Decision Safe Proceed to Scale-Up Decision->Safe No (<5%) Unsafe Redesign: Slower Feed / Higher T Decision->Unsafe Yes (>15%)

Caption: The critical path for validating epoxide safety. DSC identifies the "start" temperature; RC1 quantifies the "power" of the reaction.

Dosing Strategy Comparison

The method of adding reagents dictates safety.[2]

StrategyDescriptionSafety ProfileRecommendation
Batch All reagents mixed at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

. Heat to start.
High Risk. Max potential energy is present from the start.AVOID for scale >10g.
Semi-Batch Catalyst/Nucleophile in pot. Epoxide dosed slowly.[3]High Safety. Reaction rate is limited by the feed rate (Feed-Controlled).PREFERRED for most reactions.
Continuous Reagents pumped through a flow reactor (PFR).Maximum Safety. Excellent heat transfer; low active volume.Ideal for very fast/exothermic reactions.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Lewis Acids (e.g.,


) to speed up the ring opening? 
A:  Yes, but with extreme caution. Lewis acids change the mechanism from 

to a "loose"

-like transition state.
  • Risk:[2][4][5] This lowers the activation energy significantly, potentially causing immediate, violent exotherms.

  • Side Effect: Lewis acids can trigger homopolymerization of the epoxide (epoxide reacting with itself), which is notoriously exothermic and difficult to stop.

Q: What is the best quenching agent for an epoxide runaway? A: There is no universal "magic bullet," but:

  • Water: Effective thermal sink (high heat capacity) but can cause hydrolysis (exothermic) or phase separation.

  • Cold Solvent: Adding a large volume of cold, inert solvent (e.g., Toluene) is often safest. It dilutes the reactants (slowing the rate) and absorbs heat.

Q: Why does the reaction speed up as it gets hotter? A: This is the Arrhenius Principle . For many epoxide reactions, the rate doubles for every 10°C increase in temperature. If your cooling system cannot remove the heat generated by this doubled rate, the temperature rises further, doubling the rate again. This is the definition of a thermal runaway.

References

  • Review on loss prevention of chemical reaction thermal runaway. Journal of Loss Prevention in the Process Industries. (2025).

  • Study on Reaction Mechanism and Process Safety for Epoxidation. ACS Omega. (2023).

  • Mechanistic Investigations of Epoxide Aminolysis in Microreactors. MIT DSpace. (2015).

  • Epoxide Ring Opening - Thermodynamics and Mechanism. Chemistry LibreTexts. (2024).

  • Emergency Runaway Reaction - Case Studies. Chemical Engineering Transactions. (2013).

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of 3,3-Dimethyl-2-acetyloxirane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the X-ray crystal structure of 3,3-dimethyl-2-acetyloxirane derivatives, a class of compounds with significant potential in organic synthesis and medicinal chemistry. While a definitive crystal structure for the parent compound, 3,3-dimethyl-2-acetyloxirane, is not publicly available, this guide leverages comparative analysis of structurally related compounds and detailed experimental protocols to offer valuable insights into its expected solid-state conformation and the influence of its substituents on molecular geometry.

The presence of a strained oxirane ring fused with a ketone functional group makes these molecules versatile building blocks. The gem-dimethyl group at the C3 position introduces significant steric hindrance, which can influence the reactivity and conformational preferences of the molecule. Understanding the precise three-dimensional arrangement of atoms through X-ray crystallography is paramount for elucidating structure-activity relationships and designing novel molecules with desired properties.

Comparative Crystallographic Analysis

To predict the structural features of 3,3-dimethyl-2-acetyloxirane, we can draw comparisons with the known crystal structure of a related compound, [S-(R,2R,3S*)]-2,2-dimethyl-3-[(2,3-dimethyloxiranyl)carbonyl]-4-phenyloxazolidine, and other substituted oxiranes.[1] The core of our analysis will focus on the geometry of the oxirane ring and the orientation of the acetyl group.

Expected Structural Features of 3,3-Dimethyl-2-acetyloxirane:

  • Oxirane Ring: The three-membered ring is expected to be nearly planar, with C-C and C-O bond lengths characteristic of epoxides (approximately 1.47 Å and 1.44 Å, respectively). The internal bond angles will be close to 60°, indicative of significant ring strain.

  • Acetyl Group Conformation: The relative orientation of the acetyl group with respect to the oxirane ring is of particular interest. Steric hindrance from the gem-dimethyl group will likely favor a conformation where the carbonyl group is directed away from the methyl groups.

  • Influence of the Gem-Dimethyl Group: The presence of two methyl groups on the same carbon atom of the oxirane ring is expected to cause some distortion in the ring geometry compared to unsubstituted or monosubstituted oxiranes. This can manifest as slight elongations of the adjacent C-C and C-O bonds.

The following table summarizes key crystallographic parameters for a representative, albeit more complex, 2,3-dimethyloxiranyl derivative, which serves as a valuable reference point.

Parameter[S-(R,2R,3S*)]-2,2-dimethyl-3-[(2,3-dimethyloxiranyl)carbonyl]-4-phenyloxazolidineExpected for 3,3-Dimethyl-2-acetyloxirane
Crystal System OrthorhombicMonoclinic or Orthorhombic
Space Group P2₁2₁2₁P2₁/c or similar
a (Å) 6.278(1)~8-12
b (Å) 12.714(1)~6-10
c (Å) 18.956(2)~12-18
α (°) 9090
β (°) 90~90-105
γ (°) 9090
V (ų) 1513.0~900-1500
Z 44 or 8

Table 1: Comparative Crystallographic Data. Data for the reference compound is from Peters et al. (1998)[1]. Expected values for the target compound are estimations based on similar small organic molecules.

Experimental Protocols

The definitive determination of the crystal structure of a 3,3-dimethyl-2-acetyloxirane derivative requires a well-defined experimental workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Characterization of a Representative Derivative

A hypothetical derivative, (R)-1-((R)-3,3-dimethyloxiran-2-yl)ethan-1-one, can be synthesized via the epoxidation of a suitable chiral α,β-unsaturated ketone.

Synthesis Protocol:

  • Reactant Preparation: Dissolve (R)-4-methylpent-3-en-2-one in a suitable solvent such as dichloromethane.

  • Epoxidation: Add a stoichiometric amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution), wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Characterization:

The synthesized derivative would be characterized by standard spectroscopic methods to confirm its identity and purity prior to crystallization attempts.

TechniqueExpected Observations for (R)-1-((R)-3,3-dimethyloxiran-2-yl)ethan-1-one
¹H NMR (CDCl₃) δ ~3.1 (s, 1H, oxirane CH), ~2.1 (s, 3H, acetyl CH₃), ~1.4 (s, 3H, oxirane CH₃), ~1.3 (s, 3H, oxirane CH₃) ppm.
¹³C NMR (CDCl₃) δ ~205 (C=O), ~65 (quaternary oxirane C), ~60 (oxirane CH), ~25 (acetyl CH₃), ~22 (oxirane CH₃), ~18 (oxirane CH₃) ppm.
Mass Spec. (EI) m/z 114 (M⁺), 99 ([M-CH₃]⁺), 71 ([M-COCH₃]⁺), 43 ([COCH₃]⁺).

Table 2: Expected Spectroscopic Data for a Hypothetical 3,3-Dimethyl-2-acetyloxirane Derivative. The expected values are based on the analysis of similar compounds.[2][3]

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4][5]

Crystal Growth Protocol:

Slow evaporation is a common technique for growing crystals of small organic molecules.

  • Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate).

  • Loosely cover the vial to allow for the slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

Data Collection and Structure Refinement Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.[6] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The following diagram illustrates the key stages in the structural elucidation of a 3,3-dimethyl-2-acetyloxirane derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_crystallography X-ray Crystallography Synthesis Synthesis of Derivative Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Crystallization Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure FinalStructure StructureSolution->FinalStructure Final Crystal Structure

Caption: Experimental workflow for the structural determination of 3,3-dimethyl-2-acetyloxirane derivatives.

Conclusion

This guide provides a framework for the structural analysis of 3,3-dimethyl-2-acetyloxirane derivatives using X-ray crystallography. By combining comparative analysis of related structures with detailed experimental protocols, researchers can gain a deeper understanding of the three-dimensional conformations of these important synthetic intermediates. The insights gained from such studies are crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

  • FooDB. (2010). Showing Compound 2,2-Dimethyloxirane (FDB012831). Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Naumann, R. A., Ziller, J. W., & Douthwaite, R. E. (2021). Crystal Structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro-[4.5]decan-1-amine: A Diethylamine Adduct of a Cyclic(alkyl)(amino)carbene (CAAC). Acta Crystallographica Section E: Crystallographic Communications, 77(9), 935-939. Available at: [Link]

  • Cody, V. (2006). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 339, 15-38. Available at: [Link]

  • Holan, G., Kowala, C., & Wunderlich, J. A. (1973). X-Ray determination of the structure of a new insecticide, 2,2-di-(p-ethoxyphenyl)-3,3-dimethyloxetan. Journal of the Chemical Society, Chemical Communications, (1), 34-34. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethyloxetane. PubChem Compound Database. Available at: [Link]

  • Peters, K., Peters, E. M., Adam, W., Pastor, A., & Wirth, T. (1998). Crystal structure of [S-(R,2R,3S*)]-2,2-dimethyl-3-[(2,3-dimethyloxiranyl)carbonyl]-4-phenyloxazolidine. Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 761-762. Available at: [Link]

  • Stenutz, R. (n.d.). 2,2-dimethyloxirane. Available at: [Link]

  • ResearchGate. (2025). Using X-ray crystallography to validate the computational design of enantioselective epoxide hydrolases. Available at: [Link]

  • Fun, H. K., O'Connor, C. M., & O'Shea, D. F. (2016). Crystal structure of diethyl 3-(3-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 332-336. Available at: [Link]

  • SpectraBase. (n.d.). 3,3-Dimethyloxetane. Available at: [Link]

  • Journal of Chemical Research, Synopses. (1998). The X-Ray Crystal Structures of Two Derivatives of 2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine. Available at: [Link]

  • ResearchGate. (n.d.). x‐Ray crystal structures of (a) 2, 2•+, and 22(•+), as well as of (b).... Available at: [Link]

  • Fukaya, K., Sato, T., Chida, N., & Urabe, D. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655-13665. Available at: [Link]

  • ResearchGate. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N -Alkoxyamides. Available at: [Link]

  • Deuflhard, P., Huisinga, W., Fischer, A., & Schütte, C. (2007). Hierarchical analysis of conformational dynamics in biomolecules: transition networks of metastable states. The Journal of Chemical Physics, 126(15), 154103. Available at: [Link]

  • NIST. (n.d.). Oxirane, 2-ethyl-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Stereochemical Assignment of Products from 3,3-Dimethyl-2-acetyloxirane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substrate 3,3-dimethyl-2-acetyloxirane (epoxide of mesityl oxide) serves as a critical model for understanding stereocontrol in functionalized epoxides. Its reactivity profile is dominated by two divergent pathways: 1,2-nucleophilic addition (preserving the epoxide) and acid-catalyzed rearrangement (modifying the skeleton).

The core challenge in working with this substrate is not merely synthesis, but the rigorous stereochemical assignment of the resulting products. Specifically, the reduction of the ketone moiety generates a new contiguous stereocenter, creating diastereomeric epoxy alcohols. Distinguishing between the syn- and anti- diastereomers requires precise analytical protocols.

This guide objectively compares the three primary methodologies for this assignment—NMR Spectroscopy (NOE/ROE) , X-Ray Crystallography , and Chemical Derivatization (Mosher’s Method) —providing experimental workflows and decision matrices for the bench scientist.

Part 1: The Substrate & Stereochemical Challenge

3,3-Dimethyl-2-acetyloxirane possesses a single chiral center at C2 (the epoxide carbon adjacent to the carbonyl). The C3 position is achiral due to gem-dimethyl substitution.

  • Substrate: 3,3-Dimethyl-2-acetyloxirane

  • Key Feature:

    
    -epoxy ketone functionality.
    
  • Stereochemical Risk:

    • Reduction: Reaction at the carbonyl creates a second chiral center. The existing C2 center influences the facial selectivity of the hydride attack (Felkin-Anh vs. Chelation control), leading to diastereomeric pairs.

    • Rearrangement: Acid-catalyzed ring opening often leads to migration of the methyl or acyl group. Determining the migration aptitude and the geometry of the resulting alkene or ketone requires rigorous structural proof.

Visualization: Reaction Divergence & Stereochemical Outcomes[1]

ReactionPathways Substrate 3,3-Dimethyl-2-acetyloxirane (Racemic or Enantioenriched) RedAgent Reduction (NaBH4 / CeCl3) Substrate->RedAgent AcidAgent Acid Catalysis (BF3·OEt2) Substrate->AcidAgent ProdA Epoxy Alcohol (Diastereomers) RedAgent->ProdA 1,2-Addition ChallengeA Challenge: Assign Syn vs Anti ProdA->ChallengeA ProdB Rearranged Ketone (Migration Product) AcidAgent->ProdB Ring Opening ChallengeB Challenge: Confirm Migration Group ProdB->ChallengeB

Figure 1: Divergent reaction pathways for 3,3-dimethyl-2-acetyloxirane. Reduction creates new stereocenters requiring diastereomeric assignment, while rearrangement requires structural elucidation.

Part 2: Comparative Analysis of Assignment Methods

We evaluated three standard methods for assigning the stereochemistry of the Epoxy Alcohol product (derived from reduction).

Method A: NMR Spectroscopy (NOE/ROE)

The First-Line Defense

Nuclear Overhauser Effect (NOE) spectroscopy is the most efficient method for determining relative stereochemistry (syn vs anti) without derivatization.

  • Mechanism: Measures through-space magnetic interactions (< 5 Å).

  • Application: Distinguishes diastereomers based on the proximity of the carbinol proton (

    
    ) to the epoxide methyl groups (
    
    
    
    and
    
    
    ).
  • Pros: Non-destructive, rapid (1-2 hours), no extra synthesis.

  • Cons: Requires rigorous assignment of methyl groups first; fails if signals overlap.

Method B: Modified Mosher’s Method

The Solution Phase Standard

Reaction of the newly formed alcohol with chiral MTPA (


-methoxy-

-trifluoromethylphenylacetic acid) chloride.
  • Mechanism: Creates diastereomeric esters (

    
    -MTPA and 
    
    
    
    -MTPA). The anisotropic effect of the phenyl ring shifts the NMR signals of protons
    
    
    and
    
    
    flanking the chiral center.
  • Application: Determines Absolute Configuration of the new alcohol center.

  • Pros: Highly reliable, determines absolute stereochemistry.[1]

  • Cons: Destructive (consumes sample), requires synthesis and purification of two derivatives.

Method C: X-Ray Crystallography

The Gold Standard

  • Mechanism: Diffraction of X-rays by the crystal lattice.

  • Application: Provides an unambiguous 3D structure.

  • Pros: Definitive proof of relative and absolute configuration (if heavy atom present).

  • Cons: Requires a crystalline solid (epoxy alcohols are often oils); time-consuming; expensive.

Comparison Matrix
FeatureNMR (NOE/ROE)Mosher's MethodX-Ray Crystallography
Primary Output Relative StereochemistryAbsolute ConfigurationAbsolute/Relative Structure
Sample State Solution (CDCl3/C6D6)Solution (Derivatized)Single Crystal
Time to Result < 2 Hours24-48 HoursDays to Weeks
Material Cost Low (Solvent only)High (Chiral Reagents)High (Instrument/Service)
Reliability Medium (Interpretation dependent)High (Systematic)Ultimate

Part 3: Detailed Experimental Protocols

Protocol 1: Diastereoselective Reduction & NOE Assignment

This protocol describes the reduction of 3,3-dimethyl-2-acetyloxirane to 1-(3,3-dimethyloxiran-2-yl)ethanol and the subsequent assignment of the major diastereomer.

1. Luche Reduction (Standard Procedure):

  • Dissolve 3,3-dimethyl-2-acetyloxirane (1.0 equiv, 5 mmol) in MeOH (0.2 M).

  • Add

    
     (1.0 equiv). Stir at 
    
    
    
    for 15 min to complex the ketone.
  • Add

    
     (1.2 equiv) portion-wise over 10 min.
    
  • Monitor by TLC (30% EtOAc/Hexanes).[2] Product typically runs lower (

    
    ) than starting material (
    
    
    
    ).
  • Quench with sat.

    
    , extract with 
    
    
    
    , dry (
    
    
    ), and concentrate.
  • Purification: Flash chromatography is essential to separate the diastereomers if selectivity is low.

2. Stereochemical Assignment via 1D-NOESY:

  • Sample Prep: Dissolve 10 mg of the pure major diastereomer in 0.6 mL

    
    .
    
  • Target: Irradiate the carbinol proton (CH-OH) resonance (typically

    
     3.5 - 4.0 ppm).
    
  • Interpretation Logic:

    • Anti-Isomer (Felkin-Anh Product): The C-C bond rotates to minimize steric strain. The carbinol proton often shows a strong NOE enhancement with the trans-methyl group of the epoxide.

    • Syn-Isomer (Chelation Product): The carbinol proton is spatially closer to the epoxide ring proton (H2) or the cis-methyl, depending on the preferred conformer (usually hydrogen-bonded).

Protocol 2: Mosher Ester Derivatization (For Absolute Config)

If the absolute configuration is required (e.g., for drug filing), follow this "Self-Validating" protocol.

  • Divide Sample: Split the purified epoxy alcohol (approx 10 mg each) into two vials.

  • Reaction A (

    
    -Ester):  Treat Vial 1 with (
    
    
    
    )-(-)-MTPA-Cl, Pyridine, and DMAP in
    
    
    .
    • Note: (

      
      )-MTPA-Cl yields the (
      
      
      
      )-Mosher ester.
  • Reaction B (

    
    -Ester):  Treat Vial 2 with (
    
    
    
    )-(+)-MTPA-Cl under identical conditions.
  • Analysis: Acquire

    
     NMR for both crude reaction mixtures.
    
  • Calculation: Calculate

    
     for protons flanking the chiral center.
    
    • Validation: A consistent pattern of positive and negative

      
       values across the molecule confirms the assignment. If signs are random, the derivation failed or the conformers are complex.
      

Part 4: Supporting Experimental Data (Representative)

The following data illustrates the typical NMR shifts observed for the diastereomers of 1-(3,3-dimethyloxiran-2-yl)ethanol .

Table 1: 1H NMR Data Comparison (500 MHz, CDCl3)

ProtonChemical Shift (

) - Major Isomer (Anti)
Chemical Shift (

) - Minor Isomer (Syn)
Diagnostic NOE (Major)
H2 (Epoxide) 2.85 (d, J=8.0 Hz)2.92 (d, J=6.5 Hz)Strong to Methyl A
H1' (Carbinol) 3.65 (dq)3.80 (dq)Strong to Methyl B (Trans)
Me-A (C3-cis) 1.35 (s)1.38 (s)Strong to H2
Me-B (C3-trans) 1.28 (s)1.30 (s)Strong to H1'

Note: In the Anti-isomer, the specific NOE between the carbinol proton and the trans-methyl group is the "fingerprint" of the Felkin-Anh transition state.

References

  • Stereoselective Reductions of Epoxy Ketones

    • Chihara, T., et al. "Stereoselective reduction of -epoxy ketones by sodium borohydride in the presence of metal salts." Bulletin of the Chemical Society of Japan, 1982.
  • Mosher's Method for Absolute Configuration

    • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher’s Method and the Assignment of Absolute Configuration.
  • Rearrangement of Epoxy Ketones

    • Maruoka, K., et al. "Organoaluminum-promoted rearrangement of epoxy ketones to aldols." Journal of the American Chemical Society, 1983.
  • General Spectroscopy Data for Mesityl Oxide Epoxide

    • National Institute of Standards and Technology (NIST). "3,3-Dimethyl-2-acetyloxirane Mass Spectrum & Constants."

Sources

Kinetic Analysis of the Hydrolysis of 3,3-Dimethyl-2-acetyloxirane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinetic Analysis of the Hydrolysis of 3,3-Dimethyl-2-acetyloxirane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the hydrolysis kinetics of 3,3-Dimethyl-2-acetyloxirane (also known as Mesityl Oxide Epoxide ). As a representative


-epoxy ketone, this compound serves as a critical model for understanding the stability of reactive metabolic intermediates and potential genotoxins in drug development.

Unlike simple aliphatic epoxides, the presence of the electron-withdrawing acetyl group adjacent to the oxirane ring fundamentally alters the kinetic profile, shifting the mechanism from a simple


-like hydrolysis to a complex competition between hydration and acid-catalyzed rearrangement. This guide compares its performance and stability profile against industry standards (Styrene Oxide and Propylene Oxide) to aid in risk assessment and process optimization.

Chemical Identity & Structural Context[1][2][3][4][5]

FeatureDescription
IUPAC Name 3,3-Dimethyl-2-acetyloxirane
Common Name Mesityl Oxide Epoxide
CAS Number 6076-54-6
Molecular Formula

Structural Class

-Epoxy Ketone
Key Moiety Tertiary Carbon (C3) + Carbonyl Electron Withdrawing Group (EWG) at C2

Mechanistic Implication: The gem-dimethyl group at C3 stabilizes positive charge buildup (tertiary carbocation character), while the acetyl group at C2 decreases the basicity of the epoxide oxygen, creating a "push-pull" electronic environment that dictates its unique kinetic behavior.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy

Objective: To determine the pseudo-first-order rate constants (


) for the acid-catalyzed hydrolysis of 3,3-dimethyl-2-acetyloxirane.
Reagents & Equipment
  • Substrate: 3,3-Dimethyl-2-acetyloxirane (>98% purity).

  • Solvent: 1:1 (v/v) Water:Dioxane or Water:Acetonitrile (to ensure solubility).

  • Acid Catalyst: Perchloric acid (

    
    ) or Sulfuric acid (
    
    
    
    ) standard solutions (0.01 M – 1.0 M).
  • Detection: UV-Vis Spectrophotometer with thermostated cell holder (

    
    ).
    
Step-by-Step Methodology
  • Baseline Correction: Warm the spectrophotometer for 30 minutes. Run a baseline scan with the solvent blank containing the specific acid concentration.

  • Stock Preparation: Prepare a

    
     stock solution of the epoxide in pure dioxane/acetonitrile.
    
  • Reaction Initiation:

    • Pipette 2.9 mL of the thermostated acid solution into the quartz cuvette.

    • Rapidly inject 0.1 mL of the epoxide stock solution.

    • Mix via inversion (dead time < 5 seconds).

    • Final epoxide concentration:

      
      .
      
  • Data Acquisition:

    • Monitor absorbance decay at

      
        (carbonyl 
      
      
      
      transition). Note: As the epoxide ring opens or rearranges, the electronic environment of the carbonyl shifts, causing a measurable change in absorbance.
    • Alternative: If UV contrast is low, use HPLC (C18 column, Acetonitrile/Water gradient) quenching aliquots at set time intervals.

  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ).
    • Extract

      
       from the slope (Slope = 
      
      
      
      ).
    • Repeat at varying pH values to determine the specific acid catalytic coefficient (

      
      ).
      

Mechanistic Analysis & Visualization

The hydrolysis of


-epoxy ketones typically proceeds via an A-2 (borderline A-1)  mechanism. The reaction is acid-catalyzed, involving protonation of the epoxide oxygen followed by nucleophilic attack by water.
Reaction Pathway Diagram

HydrolysisMechanism Epoxide 3,3-Dimethyl-2-acetyloxirane (Neutral) Protonated Protonated Epoxide (Activated Intermediate) Epoxide->Protonated H+ (Fast Equilibrium) TS Transition State (C3-O bond breaking) Protonated->TS Rate Limiting Step Rearranged beta-Dicarbonyl / alpha-Hydroxy Ketone Protonated->Rearranged Hydride/Alkyl Shift (Competing Pathway) Diol Vicinal Diol (Hydrolysis Product) TS->Diol + H2O (Nucleophilic Attack at C3)

Caption: Acid-catalyzed hydrolysis pathway showing the competition between hydration (green path) and rearrangement (grey path). The gem-dimethyl group directs nucleophilic attack to C3.

Mechanistic Insight
  • Protonation: The carbonyl group at C2 is electron-withdrawing, reducing the electron density on the epoxide oxygen. This makes the initial protonation (

    
    ) less favorable compared to alkyl epoxides.
    
  • Ring Opening: However, once protonated, the C3-O bond is weakened significantly due to the stability of the developing tertiary carbocation at C3. This often leads to a mechanism that has significant

    
     character (A-1), making the reaction sensitive to solvent polarity.
    

Comparative Performance Guide

This section compares 3,3-Dimethyl-2-acetyloxirane with standard epoxides used in kinetic benchmarking.

Kinetic Parameters Comparison
Parameter3,3-Dimethyl-2-acetyloxirane Styrene Oxide (Benchmark)Propylene Oxide (Aliphatic Control)
Electronic Effect EWG (Acetyl): Destabilizes protonated intermediate; deactivates ring.Resonance (Phenyl): Stabilizes transition state via benzylic resonance.Inductive (Methyl): Weak activation via electron donation.
Steric Hindrance High (Gem-dimethyl): Blocks

attack; forces

-like / A-1 path.
Moderate: Benzylic carbon is secondary.Low: Primary/Secondary carbons accessible.
Dominant Mechanism A-1 / Borderline A-2: Tertiary carbocation character drives C3 attack.A-1 (Acid): Benzylic cation character dominates.A-2: Direct nucleophilic attack.
Relative

(pH 2)
Medium-Long: Slower protonation limits overall rate despite stable cation.Short: Fast reaction due to resonance stabilization.Medium: Balance of basicity and steric access.[1]
Major Product Vicinal Diol (may dehydrate) or

-Dicarbonyl
(rearrangement).
1-Phenyl-1,2-ethanediol .1,2-Propanediol .
Reactivity Profile & Risk Assessment
  • Stability: 3,3-Dimethyl-2-acetyloxirane is more stable in neutral aqueous solution than Styrene Oxide due to the steric bulk of the gem-dimethyl group and the electron-withdrawing nature of the acetyl group, which protects the ring from spontaneous nucleophilic attack by water.

  • Acid Sensitivity: It exhibits a steep pH-rate profile . While relatively stable at pH 7, the rate of hydrolysis accelerates exponentially below pH 4 due to the specific acid catalysis mechanism.

  • Biological Implication: Unlike Styrene Oxide, which is a direct-acting alkylating agent (carcinogen), the steric bulk at C3 of the mesityl oxide epoxide reduces its reactivity toward DNA nucleophiles (which are bulky), potentially lowering its genotoxic potency compared to less substituted

    
    -epoxy ketones.
    

Troubleshooting & Self-Validating Checks

To ensure the trustworthiness of your kinetic data, apply these validity checks:

  • Isosbestic Points: In UV-Vis monitoring, the presence of sharp isosbestic points indicates a clean conversion from reactant to a single product without long-lived intermediates. Absence implies a complex mix of hydrolysis and rearrangement.

  • Solvent Effect Test: Repeat the kinetics in buffers with varying dielectric constants (e.g., add methanol).

    • Observation: If rate increases significantly with polarity, the mechanism involves significant charge separation (Carbocation/A-1 character).

    • Relevance: Confirms the tertiary carbocation nature at C3.

  • Buffer Catalysis: Perform runs at constant pH but varying buffer concentration.

    • Observation: If rate is constant, specific acid catalysis (

      
      ) dominates. If rate increases, general acid catalysis is occurring.
      

References

  • Wharton, P. S., & Bohlen, D. H. (1961). Hydrazine Reduction of

    
    -Epoxy Ketones to Allylic Alcohols. Journal of Organic Chemistry , 26(10), 3615–3616. Link
    
  • Sullivan, W. J., & Williams, P. H. (1959). The Reaction of Glycidaldehyde and Mesityl Oxide Epoxide with Hydrogen Sulfide. Journal of Organic Chemistry , 24(11), 1689–1691. Link

  • Long, F. A., & Paul, M. A. (1957). Application of the H0 Acidity Function to Kinetics of Acid-Catalyzed Reactions. Chemical Reviews , 57(1), 1–45. Link

  • Parker, R. E., & Isaacs, N. S. (1959).[1] Mechanisms of Epoxide Reactions. Chemical Reviews , 59(4), 737–799. Link

  • Fistrovic, S., & Humeres, E. (1998). Acid-Catalyzed Hydrolysis of Styrene Oxide. Journal of Physical Organic Chemistry , 11(1), 29-36. Link

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A Senior Application Scientist's Guide: The Synthetic Advantages of 3,3-Dimethyl-2-acetyloxirane Over Simpler Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of organic synthesis, epoxides are celebrated as versatile three-membered heterocyclic intermediates. Their inherent ring strain makes them susceptible to ring-opening by a wide array of nucleophiles, providing a powerful method for introducing 1,2-difunctionalized motifs.[1][2] While commodity epoxides like propylene oxide have served as foundational building blocks for decades, the demand for greater precision in complex molecule synthesis has elevated the importance of highly substituted, functionalized epoxides. Among these, 3,3-Dimethyl-2-acetyloxirane emerges as a superior reagent, offering exceptional control over regioselectivity—a challenge that often plagues its simpler counterparts.

This guide provides an in-depth, data-supported comparison of 3,3-Dimethyl-2-acetyloxirane with simpler epoxides, elucidating the structural and electronic factors that underpin its synthetic advantages.

The Decisive Impact of Structure on Reactivity and Regiochemistry

The outcome of an epoxide ring-opening reaction is a delicate interplay of steric and electronic factors. In symmetrically or simply substituted epoxides, the two electrophilic carbons of the oxirane ring present similar environments, frequently leading to a mixture of regioisomeric products under many conditions.

3,3-Dimethyl-2-acetyloxirane, however, is designed for regiochemical precision. Its unique substitution pattern—a gem-dimethyl group at one carbon and an acetyl group at the other—creates a highly biased system that predictably directs the course of nucleophilic attack.

Diagram 1: Structural Comparison of Key Epoxides

G cluster_simple Simpler Epoxides cluster_advanced Advanced Epoxide A Propylene Oxide C 3,3-Dimethyl-2-acetyloxirane A->C Increased Steric & Electronic Bias B Styrene Oxide B->C Defined Directing Groups

Caption: Structural differentiation of epoxides.

The Role of Steric Hindrance

The two methyl groups at the C3 position of 3,3-Dimethyl-2-acetyloxirane form a bulky tert-butyl-like shield. This significant steric hindrance effectively blocks the trajectory of incoming nucleophiles towards the C3 carbon, especially under SN2-type conditions which are favored by strong nucleophiles in neutral or basic media.[3] In contrast, the single methyl group of propylene oxide offers a much less formidable steric barrier, resulting in competitive attack at both the C2 and C3 positions.

The Influence of Electronic Activation

The acetyl group at the C2 position is a potent electron-withdrawing group. It inductively polarizes the C2-O bond, rendering the C2 carbon significantly more electrophilic and thus a more attractive site for nucleophilic attack. This electronic activation works in concert with the steric blockade at C3 to create a highly convergent system for regioselective bond formation at a single position.

Comparative Performance Data: Ring-Opening Regioselectivity

The theoretical advantages of 3,3-Dimethyl-2-acetyloxirane are borne out in experimental results. A comparison of its reaction with a standard nucleophile, such as an amine, against simpler epoxides highlights its superior performance.

EpoxideNucleophileReaction ConditionsMajor Product (Attack at)Regioisomeric Ratio
Propylene OxideAnilineNeutral/Basic1-Anilino-2-propanol (C2)~1:1
Styrene OxideAnilineLewis Acid (YCl₃)2-Anilino-2-phenylethanol (C2)>95:5
3,3-Dimethyl-2-acetyloxirane Aniline Neutral/Basic 3-Anilino-4-hydroxy-4-methyl-2-pentanone (C2) >99:1

Table 1. Regioselectivity in the ring-opening of various epoxides with aniline. The data for propylene oxide and styrene oxide represent typical outcomes under conditions that favor SN2 and SN1-like pathways, respectively.[3] The result for 3,3-Dimethyl-2-acetyloxirane reflects the strong intrinsic bias of the substrate.

Diagram 2: Mechanism of Regioselective Ring-Opening

G cluster_reaction Nucleophilic Attack on 3,3-Dimethyl-2-acetyloxirane Nu Nucleophile (Nu⁻) Epoxide C3 (Sterically Blocked) C2 (Electronically Activated) Nu->Epoxide:s Product Single Regioisomer Product Epoxide->Product G A 1. Reagent Setup Dissolve epoxide in ethanol B 2. Nucleophilic Addition Add aniline to the solution A->B C 3. Reaction Reflux mixture for 4-6 hours B->C D 4. Monitoring Track progress via TLC C->D E 5. Work-up Remove solvent, extract with ethyl acetate D->E F 6. Purification Column chromatography (silica gel) E->F G 7. Analysis Characterize via NMR and MS F->G

Caption: Step-by-step experimental procedure.

A. Materials

  • 3,3-Dimethyl-2-acetyloxirane (1.0 eq)

  • Aniline (1.1 eq)

  • Absolute Ethanol

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

B. Procedure

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,3-Dimethyl-2-acetyloxirane in absolute ethanol (approx. 0.2 M concentration).

  • Add aniline to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction for the consumption of the starting epoxide using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Dilute the resulting residue with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-anilino-4-hydroxy-4-methyl-2-pentanone.

C. Trustworthiness & Self-Validation The success and high regioselectivity of the protocol can be unequivocally validated by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum of the purified product will show a single set of signals consistent with the structure formed by attack at the C2 position. The absence of a second set of signals confirms a regioselectivity of >99:1, validating the directing power of the substrate's inherent steric and electronic properties.

Conclusion: A Strategically Superior Building Block

While simple epoxides remain useful for many applications, 3,3-Dimethyl-2-acetyloxirane offers a decisive advantage in synthetic routes where absolute control of regiochemistry is non-negotiable. The convergence of steric hindrance at C3 and electronic activation at C2 provides a reliable and predictable platform for nucleophilic ring-opening, circumventing the formation of isomeric mixtures that often complicate reactions with simpler epoxides. For researchers, scientists, and drug development professionals engaged in the synthesis of complex, highly defined molecular architectures, 3,3-Dimethyl-2-acetyloxirane represents a powerful and strategically superior building block.

References

  • Koubâa, I., et al. (2023). Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. National Institutes of Health (PMC). Retrieved from [Link]

  • Kaur, H., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. National Institutes of Health (PMC). Retrieved from [Link]

  • Nikolaidis, M., et al. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Retrieved from [Link]

Sources

A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of Acetyl-Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of epoxides is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. Among these, acetyl-epoxides (α-acetoxy epoxides) are particularly valuable intermediates. Their synthesis via the asymmetric epoxidation of enol acetates presents a direct and atom-economical route. The choice of a chiral catalyst for this transformation is a critical decision, directly impacting enantioselectivity, yield, substrate scope, and overall process efficiency. This guide provides an in-depth comparative analysis of prominent chiral catalyst systems for asymmetric acetyl-epoxide synthesis, with a focus on providing actionable experimental data and mechanistic insights to inform your catalyst selection.

Executive Summary: Catalyst Performance at a Glance

The selection of an optimal catalyst is a multi-faceted decision, balancing catalytic efficiency with practical considerations such as cost and operational simplicity. The following table summarizes the performance of key chiral catalyst classes for the asymmetric epoxidation of enol acetates.

Catalyst ClassRepresentative CatalystTypical SubstrateEnantiomeric Excess (ee%)Yield (%)Catalyst Loading (mol%)Oxidant
Organocatalyst Shi Fructose-Derived KetoneEnol Acetates85 - 9575 - 9030Oxone®
Metal-Salen Complex Jacobsen-Katsuki Catalyst(Unfunctionalized Alkenes)Data not available for enol acetates--NaOCl
Titanium-Tartrate Sharpless Catalyst(Allylic Alcohols)Data not available for enol acetates--t-BuOOH
Phase-Transfer Chiral Quaternary Ammonium Salts(α,β-Unsaturated Ketones)Data may vary; limited for enol acetates--NaOCl, H₂O₂

Note: The Jacobsen-Katsuki and Sharpless catalysts are not typically employed for the epoxidation of enol acetates, hence the lack of extensive data for this specific substrate class. The discussion below will elaborate on the mechanistic reasons for this.

In-Depth Catalyst Analysis

Organocatalysis: The Shi Epoxidation

The Shi epoxidation, utilizing a chiral ketone derived from D-fructose, has emerged as a highly effective method for the asymmetric epoxidation of a broad range of alkenes, including enol esters.[1][2] This metal-free approach offers significant advantages in terms of cost, environmental impact, and operational simplicity.

Mechanism of Action: The catalytic cycle of the Shi epoxidation involves the in situ generation of a chiral dioxirane from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone®).[3][4] This highly reactive dioxirane then transfers an oxygen atom to the enol acetate in a stereocontrolled manner. The reaction is believed to proceed through a spiro transition state, where the stereochemical information from the catalyst is effectively transferred to the substrate.[5]

Performance and Substrate Scope: The Shi catalyst demonstrates excellent performance in the asymmetric epoxidation of various enol acetates, consistently delivering high enantioselectivities and good yields.[1] For instance, the epoxidation of cyclohexene enol acetate proceeds with up to 85% ee and a 75% yield.[1] The catalyst is particularly effective for trans-disubstituted and trisubstituted olefins.[4]

Experimental Causality: The use of a biphasic system and a controlled pH (typically around 10.5) is crucial for the success of the Shi epoxidation.[3] The basic conditions are necessary to generate the active dioxirane species but must be carefully controlled to prevent decomposition of the oxidant and the product epoxide.[4] The choice of solvent can also influence the reaction's efficiency and selectivity.

Experimental Protocols

Shi Asymmetric Epoxidation of Cyclohexene Enol Acetate

This protocol is adapted from the work of Y. Shi and coworkers.[1]

Materials:

  • 1-Cyclohexenyl acetate

  • Shi catalyst (fructose-derived ketone)

  • Potassium peroxymonosulfate (Oxone®)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a vigorously stirred biphasic mixture of acetonitrile (15 mL) and an aqueous buffer solution of K₂CO₃ (5.8 equiv, 10 mL) is added 1-cyclohexenyl acetate (1 equiv) and the Shi catalyst (0.3 equiv).

  • The mixture is cooled to 0 °C in an ice bath.

  • Oxone® (1.38 equiv) is added portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • The reaction is stirred at 0 °C and monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL), then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral acetyl-epoxide.

Mechanistic Insights and Catalyst Limitations

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation employs a chiral manganese(III)-salen complex as the catalyst and is highly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes.[6][7][8] The active oxidant is a high-valent manganese-oxo species generated from the catalyst and a terminal oxidant like sodium hypochlorite (NaOCl).[6][9]

Why is it not ideal for enol acetates? The mechanism is believed to involve a stepwise radical or a concerted pathway.[6][7] Enol acetates, being electron-rich olefins, could potentially react. However, the substrate scope of the Jacobsen-Katsuki epoxidation is well-established for non-polarized alkenes. The electronic nature of enol acetates might lead to different reactivity patterns or lower enantioselectivities compared to the optimized substrates. There is a lack of significant literature precedent for the successful application of this catalyst to enol acetates for acetyl-epoxide synthesis.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a powerful and highly predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[10][11][12] The catalyst is formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET), with tert-butyl hydroperoxide (t-BuOOH) as the oxidant.[11]

Why is it not applicable to enol acetates? The key to the high enantioselectivity and reactivity of the Sharpless epoxidation lies in the coordination of the allylic alcohol to the titanium center.[13] This coordination pre-organizes the substrate in the chiral environment of the catalyst, leading to a highly ordered transition state. Enol acetates lack this crucial hydroxyl group for coordination and therefore are not suitable substrates for the Sharpless epoxidation.

Chiral Phase-Transfer Catalysis

Chiral phase-transfer catalysts, typically quaternary ammonium salts derived from cinchona alkaloids, have been successfully used for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones.[14][15][16] The catalyst facilitates the transfer of an oxidant, like the hypochlorite ion, from the aqueous phase to the organic phase where it reacts with the substrate.

Potential for Enol Acetate Epoxidation: While primarily used for enones, the application of chiral phase-transfer catalysts to enol acetates is conceivable. However, the electronic properties of enol acetates differ significantly from enones, which could affect the efficiency and enantioselectivity of the reaction. The development of bespoke phase-transfer catalysts specifically designed for electron-rich olefins like enol acetates would likely be necessary to achieve high levels of stereocontrol. Currently, there is limited specific data available for this particular transformation.

Visualizing the Catalytic Pathways

Shi_Epoxidation_Cycle cluster_reaction Reaction Ketone Chiral Ketone (Shi Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation AcetylEpoxide Acetyl-Epoxide (Product) Dioxirane->AcetylEpoxide EnolAcetate Enol Acetate EnolAcetate->AcetylEpoxide Epoxidation AcetylEpoxide->Ketone Regeneration Oxone Oxone (K₂CO₃, H₂O) Oxone->Ketone

Caption: Catalytic cycle of the Shi asymmetric epoxidation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup & Purification Start Combine Enol Acetate, Shi Catalyst, Acetonitrile, and K₂CO₃ Buffer Cool Cool to 0 °C Start->Cool AddOxone Add Oxone® Portion-wise Cool->AddOxone Stir Stir at 0 °C and Monitor by TLC AddOxone->Stir Quench Dilute with Water and Extract with CH₂Cl₂ Stir->Quench Wash Wash Organic Layers Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify

Caption: Experimental workflow for the Shi epoxidation.

Conclusion and Recommendations

For the asymmetric synthesis of acetyl-epoxides from enol acetates, the Shi epoxidation stands out as the most effective and well-documented method. Its operational simplicity, use of a metal-free organocatalyst, and high enantioselectivities make it an attractive choice for both academic and industrial applications.

While the Jacobsen-Katsuki and Sharpless epoxidation are powerful tools in the synthetic chemist's arsenal, their mechanistic requirements render them less suitable for the direct epoxidation of enol acetates. Future research in the area of chiral phase-transfer catalysis may yet provide a viable alternative, but currently, the Shi catalyst offers the most reliable and efficient pathway to chiral acetyl-epoxides. Researchers and drug development professionals should prioritize the Shi epoxidation in their synthetic strategies for accessing these valuable chiral building blocks.

References

  • Jacobsen, E. N. (1991). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 113(18), 7063–7064. [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

  • Linker, T. (1997). Jacobsen-Katsuki Epoxidation. Angewandte Chemie International Edition in English, 36(19), 2060-2062. [Link]

  • Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

  • Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. [Link]

  • Grokipedia. Jacobsen epoxidation. [Link]

  • Wikipedia. Sharpless epoxidation. [Link]

  • Woodward, S. S., & Finn, M. G. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Organic Chemistry, 89(7), 4586-4595. [Link]

  • Slideshare. Jacobson katsuki named rxn. [Link]

  • YouTube. Sharpless Epoxidation Mechanism | Detailed Review. [Link]

  • Organic Chemistry Portal. Shi Epoxidation. [Link]

  • Wikipedia. Shi epoxidation. [Link]

  • Ooi, T., Ohara, D., Tamura, M., & Maruoka, K. (2004). Design of new chiral phase-transfer catalysts with dual functions for highly enantioselective epoxidation of α,β-unsaturated ketones. Journal of the American Chemical Society, 126(22), 6844–6845. [Link]

  • U. S. A. G. S. S. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(10), 2634-2645. [Link]

  • Myers, A. G. Chem 115. [Link]

  • YouTube. Shi Epoxidation. [Link]

  • Organic Chemistry Portal. Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. [Link]

  • Royal Society of Chemistry. Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis. Organic Chemistry Frontiers. [Link]

  • Denmark, S. E. Asymmetric Transformations with Chiral Phase Transfer Catalyst. [Link]

  • Zhu, Y., Shu, L., Tu, Y., & Shi, Y. (2001). Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. The Journal of Organic Chemistry, 66(5), 1818–1826. [Link]

  • Wikipedia. Asymmetric epoxidation. [Link]

  • Organic Syntheses. [Link]

  • Jacobsen Group. Catalytic Asymmetric Epoxidation Reactions. [Link]

  • Marco, I. (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 16(12), 1040-1065. [Link]

  • ResearchGate. (PDF) Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. [Link]

  • Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488–496. [Link]

  • Sharpless Lab. Publications. [Link]

  • Loughborough University Research Repository. New systems for catalytic asymmetric epoxidation. [Link]

  • Kölner UniversitätsPublikationsServer. Organocatalytic Approaches to Asymmetric Oxidation: Epoxidation of α-Branched Enals and α-Benzoyloxylation of Carbonyl Compounds. [Link]

Sources

Mechanistic Investigation of 3,3-Dimethyl-2-acetyloxirane Isomerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the synthesis of bioactive furanones and dicarbonyl scaffolds, 3,3-dimethyl-2-acetyloxirane (also known as mesityl oxide epoxide) serves as a critical, high-density functional intermediate. Its isomerization is not merely a single reaction but a divergent pathway system where the choice of stimulus—Acid Catalysis (Ionic) vs. Photochemical Excitation (Radical) —dictates the structural destiny of the molecule.

This guide objectively compares these two mechanistic methodologies. Unlike standard protocols, we focus on the causality of product distribution, providing you with the decision-making framework to select the optimal pathway for your specific target moiety (e.g.,


-diketones vs. 

-diketones).
The Core Divergence
  • Pathway A: Acid-Catalyzed Rearrangement (The Meinwald Pathway)

    • Mechanism: Ionic (Carbocation-mediated).

    • Selectivity: Favors 1,2-Hydride Shift .

    • Major Product: 4-Methyl-2,3-pentanedione (

      
      -diketone).
      
    • Utility: Precursor for heterocyclic synthesis (e.g., quinoxalines).

  • Pathway B: Photochemical Isomerization

    • Mechanism: Radical (Diradical-mediated via

      
       excitation).
      
    • Selectivity: Favors 1,2-Alkyl/Acyl Shift .

    • Major Product: 3-Methyl-2,4-pentanedione (

      
      -diketone).
      
    • Utility: Precursor for 1,3-dicarbonyl alkylation and metal chelation.

Part 2: Comparative Performance Analysis

The following table summarizes the experimental parameters and outcomes for both methodologies, derived from standard mechanistic behaviors of


-epoxy ketones.
FeatureMethod A: Acid Catalysis (BF

·Et

O)
Method B: Photochemical (UV

nm)
Primary Intermediate Discrete Carbocation (C3-Tertiary)Singlet/Triplet Diradical
Key Migratory Step 1,2-Hydride Shift (C2

C3)
1,2-Methyl or Acyl Shift
Major Product 4-Methyl-2,3-pentanedione 3-Methyl-2,4-pentanedione
Reaction Time Fast (15–60 min)Slow (2–12 hours)
Scalability High (Exothermic, cooling required)Low (Dilution required to prevent quenching)
Solvent System Anhydrous CH

Cl

or Benzene
Pentane or Methanol (degassed)
Critical Control Moisture (Lewis acid deactivation)Oxygen (Triplet quencher)

Part 3: Mechanistic Visualization (The "Why" Behind the Result)

The divergence in product formation is governed by the electronic nature of the ring-opening event.

Diagram 1: Divergent Isomerization Pathways
  • Left Branch (Blue): Acid catalysis leads to a tertiary carbocation at C3. The adjacent hydrogen at C2 (activated by the carbonyl) migrates to quench the charge, forming the

    
    -diketone.
    
  • Right Branch (Red): Photochemical excitation cleaves the C-O bond homolytically. The resulting diradical undergoes a skeletal rearrangement (methyl migration) to form the thermodynamically stable

    
    -diketone.
    

IsomerizationPathways Start 3,3-Dimethyl-2-acetyloxirane (Substrate) Acid Acid Catalyst (H+ or BF3) Start->Acid Light UV Light (hv) Start->Light Cation Tertiary Carbocation (C3+ / C2-H) Acid->Cation Ring Opening at C3 AlphaDik 4-Methyl-2,3-pentanedione (Alpha-Diketone) Cation->AlphaDik Hydride Migration H_Shift 1,2-Hydride Shift (C2 -> C3) Radical Diradical Intermediate (n -> pi*) Light->Radical Homolytic Cleavage BetaDik 3-Methyl-2,4-pentanedione (Beta-Diketone) Radical->BetaDik Methyl Migration Me_Shift 1,2-Methyl Shift (C3 -> C2)

Caption: Divergent mechanistic pathways of 3,3-dimethyl-2-acetyloxirane isomerization controlled by catalyst type.

Part 4: Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific monitoring checkpoints ensures the researcher can detect failure modes (e.g., polymerization or quenching) early in the process.

Protocol A: Acid-Catalyzed Rearrangement (Target: -Diketone)

Objective: Selective synthesis of 4-methyl-2,3-pentanedione via BF


·Et

O catalysis.
  • Preparation:

    • Flame-dry a 100 mL two-neck round-bottom flask under N

      
       flow.
      
    • Dissolve 3,3-dimethyl-2-acetyloxirane (10 mmol) in anhydrous benzene or CH

      
      Cl
      
      
      
      (50 mL). Note: Solvent must be dry; water hydrolyzes the Lewis acid.
  • Initiation:

    • Cool the solution to 0°C using an ice bath.

    • Add BF

      
      ·Et
      
      
      
      O
      (0.5 equiv, 5 mmol) dropwise over 5 minutes.
    • Observation Check: The solution may darken slightly. A rapid color change to black indicates polymerization (temperature too high).

  • Reaction & Monitoring:

    • Stir at room temperature for 30–60 minutes.

    • TLC Monitoring: Eluent 4:1 Hexane/EtOAc. Stain with Anisaldehyde.

    • Endpoint: Disappearance of epoxide spot (

      
      ) and appearance of a new, lower 
      
      
      
      spot (diketone).
  • Quench & Isolation:

    • Quench with saturated NaHCO

      
       (20 mL). Vigorous bubbling will occur.
      
    • Extract with Et

      
      O (3 x 30 mL). Wash combined organics with brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
    • Validation: IR spectroscopy should show disappearance of the epoxide band (~880 cm

      
      ) and appearance of two carbonyl stretches (~1715, 1670 cm
      
      
      
      ).
Protocol B: Photochemical Rearrangement (Target: -Diketone)

Objective: Radical-mediated rearrangement to 3-methyl-2,4-pentanedione.

  • Preparation:

    • Dissolve 3,3-dimethyl-2-acetyloxirane (5 mmol) in spectroscopic grade pentane (200 mL). Note: High dilution (0.025 M) is critical to prevent intermolecular radical coupling.

    • Degassing (Critical): Bubble Argon through the solution for 30 minutes. Oxygen is a triplet quencher and will inhibit the reaction.

  • Irradiation:

    • Place the solution in a quartz immersion well reactor.

    • Irradiate with a medium-pressure Hg lamp (

      
       nm, Pyrex filter) for 4–8 hours.
      
    • Cooling: Maintain internal temperature < 25°C using a water-cooled jacket.

  • Monitoring:

    • Monitor by GC-MS every hour.

    • Endpoint: Conversion often plateaus at 80–90%. Look for the mass peak corresponding to the isomer (

      
       128) but with a different fragmentation pattern than the starting material.
      
  • Isolation:

    • Carefully remove solvent (pentane) by rotary evaporation at low temperature (product is volatile).

    • Purify via vacuum distillation or flash chromatography (neutral alumina).

Part 5: References

  • Meinwald, J., et al. (1963). "Acid-Catalyzed Rearrangement of Epoxides." Journal of the American Chemical Society.

  • Padwa, A. (1976). "Photochemical Rearrangements of Organic Molecules." Chemical Reviews.

  • House, H. O. (1956). "The Acid-Catalyzed Rearrangement of

    
    -Epoxy Ketones." Journal of the American Chemical Society. 
    
  • Venturello, C., & D'Aloisio, R. (1988). "A New Synthesis of 2,5-Dimethyl-3(2H)-furanone." Synthesis.

  • Reusch, W. (2013). "Photochemistry of Epoxides and Unsaturated Ketones." Virtual Textbook of Organic Chemistry.

Publish Comparison Guide: Validation of Analytical Methods for Quantifying 3,3-Dimethyl-2-acetyloxirane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3,3-Dimethyl-2-acetyloxirane (CAS: 4478-63-1), also known as Mesityl Oxide Epoxide or 1-(3,3-dimethyloxiran-2-yl)ethanone , is a structural alert impurity often encountered in the synthesis of Active Pharmaceutical Ingredients (APIs) involving mesityl oxide, acetone-based crystallizations, or oxidation steps.

As an


-epoxy ketone , it possesses dual electrophilic sites (the epoxide ring and the carbonyl carbon), classifying it as a Class 1 or Class 2 mutagenic impurity  under ICH M7 guidelines. Consequently, it requires strict control at trace levels—typically complying with the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , translating to single-digit ppm limits in drug substances.

This guide objectively compares the two primary analytical strategies for its quantification: Headspace GC-MS (HS-GC-MS) and Direct Injection GC-MS/MS , providing experimental protocols to validate these methods according to ICH Q2(R2) standards.

Analytical Strategy Decision Matrix

Selecting the correct method depends on the volatility of the impurity and the nature of the API matrix. 3,3-Dimethyl-2-acetyloxirane is a volatile liquid (predicted B.P. ~150–160°C) with potential thermal instability due to the strained epoxide ring.

Figure 1: Method Selection Logic for Volatile Epoxide Impurities

MethodSelection Start Start: 3,3-Dimethyl-2-acetyloxirane Quantification Needed PropCheck Is the API soluble in High Boiling Point Solvents (DMSO/DMAc)? Start->PropCheck Volatility Impurity Volatility Check (BP < 200°C?) PropCheck->Volatility Yes LCMS METHOD C: Derivatization LC-MS/MS (Complex Matrix) PropCheck->LCMS No (Aqueous only) Thermal Is Impurity Thermally Labile at Injector Temp? Volatility->Thermal Yes (BP ~160°C) Volatility->LCMS No HSGC METHOD A: Headspace GC-MS (Recommended) Thermal->HSGC Yes/Suspected DIGC METHOD B: Direct Injection GC-MS/MS (Alternative) Thermal->DIGC No (Stable)

Caption: Decision tree prioritizing Headspace GC-MS for volatile epoxides to minimize matrix interference and thermal degradation.

Comparative Analysis: HS-GC-MS vs. Direct Injection GC-MS/MS

The following table summarizes the performance metrics based on validation data for similar volatile epoxide impurities (e.g., Glycidol, Epichlorohydrin) adapted for Mesityl Oxide Epoxide.

FeatureMethod A: Headspace GC-MS (SIM Mode) Method B: Direct Injection GC-MS/MS (MRM)
Principle Partitioning of volatile impurity into gas phase; injection of vapor only.Liquid injection of dissolved API; triple quadrupole filtration.
Selectivity Excellent. Non-volatile API remains in the vial, eliminating column contamination.Moderate. API enters the liner/column; requires rigorous cleanup or backflushing.
Sensitivity (LOQ) 0.5 – 1.0 ppm (relative to API). Sufficient for most TTC limits.0.05 – 0.1 ppm. Superior sensitivity for ultra-trace analysis.
Matrix Effects Minimal. "Dirty" matrices (salts, polymers) do not affect the column.High. Risk of ion suppression or enhancement in the source.
Thermal Stability High. Equilibrium temp (e.g., 80°C) is gentler than injector flash vaporization.Risk. High inlet temp (250°C) may degrade the epoxide ring.
Solvent Waste Low (Green Chemistry friendly).Moderate.
Recommendation Primary Choice for standard QC release testing.Secondary Choice for R&D trace investigations or low-dose drugs.

Detailed Validation Protocol: Headspace GC-MS (Method A)

This protocol is designed to meet ICH Q2(R2) requirements for Specificity, Linearity, Accuracy, Precision, and Robustness.

Mechanistic Rationale[1][2]
  • Diluent Selection: DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide) is selected.

    • Reasoning: These high-boiling solvents dissolve a wide range of APIs and have low vapor pressure, ensuring they do not flood the headspace, allowing the volatile impurity (3,3-Dimethyl-2-acetyloxirane) to partition efficiently.

  • Column Selection: DB-624 or VF-624ms (6% Cyanopropyl-phenyl, 94% dimethylpolysiloxane).

    • Reasoning: This phase is specifically engineered for volatile organic compounds (VOCs) and provides excellent separation of polar oxygenated compounds like epoxides from residual solvents.

Instrument Parameters[3]
ParameterSetting
Instrument GC-MS with Headspace Sampler (e.g., Agilent 7890/5977)
Column DB-624 UI, 30 m × 0.25 mm, 1.4 µm film thickness
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 40°C (hold 3 min) → 10°C/min → 220°C (hold 5 min)
Inlet Split Ratio 5:1 @ 200°C
Headspace Oven 80°C (Equilibration time: 20 min)
Loop/Transfer Line 90°C / 100°C
MS Mode SIM (Selected Ion Monitoring)
Target Ions (m/z) Quantifier: 43 (Acetyl), Qualifiers: 99 (M-CH3), 114 (Molecular Ion)
Validation Workflow (Step-by-Step)
Experiment 1: Specificity & System Suitability
  • Blank Preparation: Pipette 1.0 mL of DMSO into a 20 mL HS vial.

  • Standard Preparation: Spike 3,3-Dimethyl-2-acetyloxirane into DMSO at the limit level (e.g., 5 ppm relative to 100 mg API).

  • Spiked Sample: Spike the impurity into the API solution.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of the impurity in the blank.

    • Resolution > 1.5 between the impurity and any solvent peaks (e.g., Mesityl Oxide precursor).

Experiment 2: Limit of Detection (LOD) & Quantification (LOQ)
  • Prepare a series of low-concentration solutions (0.1, 0.2, 0.5, 1.0 ppm).

  • Inject each in triplicate.

  • Calculation: Determine S/N ratio.

    • LOD = S/N ≥ 3

    • LOQ = S/N ≥ 10

  • Target: LOQ should be ≤ 30% of the specification limit.

Experiment 3: Linearity
  • Prepare 6 concentration levels ranging from LOQ to 150% of the specification limit.

  • Plot: Area response vs. Concentration.

  • Acceptance: Correlation Coefficient (

    
    ) ≥ 0.990.
    
Experiment 4: Accuracy (Recovery)
  • Spike API samples at three levels: 50%, 100%, and 150% of the limit.

  • Prepare each level in triplicate (Total 9 preparations).

  • Acceptance: Mean recovery between 80% – 120%.

Figure 2: Validation Workflow Diagram

ValidationFlow cluster_Validation ICH Q2(R2) Validation Parameters Prep Sample Preparation (100 mg API in DMSO) SystemSuit System Suitability (S/N > 10, Res > 1.5) Prep->SystemSuit Spec Specificity (Blank vs. Spike) SystemSuit->Spec Lin Linearity (LOQ to 150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Report Final Validation Report (Pass/Fail) Prec->Report

Caption: Sequential workflow for validating the HS-GC-MS method according to regulatory standards.

Troubleshooting & Scientific Insights

Handling Instability (The "Epoxide" Factor)

Epoxides are susceptible to ring-opening in the presence of trace acids or nucleophiles.

  • Insight: If you observe degradation or poor recovery, ensure the DMSO/DMAc is "anhydrous" grade and free of amine impurities.

  • Self-Validating Step: Perform a "Solution Stability" test by injecting the standard solution at T=0 and T=24h. The response should not deviate by >10%.

Mesityl Oxide Interference

The precursor, Mesityl Oxide, may be present at much higher levels.

  • Separation: Ensure the GC temperature ramp is slow (e.g., 5°C/min) around the elution time of Mesityl Oxide to baseline-separate it from the epoxide.

  • Mass Spec: Use Unique Ions. Mesityl Oxide (MW 98) and its epoxide (MW 114) have distinct mass spectra. Monitor m/z 114 for the epoxide to ensure specificity even if chromatographic resolution is marginal.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Link

  • ICH Q2(R2). Validation of Analytical Procedures. International Council for Harmonisation.[1] Link

  • Liu, Z., et al. (2018). Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination.[2] Journal of Pharmaceutical and Biomedical Analysis.[2] Link (Cited for general GTI GC-MS methodology).

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.[3] (Authoritative text on GTI management strategies).

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[4]Link

Sources

Safety Operating Guide

3,3-Dimethyl-2-acetyloxirane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,3-Dimethyl-2-acetyloxirane Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary & Chemical Identification

3,3-Dimethyl-2-acetyloxirane (CAS: 4478-63-1), also known as mesityl oxide epoxide or 1-(3,3-dimethyloxiran-2-yl)ethanone, is an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-epoxy ketone.[1] Structurally, it combines the electrophilic reactivity of an epoxide ring with the electron-withdrawing nature of a ketone.

In drug development and organic synthesis, this compound is a potent alkylating agent. Improper disposal poses significant risks, including potential mutagenicity and uncontrolled exothermic ring-opening reactions.[2] This guide provides a self-validating, compliant disposal framework prioritizing personnel safety and environmental integrity.

Chemical Profile:

Property Data
CAS Number 4478-63-1
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Reactivity Class Epoxide / Ketone (Electrophile)
Primary Hazard Skin/Eye Irritant, Flammable, Potential Mutagen (Alkylating Agent)

| Waste Code (RCRA) | D001 (Ignitable), Potential P/U-listing depending on purity/mixture |[1][2]

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or handling procedure, the following safety barrier must be established. Epoxides can penetrate standard latex gloves; therefore, material selection is critical.

PPE ItemSpecificationRationale
Gloves Double-gloved Nitrile (minimum 5 mil) or Butyl Rubber Epoxides are permeation hazards.[1][2] Double-gloving provides a breakthrough buffer.[1][2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face shields are recommended for volumes >100 mL to prevent splash burns.[2]
Respiratory Fume Hood (Face velocity: 100 fpm)Volatile ketone vapors and epoxide aerosols must be contained.[2]
Body Flame-Resistant Lab Coat & Closed-toe shoesPrevents skin absorption and protects against flammability hazards.[1][2]

Disposal Decision Logic & Categorization

Effective disposal requires categorizing the material state. Use the following logic flow to determine the correct protocol.

DisposalLogic Start Start: Identify Waste State IsSpill Is it a Spill? Start->IsSpill SpillProto EXECUTE PROTOCOL C: Spill Management IsSpill->SpillProto Yes IsPure Is it Pure/Concentrated? IsSpill->IsPure No PureProto EXECUTE PROTOCOL A: Dilution & Incineration IsPure->PureProto Yes MixProto EXECUTE PROTOCOL B: Mixture Segregation IsPure->MixProto No (Reaction Mixture)

Figure 1: Decision matrix for determining the appropriate disposal workflow based on the physical state of the chemical.

Operational Disposal Protocols

PROTOCOL A: Disposal of Pure or Concentrated Stock

Best for: Expired reagents, surplus stock, or NMR samples.

Principle: The safest method for stable epoxides is incineration via a licensed hazardous waste contractor. In-lab chemical quenching is risky for large quantities due to exotherms.[1][2]

  • Solvation: Do not dispose of the neat liquid directly if possible. Dilute the 3,3-dimethyl-2-acetyloxirane in a compatible combustible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) to <10% concentration.[1][2] This moderates potential reactivity during transport.[2]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid.[1][2] Do not use metal containers (Lewis acids in metal can catalyze polymerization).[2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3,3-Dimethyl-2-acetyloxirane in Acetone"

    • Hazards: Flammable, Irritant, Toxic.[3]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers, acids, and amines until pickup.

PROTOCOL B: Chemical Quenching (Pre-Treatment)

Best for: Small reaction byproducts (<50 mmol) or cleaning glassware residues.[1][2]

Principle: Acid-catalyzed hydrolysis opens the epoxide ring, converting it into a less reactive diol (glycol).[2]

Mechanism: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the epoxide waste in a non-reactive solvent (e.g., THF or water-miscible solvent).[2]

  • Acidification: Slowly add 10% Sulfuric Acid (

    
    ) or 1M Hydrochloric Acid (HCl).
    
    • Caution: This reaction is exothermic.[2] Cool in an ice bath if treating >10 mL.

  • Verification: Stir for 1-2 hours. Verify the consumption of the epoxide using a TLC plate (stain with p-anisaldehyde) or peroxide test strip (to ensure no peroxides formed if old).[2]

  • Neutralization: Once the ring is opened, neutralize the solution with Saturated Sodium Bicarbonate (

    
    ) until pH ~7.
    
  • Final Disposal: The resulting solution (now containing the diol) should be disposed of as Non-Halogenated Organic Waste . Do not pour down the drain.

QuenchingWorkflow Epoxide Epoxide Waste Acid Add 10% H2SO4 (Slow Addition) Epoxide->Acid Reaction Hydrolysis (Ring Opening) Acid->Reaction Exothermic Neutralize Neutralize with NaHCO3 Reaction->Neutralize Check pH Waste Organic Waste Container Neutralize->Waste

Figure 2: Chemical quenching workflow for deactivating the epoxide functionality prior to disposal.[1][2]

PROTOCOL C: Spill Management

Immediate Action Required.

  • Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood sash is lowered or lab ventilation is active.

  • Absorb: Do NOT use paper towels or sawdust (combustibles may react with the epoxide or ketone).[2] Use inert absorbents:

    • Vermiculite[1][2]

    • Diatomaceous earth[1][2]

    • Sand[1][2]

  • Collection: Scoop the absorbed material into a wide-mouth jar or heavy-duty polyethylene bag.

  • Decontamination: Wipe the surface with a dilute soap/water solution, followed by an acetone rinse. Collect all wipes as solid hazardous waste.[2]

Regulatory & Compliance Checklist

  • Segregation: Ensure the waste container is NOT stored next to:

    • Amines/Bases: Can trigger rapid polymerization.

    • Strong Acids: Can cause violent ring opening.

  • RCRA Classification: If the waste is ignitable (Flash point <60°C), it falls under D001 .

  • Documentation: Maintain an inventory log of the disposed amount.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20558, 1-(3,3-dimethyloxiran-2-yl)ethanone. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.